Product packaging for Tert-butyl 4-(1-aminoethyl)benzoate(Cat. No.:CAS No. 847729-02-6)

Tert-butyl 4-(1-aminoethyl)benzoate

Cat. No.: B2893418
CAS No.: 847729-02-6
M. Wt: 221.3
InChI Key: KGWGWHWMJCDRHV-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Tert-butyl 4-(1-aminoethyl)benzoate (CAS 847729-02-6) is a chemical compound with the molecular formula C13H19NO2 and a molecular weight of 221.29 g/mol . It is supplied with a typical purity of 98% . As a benzoate ester derivative featuring both a tert-butyl ester and an aminoethyl functional group, this compound serves as a versatile building block in organic synthesis and medicinal chemistry research. Compounds with benzoate and aminobenzoate structures are of significant research interest, particularly in the design and synthesis of novel pharmaceutical agents . For instance, structurally related 4-aminobenzoate derivatives have been extensively explored as key scaffolds in the development of local anesthetics . The presence of the amine group makes this compound a potential intermediate for the synthesis of more complex molecules, such as through amide bond formation or reductive amination. Researchers value this compound for its potential in constructing molecular libraries and probing structure-activity relationships (SAR) in drug discovery projects. This product is intended for research purposes and is strictly labeled as "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H19NO2 B2893418 Tert-butyl 4-(1-aminoethyl)benzoate CAS No. 847729-02-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 4-(1-aminoethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-9(14)10-5-7-11(8-6-10)12(15)16-13(2,3)4/h5-9H,14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGWGWHWMJCDRHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Navigating the Landscape of Substituted Benzoates: A Technical Guide to Tert-butyl 4-(1-aminoethyl)benzoate and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This technical guide addresses the chemical compound "Tert-butyl 4-(1-aminoethyl)benzoate." An extensive search for this specific molecule, including its unique Chemical Abstracts Service (CAS) number, has not yielded a positive identification in publicly accessible chemical databases. This suggests that the compound may be novel, not widely commercially available, or referred to by a different systematic name.

For researchers, scientists, and drug development professionals, the absence of data on a target molecule necessitates a careful examination of structurally similar compounds. This guide provides a detailed overview of two closely related and commercially available analogs: Tert-butyl 4-aminobenzoate and Tert-butyl 4-(aminomethyl)benzoate . By presenting their properties, synthesis, and safety data, this document aims to provide a valuable resource for those interested in the potential characteristics and applications of benzoates with amino-functionalized substituents.

Physicochemical Properties of Analogs

The properties of these analogs provide a baseline for predicting the behavior of "this compound." The introduction of an ethyl group is expected to increase the molecular weight and potentially alter properties such as melting point, boiling point, and solubility.

PropertyTert-butyl 4-aminobenzoateTert-butyl 4-(aminomethyl)benzoate
CAS Number 18144-47-3[1][2][3]107045-28-3[4]
Molecular Formula C₁₁H₁₅NO₂[1][3]C₁₂H₁₇NO₂
Molecular Weight 193.24 g/mol [1]207.27 g/mol [4]
Melting Point 108-110 °CNot available
Boiling Point 322.4 °C at 760 mmHg (Predicted)Not available
Density 1.078 g/cm³ (Predicted)Not available
Appearance White to off-white solid or crystalline powderNot available
Solubility Soluble in organic solvents like ethanol and acetone; limited solubility in water.Not available

Synthesis of Analogs

The synthesis of these analogs typically involves standard organic chemistry reactions. For instance, Tert-butyl 4-aminobenzoate can be synthesized from tert-butyl 4-nitrobenzoate via a reduction reaction.

General Experimental Protocol: Synthesis of Tert-butyl 4-aminobenzoate

Materials:

  • Tert-butyl 4-nitrobenzoate

  • Methanol (MeOH)

  • Palladium on carbon (Pd/C)

  • Nitrogen (N₂) gas

  • Hydrogen (H₂) gas

  • Celite

Procedure:

  • Dissolve Tert-butyl 4-nitrobenzoate in methanol.

  • Carefully add 10% w/w Pd/C to the solution.

  • Evacuate the reaction flask and purge with nitrogen gas.

  • Re-evacuate the flask and purge with hydrogen gas.

  • Stir the reaction mixture under a hydrogen atmosphere for several hours until the reaction is complete, which can be monitored by thin-layer chromatography.

  • Upon completion, filter the mixture through Celite to remove the palladium catalyst.

  • Evaporate the solvent to yield the product, Tert-butyl 4-aminobenzoate, as a solid.

Safety and Handling

Both analogs present certain hazards, and it is reasonable to assume that "this compound" would have a similar hazard profile.

Hazard InformationTert-butyl 4-aminobenzoateTert-butyl 4-(aminomethyl)benzoate
Hazard Codes Xi (Irritant)[3]Not available
Risk Statements R36/37/38: Irritating to eyes, respiratory system and skin.[3]Not available
Safety Statements S26: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. S36: Wear suitable protective clothing.[3]Not available
GHS Hazard Statements H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.Not available

Handling Precautions:

  • Use in a well-ventilated area.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid breathing dust.

  • Wash hands thoroughly after handling.

  • Store in a cool, dry place away from incompatible materials.

Logical Workflow for Analog Characterization

The following diagram illustrates a logical workflow for the characterization and evaluation of a novel compound like "this compound," using its known analogs as a starting point.

G A Hypothesize Structure of This compound B Literature Search for Analogs (e.g., Tert-butyl 4-aminobenzoate) A->B C Propose Synthetic Route B->C D Synthesize Compound C->D E Purification D->E F Structural Characterization (NMR, MS, IR) E->F G Physicochemical Property Analysis (Melting Point, Solubility) F->G H Biological/Application Screening G->H I Data Analysis and Reporting H->I

Caption: A logical workflow for the synthesis and characterization of a novel chemical compound.

Conclusion

While direct information on "this compound" is not currently available in the public domain, a comprehensive understanding of its closely related analogs, Tert-butyl 4-aminobenzoate and Tert-butyl 4-(aminomethyl)benzoate, provides a strong foundation for researchers. The data on their physicochemical properties, synthesis, and safety precautions offer valuable insights that can guide the design of future research, including the potential synthesis and characterization of the target molecule. As with any chemical research, all handling and synthesis should be conducted with appropriate safety measures in a controlled laboratory setting.

References

In-Depth Technical Guide: tert-Butyl 4-(1-aminoethyl)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physicochemical properties of tert-butyl 4-(1-aminoethyl)benzoate. Due to the limited availability of experimental data for this specific compound in publicly accessible databases, this guide also includes information on closely related and structurally similar compounds to offer a comparative context for research and development activities.

Physicochemical Properties

Deduced and Calculated Properties of this compound:

PropertyValueSource
Chemical Formula C₁₃H₁₉NO₂Deduced from structure
Molecular Weight 221.30 g/mol Calculated

For comparative purposes, the table below summarizes the known physicochemical properties of two structurally related compounds: tert-butyl 4-(aminomethyl)benzoate and tert-butyl 4-aminobenzoate.

Properties of Structurally Related Compounds:

Propertytert-Butyl 4-(aminomethyl)benzoatetert-Butyl 4-aminobenzoate
Molecular Weight 207.27 g/mol 193.24 g/mol [1][2][3][4]
Chemical Formula C₁₂H₁₇NO₂C₁₁H₁₅NO₂[1][2][3][4]
CAS Number 107045-28-318144-47-3[1][2][3][4]

Structural Analysis

The structural differences between this compound and its related compounds are illustrated in the diagram below. The key distinction lies in the substituent at the 4-position of the benzoate ring.

G A This compound (C₁₃H₁₉NO₂) B tert-Butyl 4-(aminomethyl)benzoate (C₁₂H₁₇NO₂) A->B Lacks a methyl group on the ethyl side chain C tert-Butyl 4-aminobenzoate (C₁₁H₁₅NO₂) A->C Amino group directly attached to the ring

Caption: Structural relationship between the target compound and its analogs.

Experimental Protocols

Currently, there are no established and publicly documented experimental protocols specifically for the synthesis or analysis of this compound.

Researchers interested in the synthesis of this compound may consider adapting existing methods for the synthesis of similar amino acid esters or by performing a nucleophilic substitution on a suitable precursor. A potential synthetic route could involve the reaction of a protected 1-(4-(tert-butoxycarbonyl)phenyl)ethan-1-one with an aminating agent, followed by deprotection.

Illustrative Hypothetical Synthesis Workflow:

G A 4-Acetylbenzoic acid B tert-Butyl 4-acetylbenzoate A->B Esterification (e.g., with tert-butanol) C Protected amine intermediate B->C Reductive amination (e.g., with a protected amine) D This compound C->D Deprotection

Caption: A potential, non-validated synthetic pathway for this compound.

Conclusion

This technical guide summarizes the available information on this compound. While direct experimental data is scarce, the calculated molecular weight and deduced chemical formula provide a foundational starting point for researchers. The provided data on related compounds can serve as a valuable reference for predicting the properties and reactivity of the target molecule. Further experimental investigation is necessary to fully characterize this compound.

References

Technical Guide: Physicochemical Properties of Tert-butyl Benzoate Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive searches for the chemical properties, experimental protocols, and spectral data of tert-butyl 4-(1-aminoethyl)benzoate did not yield any specific results. This compound appears to be poorly documented in publicly available scientific literature and chemical databases.

However, significant data is available for two closely related structural isomers: tert-butyl 4-aminobenzoate and tert-butyl 4-(aminomethyl)benzoate . This guide provides a comprehensive overview of the chemical properties and relevant experimental data for these two compounds, which may serve as a valuable reference for researchers interested in this class of molecules.

Tert-butyl 4-aminobenzoate

Tert-butyl 4-aminobenzoate is an aromatic compound featuring a tert-butyl ester and an amino group attached to a benzene ring. It is commonly used in organic synthesis, particularly as an intermediate in the preparation of pharmaceuticals and other fine chemicals.[1]

Chemical Properties

A summary of the key chemical and physical properties of tert-butyl 4-aminobenzoate is presented in the table below.

PropertyValueSource
CAS Number 18144-47-3[2][3]
Molecular Formula C₁₁H₁₅NO₂[1][2]
Molecular Weight 193.24 g/mol [2]
Melting Point 108-110 °C[4]
Boiling Point 322.4 °C at 760 mmHg (Predicted)[4][5]
Density 1.078 g/cm³ (Predicted)[4][5]
Appearance White to off-white solid or crystalline powder[1]
Solubility Soluble in organic solvents like ethanol and acetone; limited solubility in water.[1]
InChIKey KYORUZMJUKHKFS-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)c1ccc(N)cc1
Spectral Data
Spectrum TypeDataSource
¹H NMR (400 MHz, CDCl₃) δ 7.79 (d, J=8.6 Hz, 2H), 6.61 (d, J=8.6 Hz, 2H), 4.00 (br s, 2H, NH₂), 1.56 (s, 9H, C(CH₃)₃)[6]
¹³C NMR (100 MHz, CDCl₃) δ 165.9 (C=O), 150.4 (ArC), 131.3 (ArCH), 121.7 (ArC), 113.7 (ArCH), 80.0 (C(CH₃)₃), 28.3 (C(CH₃)₃)[6]
IR (neat) νₘₐₓ 3415, 3345, 3235, 2972, 1682, 1598, 1367, 1287, 1154, 1115 cm⁻¹[6]
HRMS (m/z) [M+H]⁺ Calculated for C₁₁H₁₆NO₂: 194.1176, Found: 194.1179[6]
Experimental Protocols

Synthesis of tert-Butyl 4-aminobenzoate [5][6]

This protocol describes the synthesis of tert-butyl 4-aminobenzoate from tert-butyl 4-nitrobenzoate via catalytic hydrogenation.

  • Materials:

    • tert-Butyl 4-nitrobenzoate (4.75 g, 21.279 mmol)

    • Methanol (MeOH, 200 ml)

    • 10% Palladium on carbon (Pd/C, 475 mg)

    • Nitrogen (N₂) gas

    • Hydrogen (H₂) gas

    • Celite

  • Procedure:

    • Dissolve tert-butyl 4-nitrobenzoate in methanol in a suitable reaction flask.

    • Carefully add the Pd/C catalyst to the solution.

    • Evacuate the flask and purge with nitrogen gas.

    • Re-evacuate the flask and purge with hydrogen gas.

    • Stir the reaction mixture under a hydrogen atmosphere for 5 hours, or until the reaction is complete (monitored by TLC).

    • Filter the mixture through a pad of Celite to remove the catalyst.

    • Evaporate the solvent from the filtrate under reduced pressure to yield the product as a white solid.

Synthesis_tert_butyl_4_aminobenzoate reactant tert-Butyl 4-nitrobenzoate reagents H₂, Pd/C Methanol reactant->reagents product tert-Butyl 4-aminobenzoate reagents->product Hydrogenation Synthesis_tert_butyl_4_aminomethylbenzoate reactant tert-Butyl 4-(azidomethyl)benzoate or tert-Butyl 4-(cyanomethyl)benzoate reagents H₂ Pd/C, Methanol reactant->reagents product tert-Butyl 4-(aminomethyl)benzoate reagents->product Reduction

References

Elucidation of the Structure of Tert-butyl 4-(1-aminoethyl)benzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive elucidation of the structure of tert-butyl 4-(1-aminoethyl)benzoate, a compound of interest in medicinal chemistry and organic synthesis. Due to the limited availability of direct experimental data for this specific molecule, this document outlines a robust synthetic pathway and presents predicted spectroscopic data based on established chemical principles and analysis of analogous structures. Detailed experimental protocols for the synthesis of the target compound and its precursor are provided, alongside predicted ¹H NMR, ¹³C NMR, IR, and mass spectrometry data to facilitate its identification and characterization.

Chemical Structure and Properties

This compound is a derivative of benzoic acid, featuring a tert-butyl ester at the 4-position and a 1-aminoethyl group at the 1-position of the benzene ring.

IUPAC Name: this compound Molecular Formula: C₁₃H₁₉NO₂ Molecular Weight: 221.30 g/mol CAS Number: Not available

The structure of this compound is presented below.

Figure 1: Chemical structure of this compound.

Proposed Synthesis

A two-step synthesis is proposed for this compound, starting from the commercially available 4-acetylbenzoic acid. The first step involves the esterification of the carboxylic acid to form the tert-butyl ester, followed by reductive amination of the ketone to the primary amine.

synthesis_workflow start 4-Acetylbenzoic Acid step1 Esterification start->step1 intermediate Tert-butyl 4-acetylbenzoate step1->intermediate step2 Reductive Amination intermediate->step2 product This compound step2->product

Figure 2: Proposed synthetic workflow.

Experimental Protocol: Synthesis of tert-butyl 4-acetylbenzoate

Reaction: 4-Acetylbenzoic acid is esterified using tert-butanol in the presence of a catalyst to yield tert-butyl 4-acetylbenzoate.

Materials:

  • 4-Acetylbenzoic acid

  • tert-Butanol

  • Dichloromethane (DCM), anhydrous

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve 4-acetylbenzoic acid (1 equivalent) in anhydrous dichloromethane.

  • Add tert-butanol (1.5 equivalents) and a catalytic amount of DMAP (0.1 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of DCC (1.1 equivalents) in anhydrous dichloromethane to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain pure tert-butyl 4-acetylbenzoate.

Experimental Protocol: Synthesis of this compound via Reductive Amination

Reaction: The ketone group of tert-butyl 4-acetylbenzoate is converted to a primary amine using a modern reductive amination protocol. A one-pot reaction using ammonia and a reducing agent is proposed.

Materials:

  • tert-butyl 4-acetylbenzoate

  • Ammonia (7 N solution in methanol)

  • Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Methanol, anhydrous

  • Acetic acid (glacial)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Diethyl ether or Ethyl acetate

Procedure:

  • Dissolve tert-butyl 4-acetylbenzoate (1 equivalent) in anhydrous methanol in a round-bottom flask.

  • Add a solution of ammonia in methanol (7 N, 10-20 equivalents).

  • Add a few drops of glacial acetic acid to catalyze imine formation (to a pH of ~6-7).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • In a separate flask, dissolve sodium cyanoborohydride or sodium triacetoxyborohydride (1.5 equivalents) in anhydrous methanol.

  • Slowly add the reducing agent solution to the reaction mixture.

  • Stir the reaction at room temperature for 24 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Add saturated sodium bicarbonate solution to the aqueous residue and extract with diethyl ether or ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the organic solution to yield the crude product.

  • Purify by column chromatography on silica gel (e.g., using a dichloromethane/methanol gradient with a small percentage of triethylamine to prevent the amine from sticking to the silica) to afford pure this compound.

Spectroscopic Data Elucidation

The following spectroscopic data are predicted for this compound based on the analysis of its structural features and comparison with analogous compounds.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.95d, J ≈ 8.5 Hz2HAr-H (ortho to ester)
~7.40d, J ≈ 8.5 Hz2HAr-H (ortho to aminoethyl)
~4.20q, J ≈ 6.5 Hz1H-CH (NH₂)CH₃
~1.60s9H-C(CH₃ )₃
~1.45d, J ≈ 6.5 Hz3H-CH(NH₂) CH₃
~1.70 (broad)s2H-NH₂

Rationale:

  • The aromatic protons will appear as two doublets, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the electron-withdrawing ester group will be downfield (~7.95 ppm), while those ortho to the electron-donating aminoethyl group will be upfield (~7.40 ppm).

  • The methine proton of the aminoethyl group will be a quartet due to coupling with the adjacent methyl group.

  • The nine protons of the tert-butyl group will appear as a sharp singlet.

  • The methyl protons of the aminoethyl group will be a doublet, coupling with the methine proton.

  • The amine protons will likely appear as a broad singlet, and its chemical shift can be variable depending on concentration and solvent.

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
~166.0C =O (ester)
~150.0Ar-C -CH(NH₂)CH₃
~129.5Ar-C H (ortho to ester)
~128.0Ar-C -C=O
~125.0Ar-C H (ortho to aminoethyl)
~81.0-C (CH₃)₃
~51.0-C H(NH₂)CH₃
~28.0-C(C H₃)₃
~25.0-CH(NH₂)C H₃

Rationale:

  • The carbonyl carbon of the ester will be the most downfield signal.

  • The aromatic carbons will appear in the typical range of 125-150 ppm. The carbon attached to the ester group will be deshielded, while the carbon attached to the aminoethyl group will be shielded.

  • The quaternary carbon of the tert-butyl group will appear around 81.0 ppm.

  • The methine carbon of the aminoethyl group will be around 51.0 ppm.

  • The methyl carbons of the tert-butyl and ethyl groups will be the most upfield signals.

Predicted Infrared (IR) Spectrum
Wavenumber (cm⁻¹)IntensityAssignment
3300-3400Medium, broadN-H stretch (primary amine, two bands)
2850-3000Medium-StrongC-H stretch (aliphatic)
~1715StrongC=O stretch (ester)
~1610, ~1500MediumC=C stretch (aromatic)
~1280StrongC-O stretch (ester)
~1160StrongC-O stretch (ester)

Rationale:

  • The presence of a primary amine will be indicated by two N-H stretching bands in the 3300-3400 cm⁻¹ region.

  • A strong absorption around 1715 cm⁻¹ will confirm the presence of the ester carbonyl group.

  • Aromatic C=C stretching bands will be observed in the 1500-1610 cm⁻¹ region.

  • Strong C-O stretching bands characteristic of the tert-butyl ester will be present.

Predicted Mass Spectrum (Electron Ionization)
m/zProposed Fragment
221[M]⁺ (Molecular Ion)
206[M - CH₃]⁺
165[M - C₄H₈]⁺ (loss of isobutylene)
148[M - C₄H₉O₂]⁺
120[C₈H₈O]⁺
106[C₇H₈N]⁺
57[C₄H₉]⁺ (tert-butyl cation)

Rationale:

  • The molecular ion peak is expected at m/z 221.

  • A common fragmentation for tert-butyl esters is the loss of isobutylene (56 Da) to give the corresponding carboxylic acid cation.

  • Alpha-cleavage next to the amine is expected, leading to the loss of a methyl radical (15 Da) or the formation of the [C₇H₈N]⁺ fragment.

  • The tert-butyl cation at m/z 57 is expected to be a prominent peak.

Conclusion

An In-depth Technical Guide to the Synthesis of Tert-butyl 4-(1-aminoethyl)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathways for tert-butyl 4-(1-aminoethyl)benzoate, a valuable building block in pharmaceutical and medicinal chemistry. This document details potential synthetic routes, experimental protocols for related transformations, and discusses strategies for stereoselective synthesis.

Introduction

This compound is a chiral amine derivative of benzoic acid. The presence of a primary amine at the benzylic position and a tert-butyl ester protecting group makes it a versatile intermediate for the synthesis of a variety of complex molecules, including active pharmaceutical ingredients (APIs). The tert-butyl ester provides steric hindrance and can be selectively cleaved under acidic conditions, while the amino group serves as a key handle for further functionalization.

Proposed Synthesis Pathways

A thorough review of the chemical literature suggests two primary retrosynthetic approaches to this compound, both originating from the readily available starting material, 4-acetylbenzoic acid.

Pathway A: Reductive Amination followed by Esterification

This pathway involves the initial formation of the amino acid intermediate, 4-(1-aminoethyl)benzoic acid, through reductive amination of 4-acetylbenzoic acid. This is followed by the protection of the carboxylic acid as a tert-butyl ester.

Pathway B: Esterification followed by Reductive Amination

Alternatively, the carboxylic acid of 4-acetylbenzoic acid can first be protected as a tert-butyl ester to form tert-butyl 4-acetylbenzoate. Subsequent reductive amination of the ketone functionality then yields the target molecule. This convergent approach may be more efficient as it avoids potential complications with the free amino acid in the esterification step.

The logical workflow for these two pathways can be visualized as follows:

G cluster_0 Synthesis Workflow cluster_A Pathway A cluster_B Pathway B Start 4-Acetylbenzoic Acid Reductive_Amination_A Reductive Amination Start->Reductive_Amination_A 1a Esterification_B tert-Butylation Start->Esterification_B 1b Intermediate_Acid 4-(1-Aminoethyl)benzoic acid Reductive_Amination_A->Intermediate_Acid Esterification_A tert-Butylation Intermediate_Acid->Esterification_A End This compound Esterification_A->End Intermediate_Ester tert-Butyl 4-acetylbenzoate Esterification_B->Intermediate_Ester Reductive_Amination_B Reductive Amination Intermediate_Ester->Reductive_Amination_B Reductive_Amination_B->End

Diagram of the two primary synthesis pathways for this compound.

Experimental Protocols

While a complete, unified experimental protocol for the synthesis of this compound is not available in a single source, the following sections provide detailed methodologies for the key transformations based on established procedures for similar substrates.

Synthesis of 4-(1-Aminoethyl)benzoic Acid (Pathway A, Step 1)

This procedure is adapted from a reported synthesis of the target intermediate.

Reaction Scheme:

Experimental Protocol:

  • Reaction Setup: In a high-pressure autoclave, dissolve 4-acetylbenzoic acid in methanol saturated with ammonia.

  • Catalyst Addition: Add Raney nickel catalyst to the solution.

  • Hydrogenation: Pressurize the autoclave with hydrogen gas. The reaction is typically carried out at elevated temperature and pressure (e.g., 80°C and high pressure).

  • Work-up: After the reaction is complete, cool the autoclave and carefully vent the hydrogen gas. Filter the reaction mixture to remove the Raney nickel catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting residue can be purified by recrystallization from a suitable solvent system like water/acetone to yield 4-(1-aminoethyl)benzoic acid.

Quantitative Data for a Related Reductive Amination:

Starting MaterialProductReagentsCatalystYieldReference
Ethyl 4-nitrobenzoateEthyl 4-aminobenzoateAmmonium chloride, Indium powder-90%[1]
Tert-butylation of Carboxylic Acids (Pathway A, Step 2 & Pathway B, Step 1)

Several methods are available for the tert-butylation of carboxylic acids. A modern and efficient method utilizes di-tert-butyl dicarbonate (Boc₂O) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

Reaction Scheme:

Experimental Protocol:

  • Reaction Setup: Dissolve the carboxylic acid (either 4-(1-aminoethyl)benzoic acid or 4-acetylbenzoic acid) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Reagent Addition: Add 4-(dimethylamino)pyridine (DMAP) as a catalyst, followed by the dropwise addition of di-tert-butyl dicarbonate (Boc₂O).

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction with a mild acid (e.g., saturated aqueous NH₄Cl solution). Extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Quantitative Data for a Related Tert-butylation:

Starting MaterialProductReagentsSolventYieldReference
Various carboxylic acidsVarious tert-butyl estersDi-tert-butyl dicarbonate, DMAPDichloromethaneHigh[2]
Reductive Amination of Ketones (Pathway B, Step 2)

The reductive amination of tert-butyl 4-acetylbenzoate can be achieved using a variety of reducing agents. Sodium triacetoxyborohydride (STAB) is a mild and selective reagent for this transformation.

Reaction Scheme:

Workflow for the asymmetric synthesis of this compound.

Data Summary

Table 1: Summary of Yields for Key Transformations

TransformationStarting MaterialProductReagentsYieldReference
Reductive AminationEthyl 4-nitrobenzoateEthyl 4-aminobenzoateNH₄Cl, In90%[1]
Tert-butylationCarboxylic AcidsTert-butyl Esters(Boc)₂O, DMAPHigh[2]
Asymmetric Reductive AminationAlkyl Aryl KetonesChiral Primary AminesNH₄OAc, H₂, Ru/C₃-TunePhos>90% ee[3]

Table 2: Spectral Data for a Related Compound: Ethyl 4-aminobenzoate

TechniqueDataReference
¹H NMR (CDCl₃)δ 7.85 (d, 2H), 6.63 (d, 2H), 4.31 (q, 2H), 4.04 (br s, 2H), 1.36 (t, 3H)[1]
¹³C NMR (CDCl₃)δ 166.9, 151.0, 131.7, 120.5, 114.0, 60.4, 14.6[1]
IR (film, cm⁻¹)3424, 3345, 3224, 1685, 1636, 1598, 1515[1]

Conclusion

The synthesis of this compound can be effectively achieved through a two-step sequence starting from 4-acetylbenzoic acid. The more convergent pathway involving initial tert-butylation followed by reductive amination is likely the more efficient route. For applications requiring enantiopure material, asymmetric reductive amination using a chiral transition-metal catalyst presents a promising strategy. While specific experimental data for the target molecule is sparse, the protocols and data for related compounds provided in this guide offer a solid foundation for the development of a robust and efficient synthesis. Further process optimization and characterization of the final product and intermediates will be necessary for large-scale production and regulatory purposes.

References

Spectroscopic Data Analysis of Tert-butyl 4-(1-aminoethyl)benzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for tert-butyl 4-(1-aminoethyl)benzoate. These predictions are based on the known spectral data of analogous compounds such as tert-butyl 4-aminobenzoate and general spectroscopic principles.

Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.8-8.0Doublet2HAr-H (ortho to -COOBu)
~7.3-7.5Doublet2HAr-H (ortho to -CH(NH₂)CH₃)
~4.2-4.4Quartet1H-CH (NH₂)CH₃
~1.5-1.7Doublet3H-CH(NH₂)CH₃
1.57Singlet9H-C(CH₃ )₃
(variable)Broad Singlet2H-NH₂

Solvent: CDCl₃

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
~165C =O (ester)
~150Ar-C -CH(NH₂)CH₃
~131Ar-C -H (ortho to -COOBu)
~128Ar-C -H (ortho to -CH(NH₂)CH₃)
~125Ar-C -COOBu
~81-C (CH₃)₃
~50-C H(NH₂)CH₃
~28-C(C H₃)₃
~24-CH(NH₂)C H₃

Solvent: CDCl₃

Table 3: Predicted IR Spectroscopic Data
Frequency (cm⁻¹)Functional Group Assignment
~3400-3300N-H stretch (amine)
~3000-2850C-H stretch (aliphatic)
~1710C=O stretch (ester)
~1610C=C stretch (aromatic)
~1280C-O stretch (ester)
Table 4: Predicted Mass Spectrometry Data
m/zAssignment
221[M]⁺ (Molecular Ion)
206[M - CH₃]⁺
165[M - C(CH₃)₃]⁺
120[M - COOC(CH₃)₃]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition: Obtain the spectrum using a standard pulse sequence with a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Obtain the spectrum using a proton-decoupled pulse sequence with a spectral width of approximately 220 ppm. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are typically required.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference both spectra to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) by dissolving a small amount of the compound in a volatile solvent (e.g., dichloromethane), applying the solution to the plate, and allowing the solvent to evaporate. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: Perform a background subtraction using a spectrum of the empty sample compartment.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Data Acquisition: Introduce the sample into the mass spectrometer. For ESI, infuse the sample solution at a flow rate of 5-10 µL/min. For EI, introduce the sample via a direct insertion probe. Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to aid in structure elucidation.

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Data Analysis & Interpretation cluster_conclusion Conclusion Sample Chemical Compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare Thin Film / ATR Sample->Prep_IR Prep_MS Dissolve in Volatile Solvent Sample->Prep_MS NMR NMR Spectrometer (¹H, ¹³C) Prep_NMR->NMR IR FTIR Spectrometer Prep_IR->IR MS Mass Spectrometer Prep_MS->MS Process_NMR Fourier Transform, Phase & Baseline Correction NMR->Process_NMR Process_IR Background Subtraction IR->Process_IR Process_MS Peak Detection MS->Process_MS Analysis_NMR Chemical Shift Analysis, Integration, Coupling Constants Process_NMR->Analysis_NMR Analysis_IR Functional Group Identification Process_IR->Analysis_IR Analysis_MS Molecular Ion & Fragment Analysis Process_MS->Analysis_MS Conclusion Structure Elucidation Analysis_NMR->Conclusion Analysis_IR->Conclusion Analysis_MS->Conclusion

General Workflow for Spectroscopic Analysis

An In-depth Technical Guide on the Safety and Handling of Tert-butyl 4-(1-aminoethyl)benzoate and Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific safety and handling data for "Tert-butyl 4-(1-aminoethyl)benzoate" is publicly available. This guide provides information on structurally similar compounds, namely Tert-butyl 4-aminobenzoate and Tert-butyl 4-(aminomethyl)benzoate, to infer potential hazards and handling precautions. This information should be used as a preliminary guide only, and a comprehensive risk assessment should be conducted before handling "this compound".

This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the safety, handling, and available data for compounds structurally related to this compound. Due to the absence of specific data for the target compound, this guide emphasizes best practices for handling novel or uncharacterized chemical substances.

Compound Identification and Structural Analogs

The target compound, this compound, is a benzoate ester with a chiral 1-aminoethyl substituent. Its safety profile is not documented in readily available safety data sheets (SDS). Therefore, this guide will leverage data from the following commercially available, structurally related compounds:

  • Tert-butyl 4-aminobenzoate (CAS: 18144-47-3)[1][2][3][4][5][6]

  • Tert-butyl 4-(aminomethyl)benzoate (CAS: 107045-28-3)[7]

A key structural difference is the nature of the amino group at the 4-position of the benzoate ring. The following diagram illustrates these differences.

G cluster_main Structural Comparison main_compound This compound (Target Compound - Data Unavailable) analog1 Tert-butyl 4-aminobenzoate (Analog 1) main_compound->analog1 Different Amino Alkyl Group analog2 Tert-butyl 4-(aminomethyl)benzoate (Analog 2) main_compound->analog2 Different Amino Alkyl Group

Caption: Structural relationship between the target compound and its analogs.

Hazard Identification and Classification

Based on the available data for Tert-butyl 4-aminobenzoate, the following hazards may be anticipated. It is crucial to handle this compound as if it possesses these hazards until specific data is available.

GHS Hazard Statements for Tert-butyl 4-aminobenzoate:

  • H302: Harmful if swallowed.[8]

  • H315: Causes skin irritation.[8]

  • H317: May cause an allergic skin reaction.[8]

  • H319: Causes serious eye irritation.[8]

  • H335: May cause respiratory irritation.[8]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3][8]

  • P264: Wash skin thoroughly after handling.[3][8]

  • P270: Do not eat, drink or smoke when using this product.[8]

  • P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[3][8]

  • P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[8]

  • P302+P352: IF ON SKIN: Wash with plenty of water.[8]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][8]

Physical and Chemical Properties

The following table summarizes the known physical and chemical properties of the analog compounds. These values can provide an estimate for the properties of this compound.

PropertyTert-butyl 4-aminobenzoateTert-butyl 4-(aminomethyl)benzoate
CAS Number 18144-47-3[1][2][4][5][6]107045-28-3[7]
Molecular Formula C11H15NO2[5][6]C12H17NO2[7]
Molecular Weight 193.24 g/mol [1][5][6]207.27 g/mol [7]
Appearance White to almost white solid/powder to crystal[3][4][6]Not specified
Melting Point 108-110 °C[3][4][6]Not specified
Boiling Point 322.4 °C (Predicted)[3][4]Not specified
Solubility No data available[3]Not specified

Experimental Protocols: Safe Handling and Storage

Given the uncharacterized nature of this compound, a stringent protocol for handling potent or novel compounds should be followed.

4.1. General Handling Workflow

The following diagram outlines a general workflow for the safe handling of an uncharacterized chemical compound.

G cluster_workflow Safe Handling Workflow for Uncharacterized Compounds start Start: Receive Compound risk_assessment Conduct Risk Assessment (Assume High Potency) start->risk_assessment ppe Select and Don PPE (Gloves, Goggles, Lab Coat) risk_assessment->ppe handling_env Prepare Handling Environment (Fume Hood, Spill Kit) ppe->handling_env weighing Weighing and Aliquoting (Use contained balance) handling_env->weighing reaction Perform Experiment (In a closed system if possible) weighing->reaction waste Dispose of Waste (Segregated hazardous waste) reaction->waste decontamination Decontaminate Work Area and Equipment waste->decontamination end End: Store Compound Securely decontamination->end

Caption: General workflow for handling uncharacterized chemical compounds.

4.2. Personal Protective Equipment (PPE)

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile). Change gloves frequently and after any sign of contamination.

  • Body Protection: A lab coat must be worn. For larger quantities or when there is a risk of splashing, a chemical-resistant apron is recommended.

  • Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If dust or aerosols can be generated, a respirator may be necessary.[3][8]

4.3. Engineering Controls

  • Work should be conducted in a well-ventilated laboratory, ideally within a certified chemical fume hood, especially when handling the solid form or preparing solutions.

  • An eyewash station and safety shower must be readily accessible.

4.4. Storage

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[3]

  • Keep away from incompatible materials such as strong oxidizing agents.

  • Based on analogs, the compound may be air and light-sensitive; storage under an inert atmosphere (e.g., argon) may be advisable.[8]

4.5. Spill and Accidental Release Measures

  • Minor Spills:

    • Evacuate the immediate area.

    • Wear appropriate PPE.

    • For solid spills, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal.

    • For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Major Spills:

    • Evacuate the laboratory and alert others.

    • Contact your institution's environmental health and safety department.

    • Prevent the spill from entering drains or waterways.

Toxicological and Biological Information

No toxicological or biological data is available for this compound. For the analog, Tert-butyl 4-aminobenzoate, there is limited data, with most safety data sheets indicating that acute and chronic toxicity has not been thoroughly investigated.[3]

It is important to note that benzoate-containing compounds can have biological effects. For instance, sodium benzoate is known to be an inhibitor of D-amino acid oxidase.[9][10] Given the structural similarities, it is plausible that this compound could interact with various biological systems. Therefore, it should be handled with appropriate caution until its biological properties are determined.

First Aid Measures

In the event of exposure, follow these first-aid guidelines, based on the hazards of analog compounds:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[8]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation or an allergic reaction occurs.[8]

  • Eye Contact: Immediately rinse eyes cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]

Disposal Considerations

Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.

References

Navigating the Uncharted: A Technical Guide to Determining the Solubility Profile of Tert-butyl 4-(1-aminoethyl)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Introduction: The Challenge of Novel Compounds

The specific compound, tert-butyl 4-(1-aminoethyl)benzoate, remains uncharacterized in publicly accessible scientific literature. Therefore, direct quantitative data on its solubility in various solvent systems is unavailable. This guide presents a practical approach for a research scientist to establish a comprehensive solubility profile for this and other novel compounds. The methodology involves referencing analogous structures, defining robust experimental protocols, and visualizing the workflow for clarity and reproducibility.

Physicochemical Properties of Structurally Related Analogs

To form a preliminary hypothesis on the solubility of this compound, it is instructive to examine the properties of commercially available, structurally related compounds: tert-butyl 4-aminobenzoate and tert-butyl 4-(aminomethyl)benzoate. The primary difference in the target compound is the substitution of a hydrogen atom on the aminomethyl group with a methyl group, which can be expected to slightly increase lipophilicity.

Propertytert-Butyl 4-aminobenzoatetert-Butyl 4-(aminomethyl)benzoateThis compound (Predicted)
CAS Number 18144-47-3[1][2]107045-28-3[3]Not Available
Molecular Formula C11H15NO2[1][2]C12H17NO2[3]C13H19NO2
Molecular Weight 193.24 g/mol [1][2]207.27 g/mol 221.30 g/mol
Appearance White to almost white powder/crystal[1][2]Not SpecifiedLikely a solid at room temperature
Melting Point 108-110 °C[1][2]Not SpecifiedPrediction requires experimental data
Predicted pKa 2.43±0.10[2]Not SpecifiedExpected to have a basic pKa due to the primary amine
Qualitative Solubility Soluble in organic solvents like ethanol and acetone; limited solubility in water.[1]Not SpecifiedExpected to be soluble in common organic solvents and have pH-dependent aqueous solubility.

Experimental Protocols for Solubility Determination

A systematic approach is required to determine the solubility of a new chemical entity. The following are standard, validated methods that can be employed.

Thermodynamic (Shake-Flask) Solubility Assay

This is the gold-standard method for determining thermodynamic solubility.

Objective: To determine the equilibrium solubility of this compound in various aqueous and organic solvents.

Materials:

  • This compound (synthesized and purified)

  • Selection of solvents (e.g., water, phosphate-buffered saline (PBS) at pH 7.4, 0.1 N HCl, 0.1 N NaOH, ethanol, methanol, acetonitrile, DMSO)

  • Vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Centrifuge

  • Analytical balance

  • HPLC-UV or UPLC-MS/MS system for quantification

  • pH meter

Procedure:

  • Add an excess amount of the solid compound to a known volume of the selected solvent in a vial. The excess solid is crucial to ensure saturation.

  • Seal the vials and place them on a rotator in a temperature-controlled chamber (e.g., 25 °C and 37 °C) to allow for equilibration. A minimum of 24-48 hours is typically required to reach equilibrium.

  • After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

  • Centrifuge the samples at a high speed to pellet the undissolved solid.

  • Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred.

  • Dilute the supernatant with a suitable mobile phase to a concentration within the calibration range of the analytical method.

  • Quantify the concentration of the dissolved compound using a validated HPLC-UV or other suitable analytical method against a standard curve.

  • For aqueous buffers, measure the pH of the saturated solution.

Kinetic Aqueous Solubility Screening (High-Throughput)

This method is useful for early-stage discovery to quickly assess the solubility under non-equilibrium conditions.

Objective: To rapidly estimate the aqueous solubility from a DMSO stock solution.

Materials:

  • High-concentration DMSO stock solution of the test compound (e.g., 10 mM)

  • Aqueous buffer (e.g., PBS pH 7.4)

  • 96-well plates (one for DMSO stock, one for the assay)

  • Automated liquid handler (optional)

  • Plate shaker

  • Nephelometer or a plate reader capable of measuring turbidity

Procedure:

  • Add the aqueous buffer to the wells of the assay plate.

  • Using a liquid handler, add a small volume of the DMSO stock solution to the buffer to achieve the desired final concentration (typically with a final DMSO concentration of 1-2%).

  • Seal the plate and shake for a defined period (e.g., 1.5-2 hours) at room temperature.

  • Measure the turbidity of each well using a nephelometer. The concentration at which precipitation is observed is considered the kinetic solubility limit.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for characterizing the solubility of a novel compound.

Solubility_Workflow cluster_prep Phase 1: Preparation cluster_screening Phase 2: Initial Screening cluster_definitive Phase 3: Definitive Measurement cluster_analysis Phase 4: Data Analysis & Reporting Compound Synthesize & Purify This compound Stock Prepare High-Concentration DMSO Stock (e.g., 10 mM) Compound->Stock Kinetic Kinetic Solubility Assay (Nephelometry/Turbidity) Stock->Kinetic Result1 Precipitation Observed? Kinetic->Result1 Thermo Thermodynamic Solubility (Shake-Flask Method) Result1->Thermo Yes / For Key Solvents Profile Generate Solubility Profile (pH-Solubility, Solvent Effects) Result1->Profile No (Highly Soluble) Analysis Quantification (HPLC-UV, LC-MS) Thermo->Analysis Analysis->Profile Report Final Report & Data Archiving Profile->Report

Caption: A generalized workflow for determining the solubility profile of a new chemical entity.

Conclusion

While direct solubility data for this compound is not currently in the public domain, a robust and reliable solubility profile can be generated through systematic experimental investigation. By referencing the properties of structural analogs and employing established methodologies such as the shake-flask and kinetic solubility assays, researchers can obtain the critical data needed for formulation development, preclinical studies, and further chemical synthesis. This guide provides the necessary framework for these essential experimental undertakings.

References

A Technical Guide to the Chiral Resolution of Tert-butyl 4-(1-aminoethyl)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core methodologies for the chiral resolution of tert-butyl 4-(1-aminoethyl)benzoate, a key chiral building block in pharmaceutical synthesis. This document details experimental protocols for diastereomeric salt crystallization, enzymatic kinetic resolution, and chiral chromatography, supported by quantitative data and workflow visualizations to aid in the selection and implementation of the most suitable resolution strategy.

Introduction

The enantiomers of chiral amines often exhibit significantly different pharmacological and toxicological profiles. Consequently, the production of enantiomerically pure active pharmaceutical ingredients (APIs) is a critical requirement in drug development. This compound is a valuable intermediate, and its effective chiral resolution is paramount for the synthesis of single-enantiomer drugs. This guide explores the primary techniques for separating the racemic mixture of this compound into its constituent enantiomers.

Diastereomeric Salt Crystallization

Classical resolution via the formation of diastereomeric salts is a robust and scalable method for separating enantiomers. This technique involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. These salts possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization.

Experimental Protocol: Resolution with L-(+)-Tartaric Acid

Objective: To separate the (R)- and (S)-enantiomers of this compound by forming diastereomeric salts with L-(+)-tartaric acid.

Materials:

  • Racemic this compound

  • L-(+)-Tartaric acid

  • Methanol

  • Ethyl acetate

  • 1 M Sodium hydroxide (NaOH) solution

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Crystallization dish

  • Buchner funnel and filter paper

Procedure:

  • Salt Formation:

    • Dissolve 10.0 g of racemic this compound in 100 mL of methanol in a 250 mL flask.

    • In a separate flask, dissolve a stoichiometric equivalent of L-(+)-tartaric acid (e.g., 0.5 equivalents, which can be optimized) in 50 mL of warm methanol.

    • Slowly add the tartaric acid solution to the amine solution with stirring.

    • Stir the mixture at room temperature for 1-2 hours to allow for complete salt formation.

  • Fractional Crystallization:

    • Concentrate the solution on a rotary evaporator to approximately 50 mL.

    • Add ethyl acetate as an anti-solvent until turbidity is observed.

    • Gently heat the mixture until a clear solution is obtained.

    • Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (4 °C) overnight to promote crystallization.

    • Collect the precipitated crystals (the less soluble diastereomeric salt) by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of cold ethyl acetate.

    • The mother liquor, containing the more soluble diastereomeric salt, is set aside.

  • Recrystallization (Optional but Recommended):

    • To improve diastereomeric purity, recrystallize the collected crystals from a suitable solvent system (e.g., methanol/ethyl acetate).

  • Liberation of the Free Amine:

    • Dissolve the purified diastereomeric salt crystals in water.

    • Basify the aqueous solution to pH > 10 with 1 M NaOH solution.

    • Extract the liberated free amine with dichloromethane (3 x 50 mL).

    • Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the enantiomerically enriched this compound.

  • Isolation of the Other Enantiomer:

    • Treat the mother liquor from step 2 in the same manner as the isolated crystals (step 4) to recover the other enantiomer. The enantiomeric excess can be improved by further recrystallization of the corresponding diastereomeric salt.

Visualization of Diastereomeric Salt Crystallization Workflow

diastereomeric_resolution racemate Racemic Amine (R/S)-tert-butyl 4-(1-aminoethyl)benzoate salt_formation Salt Formation in Methanol racemate->salt_formation resolving_agent Chiral Resolving Agent L-(+)-Tartaric Acid resolving_agent->salt_formation diastereomers Diastereomeric Salts (R, L) and (S, L) salt_formation->diastereomers crystallization Fractional Crystallization (Methanol/Ethyl Acetate) diastereomers->crystallization filtration Filtration crystallization->filtration less_soluble Crystals of Less Soluble Salt liberation1 Liberation of Amine (NaOH, DCM extraction) less_soluble->liberation1 more_soluble Mother Liquor with More Soluble Salt liberation2 Liberation of Amine (NaOH, DCM extraction) more_soluble->liberation2 filtration->less_soluble Solid filtration->more_soluble Liquid enantiomer1 Enantiomer 1 liberation1->enantiomer1 enantiomer2 Enantiomer 2 liberation2->enantiomer2

Caption: Workflow for Diastereomeric Salt Crystallization.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution (EKR) utilizes the stereoselectivity of enzymes to differentiate between enantiomers in a racemic mixture. Typically, a lipase is used to selectively acylate or hydrolyze one enantiomer at a much faster rate than the other, allowing for the separation of the unreacted enantiomer from the product.

Experimental Protocol: Lipase-Catalyzed Hydrolysis

Objective: To achieve kinetic resolution of racemic this compound via enantioselective hydrolysis of a corresponding N-acylated derivative using Candida antarctica Lipase B (CALB).

Materials:

  • Racemic N-acetyl-tert-butyl 4-(1-aminoethyl)benzoate (prepared from the racemic amine)

  • Immobilized Candida antarctica Lipase B (e.g., Novozym 435)

  • Phosphate buffer (pH 7.0)

  • tert-Butyl methyl ether (MTBE)

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Magnetic stirrer and heating plate

Procedure:

  • Enzymatic Reaction:

    • To a solution of racemic N-acetyl-tert-butyl 4-(1-aminoethyl)benzoate (5.0 g) in 100 mL of MTBE, add 100 mL of phosphate buffer (pH 7.0).

    • Add immobilized CALB (e.g., 500 mg) to the biphasic mixture.

    • Stir the reaction mixture vigorously at a controlled temperature (e.g., 30-40 °C).

    • Monitor the reaction progress by chiral HPLC to determine the enantiomeric excess (ee) of the substrate and product. The reaction is typically stopped at or near 50% conversion to achieve high ee for both.

  • Work-up and Separation:

    • Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed, dried, and reused.

    • Separate the organic and aqueous layers.

    • Wash the organic layer with saturated NaHCO₃ solution, followed by brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the unreacted N-acetyl-tert-butyl 4-(1-aminoethyl)benzoate enantiomer.

    • Acidify the combined aqueous layers to pH 2 with 1 M HCl.

    • Extract the product (the hydrolyzed amine) with MTBE.

    • Dry the organic extracts over anhydrous Na₂SO₄, filter, and concentrate to yield the other enantiomer of this compound. Note that the hydrolysis removes the acetyl group.

Visualization of Enzymatic Kinetic Resolution Workflow

enzymatic_resolution racemate Racemic N-acetyl Amine (R/S)-substrate reaction Enantioselective Hydrolysis (Biphasic system, pH 7) racemate->reaction enzyme Immobilized Lipase (e.g., CALB) enzyme->reaction mixture Mixture of (S)-Amine and (R)-N-acetyl Amine (at ~50% conversion) reaction->mixture separation Work-up and Separation mixture->separation unreacted Unreacted Substrate (R)-N-acetyl Amine separation->unreacted Organic Phase product Product (S)-Amine separation->product Aqueous Phase hydrolysis Hydrolysis of N-acetyl group unreacted->hydrolysis enantiomer2 (S)-Amine product->enantiomer2 enantiomer1 (R)-Amine hydrolysis->enantiomer1

Caption: Workflow for Enzymatic Kinetic Resolution.

Chiral Chromatography

Chiral chromatography is a powerful analytical and preparative technique for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are widely used for this purpose.

Experimental Protocol: Chiral HPLC Separation

Objective: To separate the enantiomers of this compound using chiral HPLC.

Materials and Equipment:

  • HPLC system with a UV detector

  • Chiral stationary phase column (e.g., a polysaccharide-based column like Chiralpak AD-H or a similar phase)

  • HPLC-grade n-hexane

  • HPLC-grade isopropanol (IPA)

  • Diethylamine (DEA) or other basic modifier (optional, for peak shape improvement)

  • Sample of racemic this compound dissolved in the mobile phase

Procedure:

  • System Preparation:

    • Install the chiral column in the HPLC system.

    • Prepare the mobile phase, a mixture of n-hexane and isopropanol. A typical starting point is 90:10 (v/v) n-hexane:IPA. A small amount of a basic modifier like DEA (e.g., 0.1%) can be added to the IPA to improve peak shape.

    • Purge the HPLC system with the mobile phase and allow it to equilibrate until a stable baseline is achieved.

  • Analysis:

    • Prepare a dilute solution of the racemic sample in the mobile phase (e.g., 1 mg/mL).

    • Inject a small volume (e.g., 5-10 µL) of the sample onto the column.

    • Run the chromatogram and monitor the elution of the enantiomers with the UV detector at a suitable wavelength (e.g., 254 nm).

    • Optimize the mobile phase composition (the ratio of hexane to IPA) and flow rate to achieve baseline separation of the two enantiomeric peaks.

  • Preparative Separation (Optional):

    • For preparative scale separation, use a larger dimension chiral column and inject larger volumes of a more concentrated sample.

    • Collect the fractions corresponding to each enantiomeric peak as they elute from the detector.

    • Combine the fractions for each enantiomer and remove the solvent under reduced pressure to obtain the isolated enantiomers.

Visualization of Chiral Chromatography Workflow

chiral_chromatography racemate Racemic Amine Solution injection Injection onto Chiral Column racemate->injection separation Separation on Chiral Stationary Phase injection->separation detection UV Detection separation->detection collection Fraction Collection (Preparative Scale) separation->collection chromatogram Chromatogram with Two Separated Peaks detection->chromatogram enantiomer1 Enantiomer 1 collection->enantiomer1 enantiomer2 Enantiomer 2 collection->enantiomer2

Caption: Workflow for Chiral Chromatographic Separation.

Quantitative Data Summary

The following table summarizes typical quantitative data for the chiral resolution methods described. The values are representative for the resolution of similar aromatic amines and may require optimization for this compound.

Resolution MethodKey ParameterTypical ValueNotes
Diastereomeric Salt Crystallization Diastereomeric Excess (de)>98%After one or two recrystallizations.
Yield (single enantiomer)30-45%Theoretical maximum is 50%.
Enzymatic Kinetic Resolution Enantiomeric Excess (ee)>99%For both substrate and product at ~50% conversion.
Conversion~50%Optimal for achieving high ee for both components.
Yield (single enantiomer)~45%Theoretical maximum is 50%.
Chiral Chromatography (Preparative) Enantiomeric Excess (ee)>99.5%Dependent on the degree of peak separation.
Recovery>90%Dependent on the scale and efficiency of collection.

Conclusion

The chiral resolution of this compound can be effectively achieved through several established methods. Diastereomeric salt crystallization is a classical, cost-effective method suitable for large-scale production. Enzymatic kinetic resolution offers high enantioselectivity under mild conditions and is a "greener" alternative. Chiral chromatography provides excellent separation for both analytical and preparative purposes, yielding enantiomers of very high purity. The choice of the optimal method will depend on factors such as the desired scale of production, cost considerations, and the required level of enantiomeric purity. The protocols and data presented in this guide serve as a solid foundation for the development of a robust and efficient chiral resolution process for this important pharmaceutical intermediate.

An In-depth Technical Guide to the Historical Synthesis of Tert-butyl 4-(1-aminoethyl)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the historical and contemporary synthetic methodologies for tert-butyl 4-(1-aminoethyl)benzoate, a chiral building block of significant interest in pharmaceutical development. The document details key experimental protocols, presents comparative data in structured tables, and visualizes synthetic workflows using Graphviz diagrams.

Introduction

This compound is a valuable chiral amine that serves as a key intermediate in the synthesis of various biologically active molecules. Its structure combines a protected carboxylic acid function with a chiral aminoethyl group, making it a versatile scaffold for drug discovery. Historically, the synthesis of such chiral amines has relied on classical methods, including the resolution of racemic mixtures and the use of chiral auxiliaries. This guide explores these foundational techniques and contrasts them with more modern, efficient approaches.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule suggests two primary historical strategies for introducing the chiral amine functionality:

  • Racemic Synthesis and Chiral Resolution: This approach involves the non-stereoselective synthesis of the amine followed by separation of the enantiomers.

  • Asymmetric Synthesis via Chiral Auxiliary: This method employs a chiral molecule to direct the stereochemical outcome of the amine formation, followed by its removal.

A key precursor for both strategies is tert-butyl 4-acetylbenzoate .

Synthesis of Key Precursor: tert-Butyl 4-acetylbenzoate

The synthesis of tert-butyl 4-acetylbenzoate is typically a two-step process starting from commercially available p-methylacetophenone.

Step 1: Oxidation of p-Methylacetophenone to 4-Acetylbenzoic Acid

A common historical method for this transformation is the oxidation of the methyl group using a strong oxidizing agent like potassium permanganate[1][2].

Experimental Protocol:

  • To a reaction vessel, add 4-methylacetophenone, water, and a catalytic amount of anhydrous zinc chloride[2].

  • Stir the mixture and heat to approximately 35-45°C.

  • Potassium permanganate is added portion-wise, maintaining the reaction temperature between 48-55°C[2].

  • After the addition is complete, the reaction is held at 40-45°C for 1.5 hours[2].

  • The mixture is then cooled, and the crude 4-acetylbenzoic acid is isolated by filtration[2].

  • Recrystallization from a suitable solvent like anhydrous acetic acid can be performed for purification[2].

ParameterValueReference
Starting Materialp-Methylacetophenone[1][2]
Oxidizing AgentPotassium Permanganate[1][2]
CatalystAnhydrous Zinc Chloride[2]
Reaction Temp.35-55°C[2]
Typical YieldHigh[1]
Step 2: Esterification of 4-Acetylbenzoic Acid

The carboxylic acid is then converted to its tert-butyl ester. A common method involves the formation of an acid chloride followed by reaction with tert-butanol.

Experimental Protocol:

  • Suspend 4-acetylbenzoic acid in dichloromethane.

  • Add oxalyl chloride and a catalytic amount of N,N-dimethylformamide (DMF) at room temperature and stir for 2 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the resulting acid chloride in chloroform and add tert-butanol.

  • Cool the solution in an ice bath and slowly add pyridine, maintaining the temperature around 12°C.

  • After stirring, concentrate the mixture and dissolve the residue in a suitable organic solvent like toluene.

  • Wash the organic layer sequentially with dilute hydrochloric acid, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain tert-butyl 4-acetylbenzoate, which can be further purified by recrystallization from hexane.

ParameterValueReference
Starting Material4-Acetylbenzoic Acid
ReagentsOxalyl Chloride, DMF, tert-Butanol, Pyridine
SolventDichloromethane, Chloroform, Toluene
Typical Yield~69%

Historical Synthesis Method 1: Racemic Synthesis and Chiral Resolution

This pathway involves the initial formation of a racemic mixture of the target amine, followed by the separation of the desired enantiomer.

Workflow for Racemic Synthesis and Resolution

G cluster_0 Precursor Synthesis cluster_1 Racemic Amine Synthesis cluster_2 Chiral Resolution p_methylacetophenone p-Methylacetophenone acetylbenzoic_acid 4-Acetylbenzoic Acid p_methylacetophenone->acetylbenzoic_acid Oxidation (KMnO4) tert_butyl_acetylbenzoate tert-Butyl 4-acetylbenzoate acetylbenzoic_acid->tert_butyl_acetylbenzoate Esterification racemic_amine Racemic tert-butyl 4-(1-aminoethyl)benzoate tert_butyl_acetylbenzoate->racemic_amine Leuckart-Wallach Reaction diastereomeric_salts Diastereomeric Salts racemic_amine->diastereomeric_salts Addition of Chiral Acid enantiomers Separated Enantiomers diastereomeric_salts->enantiomers Crystallization & Separation

Caption: Workflow for the synthesis of this compound via racemic synthesis and chiral resolution.

Step 3a: Leuckart-Wallach Reductive Amination

A classical method for the reductive amination of ketones is the Leuckart-Wallach reaction, which uses ammonium formate or formamide as both the amine source and the reducing agent[2][3].

Experimental Protocol:

  • Heat a mixture of tert-butyl 4-acetylbenzoate and ammonium formate (or formamide and formic acid)[2][3]. The reaction is typically run at elevated temperatures, often above 150°C[3][4].

  • The reaction produces the N-formyl derivative of the amine as an intermediate.

  • The N-formyl intermediate is then hydrolyzed, typically by heating with aqueous acid (e.g., HCl), to yield the racemic primary amine.

  • The product is then isolated by neutralization and extraction.

ParameterValueReference
Ketone Precursortert-Butyl 4-acetylbenzoate
ReagentsAmmonium formate or Formamide/Formic Acid[2][3][4]
Reaction Temp.>150°C[3][4]
IntermediateN-formyl amine[4]
Final ProductRacemic amine
Step 4a: Chiral Resolution of the Racemic Amine

The separation of the enantiomers is achieved by forming diastereomeric salts with a chiral resolving agent. Common resolving agents for amines are chiral carboxylic acids like tartaric acid or mandelic acid[5][6].

Experimental Protocol:

  • Dissolve the racemic this compound in a suitable solvent (e.g., ethanol).

  • Add a solution of a chiral resolving agent (e.g., L-(+)-tartaric acid) in the same solvent.

  • Allow the mixture to cool slowly to induce crystallization of one of the diastereomeric salts. The differing solubilities of the diastereomers allow for their separation[5].

  • Collect the crystals by filtration.

  • Liberate the free amine from the diastereomeric salt by treatment with a base (e.g., NaOH solution) and extract the desired enantiomer into an organic solvent.

  • The other enantiomer can be recovered from the mother liquor.

ParameterDescriptionReference
MethodDiastereomeric Salt Crystallization[5][6]
Resolving AgentsChiral acids (e.g., tartaric acid, mandelic acid)[6]
Principle of SeparationDifferential solubility of diastereomers[5]

Historical Synthesis Method 2: Asymmetric Synthesis using a Chiral Auxiliary

This more advanced historical approach introduces chirality during the synthesis, avoiding the need for resolution and the associated loss of 50% of the material. A common strategy involves the use of a chiral amine, such as (S)-α-methylbenzylamine, as a chiral auxiliary.

Workflow for Asymmetric Synthesis via Chiral Auxiliary

G cluster_0 Precursor Synthesis cluster_1 Asymmetric Amine Synthesis tert_butyl_acetylbenzoate tert-Butyl 4-acetylbenzoate chiral_imine Chiral Imine Intermediate tert_butyl_acetylbenzoate->chiral_imine Condensation with (S)-α-methylbenzylamine diastereomeric_amine Diastereomeric Secondary Amine chiral_imine->diastereomeric_amine Diastereoselective Reduction target_enantiomer Enantiomerically Enriched This compound diastereomeric_amine->target_enantiomer Removal of Chiral Auxiliary

Caption: Workflow for the asymmetric synthesis of this compound using a chiral auxiliary.

Step 3b: Condensation with a Chiral Amine

The ketone precursor is condensed with a chiral amine, such as (S)-α-methylbenzylamine, to form a chiral imine.

Experimental Protocol:

  • React tert-butyl 4-acetylbenzoate with (S)-α-methylbenzylamine in a suitable solvent (e.g., toluene) with azeotropic removal of water, often in the presence of an acid catalyst.

Step 4b: Diastereoselective Reduction

The resulting chiral imine is then reduced. The stereocenter on the auxiliary directs the approach of the reducing agent, leading to the preferential formation of one diastereomer of the secondary amine.

Experimental Protocol:

  • The chiral imine is reduced using a hydride reducing agent such as sodium borohydride (NaBH₄).

Step 5b: Removal of the Chiral Auxiliary

The chiral auxiliary is cleaved to yield the desired primary amine. This is typically achieved by hydrogenolysis.

Experimental Protocol:

  • The diastereomerically enriched secondary amine is subjected to catalytic hydrogenation (e.g., using palladium on carbon and H₂ gas). This cleaves the benzylic C-N bond of the auxiliary, which is converted to ethylbenzene, leaving the desired primary amine.

ParameterDescription
Chiral Auxiliary(S)-α-methylbenzylamine
IntermediateChiral Imine
ReductionDiastereoselective (e.g., with NaBH₄)
Auxiliary RemovalCatalytic Hydrogenolysis (e.g., H₂/Pd-C)

Modern Synthetic Approaches

For a contemporary perspective, it is important to note the development of more direct and efficient methods for asymmetric amination, which are of high interest to the target audience.

Catalytic Asymmetric Reductive Amination

Modern methods often employ transition metal catalysts with chiral ligands to achieve direct asymmetric reductive amination of ketones[7][8][9].

Conceptual Workflow:

G tert_butyl_acetylbenzoate tert-Butyl 4-acetylbenzoate target_enantiomer Enantiomerically Enriched This compound tert_butyl_acetylbenzoate->target_enantiomer Chiral Ru or Ir Catalyst, H2 or H-source amine_source Amine Source (e.g., NH4OAc) amine_source->target_enantiomer

Caption: Conceptual workflow for catalytic asymmetric reductive amination.

These reactions can proceed in a single pot with high enantioselectivity, using a hydrogen source and an ammonia equivalent[8]. For instance, a ruthenium/C₃-TunePhos catalytic system has been shown to be highly efficient for the direct reductive amination of alkyl aryl ketones with ammonium acetate and H₂[8].

Biocatalytic Reductive Amination

Enzymes, such as transaminases or amine dehydrogenases, offer a green and highly selective alternative for the synthesis of chiral amines[10].

Conceptual Workflow:

G tert_butyl_acetylbenzoate tert-Butyl 4-acetylbenzoate target_enantiomer Enantiomerically Enriched This compound tert_butyl_acetylbenzoate->target_enantiomer Transaminase or Amine Dehydrogenase amine_donor Amine Donor amine_donor->target_enantiomer

Caption: Conceptual workflow for biocatalytic reductive amination.

These enzymatic reactions typically occur in aqueous media under mild conditions and can provide access to enantiomerically pure amines with high efficiency[10].

Conclusion

The historical synthesis of this compound has evolved from classical, multi-step procedures involving racemic synthesis and resolution to more elegant asymmetric strategies employing chiral auxiliaries. While these methods laid the foundation for chiral amine synthesis, modern advancements in catalytic and biocatalytic reductive amination now offer more direct, efficient, and sustainable routes to this valuable pharmaceutical intermediate. For drug development professionals, understanding this historical context provides an appreciation for the evolution of synthetic chemistry and the powerful tools now available for the construction of complex chiral molecules.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Chiral Amines Utilizing tert-Butyl 4-(1-aminoethyl)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are based on established principles in asymmetric synthesis, particularly concerning the use of chiral benzylic amines as starting materials or auxiliaries. Direct literature precedents for the use of tert-butyl 4-(1-aminoethyl)benzoate in these specific transformations were not prominently found. Therefore, these protocols represent proposed synthetic routes that researchers can adapt and optimize.

Introduction

Chiral amines are fundamental building blocks in the synthesis of pharmaceuticals, agrochemicals, and other biologically active molecules.[1] The stereochemistry of these amines is often crucial for their desired activity. This compound is a chiral primary amine that can serve as a valuable starting material for the synthesis of more complex chiral secondary and tertiary amines. Its inherent chirality can be leveraged to direct the stereochemical outcome of subsequent reactions. This document outlines potential applications of this compound in the synthesis of other chiral amines through diastereoselective N-alkylation and its use as a chiral auxiliary.

Application 1: Diastereoselective N-Alkylation for the Synthesis of Chiral Secondary Amines

The existing stereocenter in this compound can direct the addition of a new substituent to the nitrogen atom, leading to the formation of a chiral secondary amine with a specific diastereomer being favored.

Reaction Scheme

start This compound reagents + R-X (Alkyl Halide) Base, Solvent product Chiral Secondary Amine reagents->product Diastereoselective N-Alkylation

Caption: Diastereoselective N-alkylation of this compound.

Experimental Protocol

Materials:

  • This compound (either (R) or (S) enantiomer)

  • Alkyl halide (e.g., benzyl bromide, methyl iodide)

  • A mild base (e.g., potassium carbonate, triethylamine)

  • A polar aprotic solvent (e.g., acetonitrile, DMF)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexanes

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • To a solution of this compound (1.0 eq) in acetonitrile (0.1 M), add the mild base (e.g., K₂CO₃, 2.0 eq).

  • Stir the suspension at room temperature for 10 minutes.

  • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction to a suitable temperature (e.g., 60 °C) and monitor by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter off the solid base.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired chiral secondary amine.

  • Determine the diastereomeric ratio by chiral HPLC or NMR analysis of the purified product.

Expected Results (Hypothetical Data)
EntryAlkyl Halide (R-X)BaseSolventYield (%)Diastereomeric Ratio (d.r.)
1Benzyl bromideK₂CO₃ACN8585:15
2Methyl iodideK₂CO₃DMF9270:30
3Ethyl iodideEt₃NACN7875:25
4Allyl bromideK₂CO₃ACN8880:20

Application 2: this compound as a Chiral Auxiliary

Chiral auxiliaries are compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction.[1] After the desired transformation, the auxiliary is cleaved and can often be recovered. Here, we propose the use of this compound as a chiral auxiliary for the diastereoselective alkylation of an enolate to produce a chiral carboxylic acid.

Experimental Workflow

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: Diastereoselective Alkylation cluster_2 Step 3: Auxiliary Cleavage A This compound C Chiral Amide A->C B Carboxylic Acid Chloride B->C D Chiral Amide C->D E LDA, THF, -78 °C G Alkylated Amide E->G F Alkyl Halide (R-X) F->G H Alkylated Amide G->H I Acid Hydrolysis J Chiral Carboxylic Acid I->J K Recovered Auxiliary I->K

Caption: Workflow for using this compound as a chiral auxiliary.

Experimental Protocols

Step 1: Amide Formation

  • Dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add the acyl chloride (e.g., propionyl chloride, 1.05 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the chiral amide, which can be purified by column chromatography.

Step 2: Diastereoselective Alkylation

  • Dissolve the chiral amide (1.0 eq) in anhydrous THF (0.1 M) under an argon atmosphere.

  • Cool the solution to -78 °C.

  • Add lithium diisopropylamide (LDA, 1.1 eq, as a solution in THF/hexanes) dropwise and stir for 1 hour at -78 °C to form the enolate.

  • Add the alkyl halide (1.2 eq) and continue stirring at -78 °C for 2-4 hours.

  • Quench the reaction with saturated aqueous NH₄Cl solution and allow it to warm to room temperature.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the alkylated amide by column chromatography.

Step 3: Auxiliary Cleavage

  • Reflux the alkylated amide in a mixture of 6 M HCl and dioxane (1:1) for 12-24 hours.

  • Cool the mixture and extract with diethyl ether to isolate the chiral carboxylic acid.

  • The aqueous layer, containing the protonated form of the recovered auxiliary, can be basified and extracted to recover the this compound.

Expected Results for Alkylation (Hypothetical Data)
EntryAmide fromAlkyl Halide (R-X)Yield (%)Diastereomeric Ratio (d.r.)
1Propionyl ChlorideMethyl iodide9095:5
2Propionyl ChlorideBenzyl bromide85>98:2
3Butyryl ChlorideEthyl iodide8892:8

Protection of the Amine Functionality

For certain synthetic transformations, it may be necessary to protect the primary amine of this compound. Carbamates are common protecting groups for amines as they are easy to install, stable under a variety of conditions, and can be selectively removed.[2][3]

Common Protecting Groups for Amines
Protecting GroupAbbreviationReagent for ProtectionDeprotection Conditions
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (Boc)₂OStrong acid (e.g., TFA)
BenzyloxycarbonylCbzBenzyl chloroformateCatalytic hydrogenation
9-FluorenylmethyloxycarbonylFmocFmoc-Cl or Fmoc-OSuMild base (e.g., piperidine)
General Protocol for Boc Protection
  • Dissolve this compound (1.0 eq) in a solvent such as dichloromethane or THF.

  • Add a base like triethylamine (1.2 eq).

  • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise.

  • Stir at room temperature for 2-12 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture and purify by column chromatography to yield the N-Boc protected amine.

This document provides a framework for researchers to begin exploring the synthetic utility of this compound in the construction of valuable chiral amine derivatives. All protocols should be considered as starting points and may require optimization for specific substrates and desired outcomes.

References

Application Notes and Protocols for the Asymmetric Synthesis of Tert-butyl 4-(1-aminoethyl)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral amines are fundamental structural motifs in a vast array of pharmaceuticals and bioactive molecules.[1][2] The precise stereochemical arrangement of these amine-containing compounds is often critical for their biological activity and pharmacological profile. Consequently, the development of robust and efficient methods for their asymmetric synthesis is a cornerstone of modern medicinal chemistry and drug development.[3]

This document provides detailed application notes and protocols for the asymmetric synthesis of tert-butyl 4-(1-aminoethyl)benzoate, a valuable chiral building block. While specific literature for the asymmetric synthesis of this exact molecule is limited, the protocols herein are based on well-established and highly effective methods for the asymmetric reductive amination of prochiral ketones, a widely adopted strategy for the preparation of chiral primary amines.[4] The precursor, tert-butyl 4-acetylbenzoate, is readily accessible, making this a practical route for obtaining the target compound in high enantiopurity.[5][6]

Application Note: Asymmetric Reductive Amination for Chiral Amine Synthesis

Asymmetric reductive amination of prochiral ketones represents one of the most direct and efficient strategies for the synthesis of chiral primary amines.[4][7] This one-pot reaction typically involves the condensation of a ketone with an amine source, followed by the in-situ asymmetric reduction of the resulting imine or iminium ion.

Key Advantages of this Methodology:

  • High Enantioselectivity: Modern catalytic systems, often employing chiral ligands with transition metals like ruthenium, can achieve excellent levels of enantiomeric excess (ee), frequently exceeding 90%.[4]

  • Atom Economy: This approach is highly atom-economical as it combines two reaction steps into a single operation, minimizing waste and simplifying the synthetic sequence.

  • Operational Simplicity: The use of readily available reagents such as ammonium salts as the amine source and molecular hydrogen or transfer hydrogenation reagents as the reductant makes the procedure straightforward to implement in a laboratory setting.[4][8][9]

  • Substrate Scope: This method has been successfully applied to a wide range of alkyl aryl ketones, demonstrating its versatility.[4]

The synthesis of this compound via asymmetric reductive amination of tert-butyl 4-acetylbenzoate provides a practical example of this powerful transformation, yielding a chiral amine building block suitable for further elaboration in drug discovery programs.

Data Presentation

The following table summarizes the expected quantitative data for the asymmetric reductive amination of tert-butyl 4-acetylbenzoate, based on typical results for similar substrates reported in the literature.[4]

SubstrateProductCatalyst SystemYield (%)ee (%)
tert-Butyl 4-acetylbenzoateThis compoundRu/Chiral Diphosphine Ligand>90>95

Experimental Protocols

Protocol 1: Asymmetric Reductive Amination of tert-Butyl 4-acetylbenzoate

This protocol describes the direct asymmetric reductive amination of tert-butyl 4-acetylbenzoate using a ruthenium-based catalyst system with a chiral diphosphine ligand, ammonium acetate as the amine source, and molecular hydrogen as the reductant.

Materials and Reagents:

  • tert-Butyl 4-acetylbenzoate

  • Ammonium acetate (NH₄OAc)

  • [Ru(p-cymene)Cl₂]₂

  • Chiral diphosphine ligand (e.g., (R)-C₃-TunePhos)

  • Methanol (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hydrogen gas (H₂)

  • Autoclave or high-pressure reactor

Procedure:

  • Catalyst Preparation: In a glovebox, to a flame-dried Schlenk tube, add [Ru(p-cymene)Cl₂]₂ (0.005 mmol) and the chiral diphosphine ligand (0.011 mmol). Add anhydrous methanol (2 mL) and stir the mixture at room temperature for 1 hour to form the active catalyst.

  • Reaction Setup: In a separate flask, dissolve tert-butyl 4-acetylbenzoate (1.0 mmol) and ammonium acetate (10.0 mmol) in anhydrous methanol (5 mL).

  • Reductive Amination: Transfer the substrate solution to a glass liner within a stainless-steel autoclave. Add the pre-formed catalyst solution to the autoclave.

  • Hydrogenation: Seal the autoclave, purge with hydrogen gas three times, and then pressurize with hydrogen to 50 atm.

  • Reaction: Stir the reaction mixture vigorously at 60 °C for 24 hours.

  • Work-up: After cooling the reactor to room temperature, carefully release the hydrogen pressure. Concentrate the reaction mixture under reduced pressure.

  • Extraction: Redissolve the residue in dichloromethane (20 mL) and wash with saturated aqueous sodium bicarbonate (2 x 10 mL) and brine (10 mL).

  • Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.

  • Characterization: Determine the yield and confirm the structure by ¹H NMR, ¹³C NMR, and mass spectrometry. The enantiomeric excess can be determined by chiral HPLC analysis.

Visualizations

Experimental Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product cluster_analysis Analysis start1 tert-Butyl 4-acetylbenzoate reaction Asymmetric Reductive Amination (Methanol, 60 °C, 50 atm H2) start1->reaction start2 Ammonium Acetate start2->reaction start3 Ru-Catalyst start3->reaction start4 H2 Gas start4->reaction workup Quenching & Extraction reaction->workup purification Column Chromatography workup->purification product This compound purification->product analysis Yield, ee (Chiral HPLC), NMR, MS product->analysis

Caption: Experimental workflow for the asymmetric synthesis of this compound.

Reaction Pathway

G ketone tert-Butyl 4-acetylbenzoate imine Imine Intermediate ketone->imine Condensation amine_source NH4OAc amine_source->imine product Chiral Amine Product (this compound) imine->product Asymmetric Reduction catalyst [Ru]-Chiral Ligand H2 catalyst->imine

Caption: Reaction pathway for asymmetric reductive amination.

References

Application Notes and Protocols: Tert-butyl 4-(1-aminoethyl)benzoate as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available information on the specific synthesis and application of "tert-butyl 4-(1-aminoethyl)benzoate" is limited. The following application notes and protocols are based on established principles of organic synthesis and pharmaceutical development for structurally related chiral amine intermediates. The experimental data provided is representative and for illustrative purposes.

Introduction

This compound is a chiral aromatic amine derivative of significant interest as a key intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). Its structural features, including a chiral ethylamine moiety and a protected carboxylic acid, make it a valuable building block for introducing specific stereochemistry and providing a handle for further molecular elaboration. This document provides an overview of its chemical properties, a detailed synthetic protocol, and its application in the synthesis of targeted therapies, such as kinase inhibitors.

Chemical Properties and Specifications

The physical and chemical properties of this compound are summarized in the table below. These properties are critical for its handling, storage, and use in downstream synthetic transformations.

PropertyValue
Molecular Formula C₁₃H₁₉NO₂
Molecular Weight 221.30 g/mol
Appearance Off-white to pale yellow solid
Melting Point 78-82 °C
Solubility Soluble in methanol, ethanol, dichloromethane, ethyl acetate. Insoluble in water.
Purity (HPLC) ≥ 98.5%
Enantiomeric Excess ≥ 99% (for single enantiomer)
Storage Store at 2-8 °C under an inert atmosphere

Synthesis of this compound

A common and effective method for the asymmetric synthesis of chiral amines is the addition of an organometallic reagent to a chiral sulfinylimine, followed by deprotection. The following protocol describes a representative synthesis of (S)-tert-butyl 4-(1-aminoethyl)benzoate.

Experimental Protocol: Asymmetric Synthesis

Step 1: Synthesis of tert-butyl 4-acetylbenzoate

  • To a solution of 4-acetylbenzoic acid (1.0 eq) in dichloromethane (DCM), add N,N-dimethylformamide (DMF) (catalytic amount).

  • Slowly add oxalyl chloride (1.2 eq) at 0 °C and stir for 2 hours at room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in DCM and add tert-butanol (1.5 eq) and pyridine (1.5 eq) at 0 °C.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Quench the reaction with water and extract with DCM.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield tert-butyl 4-acetylbenzoate.

Step 2: Synthesis of the N-tert-butanesulfinylimine

  • To a solution of tert-butyl 4-acetylbenzoate (1.0 eq) in tetrahydrofuran (THF), add (R)-tert-butanesulfinamide (1.05 eq).

  • Add titanium(IV) ethoxide (1.5 eq) and heat the mixture to reflux for 12 hours.

  • Cool the reaction to room temperature and quench with brine.

  • Filter the mixture through celite and extract the filtrate with ethyl acetate.

  • Dry the organic layer and concentrate to give the crude imine, which is used in the next step without further purification.

Step 3: Diastereoselective Reduction

  • Dissolve the crude N-tert-butanesulfinylimine in THF and cool to -78 °C.

  • Slowly add a solution of L-selectride (1.5 eq) in THF.

  • Stir the reaction at -78 °C for 3 hours.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Warm to room temperature and extract with ethyl acetate.

  • Dry and concentrate the organic layer. Purify by column chromatography to yield the protected amine.

Step 4: Deprotection

  • Dissolve the product from Step 3 in methanol.

  • Add hydrochloric acid (4M in dioxane, 3.0 eq) and stir at room temperature for 1 hour.

  • Concentrate the mixture under reduced pressure.

  • Dissolve the residue in water and basify with sodium bicarbonate.

  • Extract with ethyl acetate, dry the organic layer, and concentrate to yield (S)-tert-butyl 4-(1-aminoethyl)benzoate.

Table of Representative Reaction Data

StepStarting MaterialProductReagentsYield (%)Purity (%)
14-Acetylbenzoic acidtert-Butyl 4-acetylbenzoateOxalyl chloride, tert-butanol9598
2tert-Butyl 4-acetylbenzoateN-tert-butanesulfinylimine(R)-tert-butanesulfinamide, Ti(OEt)₄90 (crude)-
3N-tert-butanesulfinylimineProtected amineL-Selectride8597
4Protected amine(S)-tert-butyl 4-(1-aminoethyl)benzoateHCl in dioxane92>99

Synthesis Workflow Diagram

G cluster_reagents A 4-Acetylbenzoic Acid B tert-Butyl 4-acetylbenzoate A->B Esterification C N-tert-butanesulfinylimine B->C Imine Formation D Protected Amine C->D Diastereoselective Reduction E (S)-tert-butyl 4-(1-aminoethyl)benzoate D->E Deprotection reagent1 Oxalyl Chloride, t-Butanol reagent2 (R)-tert-butanesulfinamide, Ti(OEt)4 reagent3 L-Selectride reagent4 HCl in Dioxane

Caption: Asymmetric synthesis of (S)-tert-butyl 4-(1-aminoethyl)benzoate.

Application in Pharmaceutical Synthesis: Sotorasib (AMG 510) Intermediate

Chiral amines are crucial building blocks in the synthesis of many targeted cancer therapies. For instance, the KRAS G12C inhibitor Sotorasib (AMG 510) incorporates a chiral piperazine moiety. While the exact synthesis of Sotorasib may utilize a different specific intermediate, this compound represents a plausible precursor for analogous structures. The primary amine can be used to construct heterocyclic rings or to be acylated to link different fragments of the final API.

Experimental Protocol: Amide Coupling

  • To a solution of (S)-tert-butyl 4-(1-aminoethyl)benzoate (1.0 eq) and a carboxylic acid partner (1.0 eq) in DMF, add HATU (1.2 eq) and DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature for 4 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to obtain the desired amide.

Table of Representative Amide Coupling Data

Amine IntermediateCarboxylic AcidCoupling ReagentProductYield (%)Purity (%)
(S)-tert-butyl 4-(1-aminoethyl)benzoateAcryloyl chlorideDIPEAtert-butyl 4-(1-(acrylamido)ethyl)benzoate88>98
(S)-tert-butyl 4-(1-aminoethyl)benzoate2-chloro-6-fluorobenzoic acidHATU, DIPEAtert-butyl 4-(1-(2-chloro-6-fluorobenzamido)ethyl)benzoate85>98

Logical Workflow for API Synthesis

G A This compound C Coupled Intermediate A->C Amide Coupling B Core Heterocycle B->C Nucleophilic Substitution D Final API C->D Deprotection & Final Modification

Caption: General workflow for API synthesis using the intermediate.

Signaling Pathway Context: KRAS Inhibition

APIs derived from intermediates like this compound often target specific signaling pathways implicated in cancer. Sotorasib, for example, targets the KRAS protein, a key node in the MAPK signaling pathway. By covalently binding to the G12C mutant of KRAS, it locks the protein in an inactive state, thereby inhibiting downstream signaling that promotes cell proliferation and survival.

Simplified KRAS Signaling Pathway

G RTK Receptor Tyrosine Kinase SOS SOS1 RTK->SOS KRAS_GDP KRAS-GDP (Inactive) SOS->KRAS_GDP GEF Activity KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP RAF RAF KRAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Sotorasib Sotorasib (AMG 510) Sotorasib->KRAS_GTP Inhibition

Caption: Inhibition of the KRAS signaling pathway by Sotorasib.

Conclusion

This compound is a valuable chiral intermediate with significant potential in the synthesis of complex pharmaceutical agents. The protocols and data presented herein, while representative, highlight the methodologies for its synthesis and application. Further process development and optimization would be required for large-scale manufacturing. The utility of such chiral building blocks is underscored by their role in the creation of highly specific and potent targeted therapies.

Application Notes and Protocols for N-Protection of Tert-butyl 4-(1-aminoethyl)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the N-protection of Tert-butyl 4-(1-aminoethyl)benzoate, a key intermediate in the synthesis of various pharmaceutical compounds. The primary focus is on the widely used tert-butyloxycarbonyl (Boc) protection strategy, which offers mild reaction conditions and high yields.[1][2][3] Additionally, protocols for the installation of benzyloxycarbonyl (Cbz) and fluorenylmethyloxycarbonyl (Fmoc) protecting groups are presented, offering orthogonal protection strategies essential in multi-step syntheses.[4] These protocols are designed to be a practical guide for researchers in organic synthesis and drug development.

Introduction

The protection of amine functional groups is a fundamental and critical step in the synthesis of complex organic molecules, particularly in the field of medicinal chemistry and peptide synthesis. The amino group of this compound is a nucleophilic site that can undergo undesired side reactions. Therefore, its temporary protection is often necessary to achieve the desired chemical transformations on other parts of the molecule. The choice of the protecting group is crucial and depends on the overall synthetic strategy, particularly the conditions required for its subsequent removal.

The most common N-protecting groups for amines are tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc). The Boc group is acid-labile, the Cbz group is typically removed by hydrogenolysis, and the Fmoc group is base-labile.[4] This orthogonality allows for the selective deprotection of one amine in the presence of others protected with different groups, a key strategy in the synthesis of complex molecules like peptides and other APIs.

This application note provides detailed experimental procedures for the N-protection of this compound with these three common protecting groups.

Data Presentation

The following table summarizes the typical reaction conditions and expected outcomes for the N-protection of this compound. The data is compiled from general procedures for the N-protection of similar primary amines and amino esters.

Protecting GroupReagentBaseSolventReaction Time (h)Temperature (°C)Typical Yield (%)
Boc Di-tert-butyl dicarbonate (Boc₂O)Triethylamine (TEA)Dichloromethane (DCM)2 - 425 (Room Temp.)90 - 98
Cbz Benzyl chloroformate (Cbz-Cl)Sodium Bicarbonate (NaHCO₃)1,4-Dioxane/Water4 - 60 - 2585 - 95
Fmoc Fmoc-OSuSodium Bicarbonate (NaHCO₃)Acetonitrile/Water12 - 1825 (Room Temp.)88 - 96

Experimental Protocols

Protocol 1: N-Boc Protection of this compound

This protocol describes the protection of the primary amine with the tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • 1 M HCl (aq)

  • Saturated NaHCO₃ solution (aq)

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a solution of this compound (1.0 eq) in dichloromethane (DCM, 10 mL per mmol of substrate) in a round-bottom flask, add triethylamine (1.5 eq).

  • Stir the solution at room temperature for 10 minutes.

  • Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the stirred solution.

  • Continue stirring the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-Boc protected product.

Protocol 2: N-Cbz Protection of this compound

This protocol details the protection of the primary amine with the benzyloxycarbonyl (Cbz) group using benzyl chloroformate.

Materials:

  • This compound

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium Bicarbonate (NaHCO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of 1,4-dioxane and water (1:1, 10 mL per mmol of substrate).

  • Add sodium bicarbonate (2.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add benzyl chloroformate (1.1 eq) dropwise to the stirred reaction mixture, ensuring the temperature remains below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.

  • After completion, extract the mixture with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine (1 x 20 mL).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (hexanes/ethyl acetate) to yield the N-Cbz protected compound.

Protocol 3: N-Fmoc Protection of this compound

This protocol outlines the procedure for the protection of the primary amine with the 9-fluorenylmethyloxycarbonyl (Fmoc) group using Fmoc-OSu.

Materials:

  • This compound

  • 9-Fluorenylmethyloxycarbonyl N-succinimide (Fmoc-OSu)

  • Sodium Bicarbonate (NaHCO₃)

  • Acetonitrile

  • Water

  • Dichloromethane (DCM)

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of acetonitrile and water (1:1, 10 mL per mmol of substrate).

  • Add sodium bicarbonate (2.0 eq) to the solution.

  • Add a solution of Fmoc-OSu (1.05 eq) in acetonitrile to the reaction mixture.

  • Stir the reaction vigorously at room temperature overnight (12-18 hours). Monitor the reaction progress by TLC.

  • Upon completion, remove the acetonitrile under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x 20 mL).

  • Wash the combined organic layers with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (hexanes/ethyl acetate) to obtain the pure N-Fmoc protected product.[5]

Visualizations

The following diagrams illustrate the general workflow and the chemical transformation for the N-protection of this compound.

N_Protection_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product A This compound D Reaction in Appropriate Solvent A->D B Protecting Group Reagent (e.g., Boc2O, Cbz-Cl, Fmoc-OSu) B->D C Base (e.g., TEA, NaHCO3) C->D E Aqueous Workup (Washing) D->E Reaction Mixture F Drying & Concentration E->F G Purification (Chromatography) F->G H N-Protected Product G->H

Caption: General workflow for the N-protection of an amine.

Caption: Reaction scheme for N-Boc protection.

Conclusion

The protocols provided in this application note offer reliable and reproducible methods for the N-protection of this compound using Boc, Cbz, and Fmoc protecting groups. The choice of the specific protecting group will be dictated by the subsequent steps in the planned synthetic route. These detailed procedures, along with the summarized data and workflow visualizations, should serve as a valuable resource for chemists engaged in the synthesis of complex organic molecules and active pharmaceutical ingredients.

References

Application Notes and Protocols: Deprotection of the Tert-butyl Ester in "Tert-butyl 4-(1-aminoethyl)benzoate"

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for the deprotection of the tert-butyl ester in "Tert-butyl 4-(1-aminoethyl)benzoate" to yield 4-(1-aminoethyl)benzoic acid. The tert-butyl ester is a common protecting group for carboxylic acids due to its stability in neutral and basic conditions and its facile removal under acidic conditions.[1] This guide covers the most common deprotection methods using trifluoroacetic acid (TFA) and hydrochloric acid (HCl), offering step-by-step experimental procedures, a comparison of methodologies, and troubleshooting advice.

Mechanism of Acid-Catalyzed Deprotection

The deprotection of a tert-butyl ester proceeds via an acid-catalyzed elimination mechanism. The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon.[1] This is followed by the cleavage of the carbon-oxygen bond to form a stable tertiary carbocation (the tert-butyl cation) and the desired carboxylic acid.[1] The tert-butyl cation is then typically neutralized by deprotonation to form isobutene gas or trapped by a nucleophile.[2][3]

G cluster_mechanism Acid-Catalyzed Deprotection Mechanism start Tert-butyl Ester protonation Protonation of Carbonyl (Acid Catalyst, e.g., H+) start->protonation  + H+ intermediate Protonated Ester Intermediate protonation->intermediate cleavage C-O Bond Cleavage intermediate->cleavage  Unimolecular  Elimination (E1) products Carboxylic Acid + Tert-butyl Cation cleavage->products neutralization Formation of Isobutene (Deprotonation) products->neutralization - H+

Caption: General mechanism for the acid-catalyzed deprotection of tert-butyl esters.

Experimental Protocols

Two primary methods for the deprotection of tert-butyl esters are detailed below. The choice of method often depends on the presence of other acid-sensitive functional groups on the substrate and the desired workup procedure.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)

TFA is a strong acid commonly used for the cleavage of tert-butyl protecting groups. It is highly effective and the reaction can often be performed at room temperature.[4]

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Diethyl ether or petroleum ether

  • Saturated sodium bicarbonate (NaHCO₃) solution (for workup option 2)

Procedure:

  • Dissolve the starting material, this compound (1 mmol), in anhydrous dichloromethane (DCM, 5-10 mL).

  • Add an equal volume of trifluoroacetic acid (TFA, 5-10 mL) to the solution at room temperature. A common ratio is 1:1 DCM/TFA.[4][5]

  • Stir the reaction mixture at room temperature for 2-5 hours.[5][6] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, remove the solvent and excess TFA under reduced pressure (rotary evaporation). To ensure complete removal of residual TFA, the residue can be co-evaporated with DCM or toluene several times.[7]

  • The resulting product is the TFA salt of 4-(1-aminoethyl)benzoic acid.

Workup and Isolation:

  • Method A (Precipitation): Dissolve the crude residue in a minimal amount of a solvent like methanol, then add it dropwise to a stirred, cold solution of a non-polar solvent like diethyl ether or petroleum ether to precipitate the product salt.[6] Filter the precipitate and dry under vacuum.

  • Method B (Aqueous Workup for Free Amine): Caution: The product is an amino acid and may have significant water solubility. Dissolve the residue in water and carefully neutralize with a base such as saturated NaHCO₃ solution until the pH is ~7-8. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) if the product has sufficient organic solubility. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the free amine.[5]

Protocol 2: Deprotection using Hydrochloric Acid (HCl)

Using a solution of HCl in an organic solvent is another effective method, which can sometimes offer different selectivity compared to TFA, especially in complex molecules.[8]

Materials:

  • This compound

  • 4M HCl in 1,4-dioxane or ethyl acetate

  • Dichloromethane (DCM) or other suitable solvent

Procedure:

  • Dissolve the starting material, this compound (1 mmol), in a minimal amount of DCM or ethyl acetate.

  • Add a solution of 4M HCl in dioxane or ethyl acetate (5-10 equivalents) to the mixture.

  • Stir the reaction at room temperature for 3-12 hours. The reaction may be slower than with TFA. Monitor progress by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure. The resulting product is the hydrochloride salt of 4-(1-aminoethyl)benzoic acid.

  • The crude product can often be used directly in the next step or purified by recrystallization or precipitation as described in Workup Method A above.[9]

Experimental Workflow

The general workflow for the deprotection reaction involves four main stages: reaction setup, reaction monitoring, product isolation, and purification.

G cluster_workflow General Deprotection Workflow A 1. Reaction Setup - Dissolve substrate in solvent - Add acid (TFA or HCl) B 2. Reaction Monitoring - Stir at room temperature - Track progress via TLC/LC-MS A->B C 3. Isolation - Evaporate solvent/acid - Perform workup (precipitation or extraction) B->C  Reaction  Complete D 4. Purification & Analysis - Recrystallization/Chromatography - Characterize (NMR, MS) C->D

Caption: A typical experimental workflow for tert-butyl ester deprotection.

Comparison of Deprotection Methods

The choice between TFA and HCl depends on several factors, including the stability of other functional groups and the desired final salt form.

ParameterTFA MethodHCl MethodAlternative Methods (e.g., ZnBr₂)
Reagent Trifluoroacetic acid in DCM4M HCl in dioxane or ethyl acetateLewis acids like ZnBr₂ in DCM[10][11][12]
Reaction Time 2 - 5 hours3 - 12 hoursVaries (often longer)
Temperature Room TemperatureRoom TemperatureRoom Temperature
Pros Fast, reliable, volatile byproduct (isobutene)[3]Yields HCl salt directly, can be milderHigh chemoselectivity, useful if other acid-labile groups are present[10][12]
Cons Strongly acidic, may cleave other acid-labile groups (e.g., Boc)Can be slower than TFAReagent may be more expensive or require anhydrous conditions
Workup Evaporation, precipitation, or basic workupEvaporation, precipitationAqueous workup to remove metal salts[12]

Troubleshooting and Side Reactions

  • Incomplete Reaction: If the reaction stalls, consider increasing the reaction time or the equivalents of acid. Ensure that anhydrous solvents were used, as water can interfere with the reaction.

  • Side Reactions: The primary side reaction involves the tert-butyl cation. In the presence of nucleophilic residues (like tryptophan or methionine in peptide synthesis), the cation can cause unwanted alkylation.[13] For a simple molecule like 4-(1-aminoethyl)benzoate, this is less of a concern. The main byproduct is isobutene, a gas that evolves from the reaction.[2][3]

  • Product Isolation: As an amino acid, the product may be a zwitterion at neutral pH and could be highly soluble in water, making extraction difficult. Precipitation of the salt form (TFA or HCl salt) is often the most effective isolation method.[6]

Selecting the Appropriate Method

The decision on which protocol to use depends on the overall synthetic strategy.

G cluster_decision Method Selection Guide start Need to deprotect This compound q1 Are other highly acid-labile groups (e.g., Trityl) present? start->q1 a1 Use milder, selective conditions (e.g., ZnBr₂) q1->a1 Yes q2 Is speed a priority? q1->q2 No a2 Use TFA Protocol q2->a2 Yes a3 Use HCl Protocol (may be slower but effective) q2->a3 No

Caption: A decision tree for selecting a deprotection protocol.

References

Application Notes and Protocols: Use of Tert-butyl 4-(1-aminoethyl)benzoate in Peptide Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 4-(1-aminoethyl)benzoate is a chiral building block of significant interest in medicinal chemistry and drug development. Its structure incorporates a sterically hindered secondary amine and a protected carboxylic acid functionality on a rigid phenyl ring. This unique combination allows for its incorporation into peptide chains to introduce specific conformational constraints and to act as a scaffold for further chemical modification. The tert-butyl ester provides a convenient protecting group that can be removed under acidic conditions, orthogonal to many standard peptide synthesis protecting groups.

The primary challenge in utilizing this compound in peptide synthesis lies in the steric hindrance around the amine, which can lead to slow and inefficient coupling reactions. This document provides an overview of the properties of this reagent, a hypothetical synthetic route, and detailed protocols for its efficient incorporation into peptide chains using modern coupling reagents.

Properties of this compound

PropertyValue
Molecular Formula C₁₃H₁₉NO₂
Molecular Weight 221.30 g/mol
Appearance Off-white to pale yellow solid or oil
Chirality Exists as (R) and (S) enantiomers
Solubility Soluble in common organic solvents (DMF, DCM, THF)
Key Features Sterically hindered secondary amine, tert-butyl ester protection

Hypothetical Synthesis

G A 4-Acetylbenzoic acid B Tert-butyl 4-acetylbenzoate A->B Boc₂O, DMAP, t-BuOH C Tert-butyl 4-(1-(hydroxyimino)ethyl)benzoate B->C NH₂OH·HCl, Pyridine D (R/S)-Tert-butyl 4-(1-aminoethyl)benzoate C->D Chiral reducing agent (e.g., (S)- or (R)-B-Chlorodiisopinocampheylborane) or Catalytic hydrogenation with chiral catalyst

Caption: Hypothetical synthetic pathway to this compound.

Peptide Coupling Reactions: Application and Protocols

The incorporation of this compound into a growing peptide chain requires robust coupling methods to overcome the steric hindrance of the secondary amine. The following protocols are recommended for efficient peptide bond formation.

General Workflow for Peptide Coupling

G cluster_0 Activation cluster_1 Coupling A N-protected Amino Acid C Activated Amino Acid A->C B Coupling Reagent (e.g., HATU, HCTU) B->C E Dipeptide Product C->E D This compound D->E

Caption: General workflow for coupling an N-protected amino acid to this compound.

Recommended Coupling Reagents and Conditions

Due to the sterically hindered nature of the amine, the use of highly efficient coupling reagents is crucial. The following table summarizes recommended reagents and typical reaction conditions.

Coupling ReagentAdditiveBaseSolventTypical Reaction Time
HATU HOAtDIPEA or CollidineDMF2 - 12 hours
HCTU -DIPEA or CollidineDMF2 - 12 hours
PyBOP HOBtDIPEA or NMMDMF/DCM4 - 24 hours
COMU -DIPEADMF1 - 8 hours

Note: The choice of base is critical. For sterically hindered couplings, a non-nucleophilic base such as Diisopropylethylamine (DIPEA) is standard. In cases where racemization is a concern, a weaker base like 2,4,6-collidine may be advantageous.

Experimental Protocol 1: Solution-Phase Coupling using HATU

This protocol describes the coupling of an N-Fmoc protected amino acid to this compound in solution.

Materials:

  • N-Fmoc-Amino Acid (1.0 eq)

  • This compound (1.1 eq)

  • HATU (1.1 eq)

  • 1-Hydroxy-7-azabenzotriazole (HOAt) (1.1 eq)

  • Diisopropylethylamine (DIPEA) (2.2 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Dissolve the N-Fmoc-Amino Acid (1.0 eq), HATU (1.1 eq), and HOAt (1.1 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen).

  • Stir the solution at room temperature for 15-30 minutes to pre-activate the amino acid.

  • In a separate flask, dissolve this compound (1.1 eq) in anhydrous DMF.

  • Add the solution of this compound to the pre-activated amino acid mixture.

  • Add DIPEA (2.2 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Experimental Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Coupling

This protocol outlines the incorporation of this compound onto a resin-bound peptide.

Materials:

  • Fmoc-deprotected peptide-resin (1.0 eq)

  • This compound (as the component to be acylated, not the incoming acid) - This is a deviation from the prompt's title, but reflects a more likely use case. If it were the incoming acid, it would need to be N-protected and the tert-butyl ester would be the point of attachment.

  • Alternatively, for coupling to the amine of this compound that has been immobilized on a resin:

    • N-Fmoc-Amino Acid (3.0 eq)

    • HCTU (2.9 eq)

    • DIPEA (6.0 eq)

    • DMF for SPPS

Procedure (for coupling an Fmoc-amino acid to a resin-bound amine):

  • Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes.

  • Drain the DMF.

  • In a separate vessel, prepare the coupling solution:

    • Dissolve the N-Fmoc-Amino Acid (3.0 eq) and HCTU (2.9 eq) in DMF.

    • Add DIPEA (6.0 eq) and mix for 1-2 minutes.

  • Add the activated amino acid solution to the resin.

  • Agitate the reaction vessel at room temperature for 2-4 hours. For sterically hindered couplings, extended reaction times or double coupling may be necessary.

  • Perform a Kaiser test or other qualitative test to monitor for the presence of free amines.

  • Once the coupling is complete (Kaiser test is negative), drain the reaction vessel and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Proceed to the next Fmoc deprotection and coupling cycle.

Troubleshooting and Considerations

  • Slow or Incomplete Coupling: Due to steric hindrance, longer reaction times are often necessary. Double coupling (repeating the coupling step with fresh reagents) is a common strategy to drive the reaction to completion. The use of microwave-assisted peptide synthesis can also significantly reduce reaction times and improve coupling efficiency.

  • Racemization: The risk of racemization is increased with sterically hindered amino acids and prolonged activation times. The use of additives like HOAt or HOBt, and bases like collidine, can help to suppress racemization. It is advisable to pre-activate the carboxylic acid for a minimal amount of time before adding the amine component.

  • Deprotection of the Tert-butyl Ester: The tert-butyl ester is stable to the basic conditions of Fmoc deprotection but is readily cleaved by strong acids. Final cleavage and deprotection of the peptide from the resin using a standard TFA cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) will also remove the tert-butyl group from the incorporated residue.

Conclusion

This compound is a valuable, albeit challenging, building block for peptide synthesis. Its successful incorporation relies on the use of modern, highly active coupling reagents and carefully optimized reaction conditions to overcome the inherent steric hindrance. The protocols and considerations outlined in this document provide a comprehensive guide for researchers to effectively utilize this compound in the design and synthesis of novel peptide-based therapeutics and research tools.

Application Note: A Scalable, Two-Step Synthesis of (R)-tert-butyl 4-(1-aminoethyl)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (R)-tert-butyl 4-(1-aminoethyl)benzoate is a chiral building block of significant interest in pharmaceutical synthesis. Its structure incorporates a chiral primary amine and a protected carboxylic acid, making it a valuable intermediate for the construction of complex molecular architectures. This application note provides a detailed, scalable two-step protocol for the synthesis of its enantiomerically enriched form, starting from commercially available 4-acetylbenzoic acid. The synthesis involves the formation of a key intermediate, tert-butyl 4-acetylbenzoate, followed by a highly efficient, ruthenium-catalyzed direct asymmetric reductive amination (DARA).

Overall Synthesis Scheme

The synthesis is performed in two main steps:

  • Esterification: Protection of the carboxylic acid of 4-acetylbenzoic acid as a tert-butyl ester to form the intermediate, tert-butyl 4-acetylbenzoate.

  • Asymmetric Reductive Amination: Stereoselective conversion of the ketone moiety of the intermediate into a primary amine using a chiral ruthenium catalyst to yield the final product.

Synthesis_Scheme cluster_A cluster_B cluster_C A 4-Acetylbenzoic Acid B tert-butyl 4-acetylbenzoate A->B  Step 1: Esterification (COCl)₂, t-BuOH, Pyridine A_struct C (R)-tert-butyl 4-(1-aminoethyl)benzoate B->C  Step 2: Asymmetric Reductive Amination (R)-DTBM-SEGPHOS-Ru(II) catalyst NH₃, H₂, NH₄Cl B_struct C_struct

Figure 1: Overall two-step synthesis of (R)-tert-butyl 4-(1-aminoethyl)benzoate.

Experimental Protocols

Step 1: Synthesis of tert-butyl 4-acetylbenzoate (Intermediate)

This protocol is based on the conversion of the carboxylic acid to an acid chloride, followed by reaction with tert-butanol.[1]

Experimental Protocol:

  • Acid Chloride Formation: Suspend 4-acetylbenzoic acid in dichloromethane (DCM) in a suitable reactor. Add N,N-dimethylformamide (DMF) catalytically, followed by the slow addition of oxalyl chloride at room temperature. Stir the mixture for 2 hours.

  • Esterification: Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride and DCM. Dissolve the resulting crude acid chloride in chloroform. In a separate vessel, prepare a solution of tert-butanol in chloroform.

  • Reaction: Cool the acid chloride solution in an ice bath. Slowly add pyridine, followed by the dropwise addition of the tert-butanol solution, maintaining the internal temperature below 15°C.

  • Work-up and Purification: After the addition is complete, allow the mixture to stir at room temperature for 30 minutes. Concentrate the mixture under reduced pressure. Dissolve the residue in toluene and wash sequentially with 2M hydrochloric acid, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Crystallization: Add hexane to the concentrated residue and stir the slurry while cooling in an ice bath to induce crystallization. Collect the white solid by filtration, wash with cold hexane, and dry under vacuum to yield the final product.

Quantitative Data Summary (Step 1):

Reagent/Parameter Molar Eq. Quantity (for 100g scale) Notes
4-Acetylbenzoic Acid 1.0 100 g Starting material
Dichloromethane - 500 mL Solvent for acid chloride formation
Oxalyl Chloride 1.1 64 mL Chlorinating agent
N,N-Dimethylformamide catalytic 4.7 mL Catalyst for acid chloride formation
Chloroform - 250 mL Solvent for esterification
tert-Butanol 1.2 175 mL Esterifying alcohol
Pyridine 2.0 156 mL Base/Catalyst
Product Yield 96.8 g (69%) White solid

| Melting Point | | 59-60°C | As reported[1] |

Step 2: Asymmetric Reductive Amination to (R)-tert-butyl 4-(1-aminoethyl)benzoate

This protocol is adapted from a scalable direct asymmetric reductive amination (DARA) of an aryl methyl ketone using a ruthenium catalyst.[2][3] This method is highly efficient, atom-economical, and has been demonstrated on a multi-kilogram scale.

Experimental Protocol:

  • Reactor Setup: Charge a high-pressure autoclave with tert-butyl 4-acetylbenzoate, the Ruthenium/(R)-DTBM-SEGPHOS catalyst, and ammonium chloride.

  • Inerting: Seal the reactor and render the atmosphere inert by evacuating and backfilling with argon or nitrogen gas (repeat 5-7 times).

  • Solvent and Reagent Addition: Add anhydrous, degassed methanol, followed by a solution of ammonia in methanol.

  • Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-60 atm). Begin stirring and heat the reaction mixture to the target temperature (e.g., 80-100°C).

  • Monitoring and Completion: Monitor the reaction progress by HPLC for the disappearance of the ketone. The reaction is typically complete within 12-24 hours.

  • Work-up and Isolation: Once complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Concentrate the reaction mixture under reduced pressure to remove methanol and excess ammonia. Dissolve the residue in a suitable solvent like ethyl acetate and wash with water to remove inorganic salts.

  • Purification: The product can be further purified by standard methods such as column chromatography or crystallization of a salt form (e.g., hydrochloride salt) to achieve high chemical and enantiomeric purity.

Quantitative Data Summary (Step 2):

Reagent/Parameter Molar Eq. / S/C Ratio Quantity (for 100g scale) Notes
tert-butyl 4-acetylbenzoate 1.0 100 g Intermediate from Step 1
[RuCl((R)-dtbm-segphos)(p-cymene)]Cl S/C = 1000 to 5000 ~0.2 - 1.0 g Chiral Catalyst Precursor
Ammonia (in Methanol) ~5-10 equiv. Varies Amine Source
Ammonium Chloride ~1.2 equiv. ~29 g Additive
Methanol - 1.0 L Solvent
Hydrogen Gas - 50-60 atm Reductant
Temperature - 80-100 °C Reaction Temperature
Expected Yield High (>90%) Based on similar substrates[2]

| Expected Purity | | >93% ee | Based on similar substrates[2] |

Workflow Visualization

Experimental_Workflow cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Asymmetric Reductive Amination s1_start Charge Reactor: 4-Acetylbenzoic Acid, DCM, DMF s1_r1 Add Oxalyl Chloride s1_start->s1_r1 s1_c1 Concentrate s1_r1->s1_c1 s1_s1 Dissolve in Chloroform s1_c1->s1_s1 s1_r2 Add Pyridine & t-BuOH s1_s1->s1_r2 s1_w1 Work-up: Aqueous Washes s1_r2->s1_w1 s1_d1 Dry & Concentrate s1_w1->s1_d1 s1_p1 Crystallize from Hexane s1_d1->s1_p1 s1_end Isolate Intermediate: tert-butyl 4-acetylbenzoate s1_p1->s1_end s2_start Charge Autoclave: Intermediate, Ru-Catalyst, NH₄Cl s1_end->s2_start Transfer Intermediate s2_i1 Inert with Argon s2_start->s2_i1 s2_r1 Add MeOH & NH₃ solution s2_i1->s2_r1 s2_h1 Pressurize with H₂ & Heat s2_r1->s2_h1 s2_m1 Monitor by HPLC s2_h1->s2_m1 s2_w1 Work-up: Concentrate & Extract s2_m1->s2_w1 s2_p1 Purify (Chromatography/Crystallization) s2_w1->s2_p1 s2_end Isolate Final Product s2_p1->s2_end

Figure 2: Detailed experimental workflow for the two-step synthesis.

References

Application Notes and Protocols: Tert-butyl 4-(1-aminoethyl)benzoate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 4-(1-aminoethyl)benzoate is a chiral building block with significant potential in medicinal chemistry. Its structure, featuring a para-substituted benzene ring with a chiral aminoethyl group and a tert-butyl ester, offers a unique combination of functionalities for the synthesis of complex and stereospecific drug candidates. The chiral amine provides a key interaction point for biological targets, while the aromatic ring serves as a versatile scaffold for further functionalization. The tert-butyl ester group acts as a protecting group for the carboxylic acid, which can be readily deprotected under acidic conditions to reveal a carboxylic acid for further coupling or to act as a pharmacophoric feature.

This document provides detailed application notes and protocols for the synthesis and utilization of this compound as a building block in drug discovery programs.

Chemical Properties and Handling

PropertyValue
Molecular Formula C₁₃H₁₉NO₂
Molecular Weight 221.30 g/mol
Appearance Off-white to pale yellow solid or oil
Solubility Soluble in most organic solvents (e.g., DCM, THF, MeOH)
Storage Store in a cool, dry place away from light and moisture. For long-term storage, keep under an inert atmosphere.

Safety Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust or vapors and contact with skin and eyes.

Synthesis Protocols

The synthesis of this compound is not widely documented as a commercially available reagent. Therefore, a multi-step synthesis is typically required, starting from readily available materials. The key steps involve the synthesis of the racemic 4-(1-aminoethyl)benzoic acid, followed by resolution of the enantiomers and subsequent esterification.

Protocol 1: Synthesis of Racemic 4-(1-aminoethyl)benzoic acid

This protocol describes the reductive amination of 4-acetylbenzoic acid.

Materials:

  • 4-Acetylbenzoic acid

  • Ammonia-saturated methanol

  • Raney Nickel (activity grade III)

  • Hydrogen gas

  • Deionized water

  • Dowex 50X8-400 resin (H⁺ form)

  • 1N Ammonium hydroxide solution

  • Acetone

Procedure:

  • Dissolve 4.1 g of 4-acetylbenzoic acid in 50 mL of ammonia-saturated methanol in a high-pressure hydrogenation vessel.

  • Carefully add 1.5 g of Raney Nickel catalyst to the solution.

  • Pressurize the vessel with hydrogen gas to 4750 psi.

  • Heat the reaction mixture to 80°C and stir for 17 hours.

  • After cooling to room temperature, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Remove the catalyst by vacuum filtration through a pad of Celite.

  • Evaporate the filtrate to dryness under reduced pressure.

  • Dissolve the residue in deionized water.

  • Pass the aqueous solution through a 2.5 x 15 cm column packed with Dowex 50X8-400 resin (H⁺ form).

  • Elute the column with 1N ammonium hydroxide solution.

  • Evaporate the eluate to leave a residue (approximately 2.9 g).

  • Recrystallize the crude product from a water/acetone mixture to yield 4-(1-aminoethyl)benzoic acid as a white solid[1].

Expected Yield: ~70%

Protocol 2: Enzymatic Resolution of (R/S)-4-(1-aminoethyl)benzoic acid methyl ester

This protocol describes the kinetic resolution of the racemic methyl ester to obtain the enantiomerically pure (S)-form. A similar process using a different lipase could potentially yield the (R)-enantiomer.

Materials:

  • Racemic 4-(1-aminoethyl)benzoic acid methyl ester

  • Toluene

  • Acylating agent (e.g., ethyl acetate)

  • Lipase (e.g., Novozyme® 435 for selective acylation of the (R)-enantiomer)

  • Kieselguhr

  • Sulfuric acid (38% in water)

Procedure:

  • Suspend the racemic 4-(1-aminoethyl)benzoic acid methyl ester in toluene.

  • Add the acylating agent (1.2 to 1.6 molar equivalents).

  • Add the lipase (e.g., Novozyme® 435, approximately 1000 Units per mmol of amine).

  • Stir the mixture at room temperature for 5-24 hours, monitoring the reaction progress by chiral HPLC.

  • Once the desired conversion is reached (typically ~50%), filter off the enzyme through a pad of kieselguhr and wash the filter cake with toluene.

  • To the filtrate, add a 38% solution of sulfuric acid in water (1 equivalent) while stirring to precipitate the sulfate salt of the unreacted (S)-amine.

  • Filter the white precipitate, wash with toluene, and recrystallize from water to obtain the enantiomerically pure (S)-4-(1-aminoethyl)benzoic acid methyl ester sulfate salt[2].

Expected Yield: ~78% for the (S)-enantiomer salt.

Protocol 3: Tert-butylation of N-protected 4-(1-aminoethyl)benzoic acid

This protocol describes a general method for the tert-butylation of an N-protected amino acid. The amino group of 4-(1-aminoethyl)benzoic acid should be protected with a suitable protecting group (e.g., Boc or Cbz) prior to this step.

Materials:

  • N-protected 4-(1-aminoethyl)benzoic acid

  • Tert-butyl acetate

  • Perchloric acid (catalytic amount)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Suspend the N-protected 4-(1-aminoethyl)benzoic acid in a mixture of tert-butyl acetate and dichloromethane.

  • Add a catalytic amount of perchloric acid.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Quench the reaction by carefully adding saturated sodium bicarbonate solution.

  • Separate the organic layer and wash it with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-protected this compound.

  • The N-protecting group can then be removed under appropriate conditions (e.g., TFA for Boc, hydrogenation for Cbz) to yield the final product.

Applications in Medicinal Chemistry

This compound is a valuable building block for introducing a chiral phenethylamine moiety into drug candidates. This structural motif is present in numerous biologically active compounds.

Synthesis of Kinase Inhibitors

The 4-(1-aminoethyl)benzoate scaffold can serve as a versatile linker or hinge-binding element in the design of kinase inhibitors. The chiral amine can form key hydrogen bond interactions within the ATP-binding pocket of various kinases.

Workflow for Kinase Inhibitor Synthesis

G A This compound C Coupling Reaction (e.g., Buchwald-Hartwig, SNAr) A->C B Heterocyclic Core (e.g., Pyrimidine, Quinazoline) B->C D Protected Kinase Inhibitor Intermediate C->D E Deprotection (TFA) D->E F Final Kinase Inhibitor E->F

Caption: General workflow for synthesizing kinase inhibitors.

Development of GPCR Modulators

The phenethylamine core is a well-established pharmacophore for many G-protein coupled receptors (GPCRs). The chiral center in this compound allows for the stereoselective synthesis of GPCR ligands, which can be critical for achieving desired potency and selectivity. The carboxylic acid, unmasked from the tert-butyl ester, can serve as an additional interaction point or a handle for further derivatization.

Signaling Pathway Modulation

G cluster_0 GPCR Signaling Cascade Ligand Drug Candidate (derived from building block) GPCR GPCR Target Ligand->GPCR Binding G_Protein G-Protein GPCR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Transduction

Caption: Modulation of a GPCR signaling pathway.

Quantitative Data Summary

As "this compound" is not a widely reported building block, quantitative data on its specific applications is limited. The following table provides representative data for key synthetic steps based on analogous transformations.

StepReactionReagents & ConditionsProductYield (%)Purity/ee (%)Reference
1Reductive Amination4-Acetylbenzoic acid, NH₃/MeOH, Raney Ni, H₂ (4750 psi), 80°C4-(1-aminoethyl)benzoic acid~70Racemic[1]
2Enzymatic ResolutionRacemic methyl ester, Novozyme® 435, Ethyl acetate, Toluene(S)-4-(1-aminoethyl)benzoic acid methyl ester sulfate~78>99 ee[2]
3Tert-butylationN-Boc-amino acid, t-BuOAc, HClO₄N-Boc-tert-butyl ester70-95N/AGeneral Method

Conclusion

This compound, while not a readily available commercial product, represents a valuable chiral building block for medicinal chemists. Its synthesis, achievable through a multi-step process involving resolution of enantiomers, provides access to stereochemically defined scaffolds. The application of this building block in the synthesis of kinase inhibitors and GPCR modulators highlights its potential for the development of novel therapeutics. The protocols and data presented herein provide a foundation for researchers to incorporate this versatile molecule into their drug discovery programs.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Tert-butyl 4-(1-aminoethyl)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Tert-butyl 4-(1-aminoethyl)benzoate. This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to help researchers and drug development professionals optimize their synthetic procedures and improve yields.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for obtaining this compound?

A1: A common and reliable strategy involves a multi-step process to ensure high purity and yield. The overall workflow includes:

  • Synthesis of the Precursor : Starting with a commercially available material like 4-acetylbenzoic acid to synthesize the key intermediate, 4-(1-aminoethyl)benzoic acid.

  • Protection of the Amino Group : The primary amine of 4-(1-aminoethyl)benzoic acid is protected, typically with a tert-butoxycarbonyl (Boc) group, to prevent side reactions during the subsequent esterification step.

  • Tert-butyl Esterification : The carboxylic acid functional group of the N-protected intermediate is converted into a tert-butyl ester.

  • Deprotection of the Amino Group : The Boc protecting group is removed under acidic conditions to yield the final product, this compound.

Q2: Why is it necessary to protect the amino group before esterification?

A2: The amino group is nucleophilic and can react with the reagents used for esterification, leading to undesired side products such as amide formation or polymerization. Protecting the amine as a carbamate (e.g., with a Boc group) renders it non-nucleophilic, allowing the esterification of the carboxylic acid to proceed cleanly.

Q3: What are the most critical steps for maximizing the overall yield?

A3: The most critical steps are the esterification and the purification at each stage. Incomplete reactions or inefficient purification can lead to significant material loss. For the esterification of the sterically hindered tert-butyl group, choosing the right conditions is crucial. Careful monitoring of each reaction's completion and optimizing purification methods (like crystallization or column chromatography) are key to a high overall yield.

Q4: Are there any major safety precautions to consider during this synthesis?

A4: Yes. The synthesis of the precursor 4-(1-aminoethyl)benzoic acid may involve reductive amination using Raney Nickel and hydrogen gas at high pressure, which requires specialized equipment and careful handling due to the flammability of hydrogen and the pyrophoric nature of Raney Nickel.[1] Additionally, the deprotection of the Boc group often uses strong acids like trifluoroacetic acid (TFA), which are corrosive and should be handled in a fume hood with appropriate personal protective equipment (PPE).

Troubleshooting Guide

Problem 1: Low yield during the synthesis of 4-(1-aminoethyl)benzoic acid precursor.
  • Question: My reductive amination of 4-acetylbenzoic acid is giving a low yield of the desired amino acid. What are the possible causes and solutions?

  • Answer: Low yields in this step can often be attributed to several factors:

    • Inactive Catalyst: The Raney Nickel catalyst may have lost its activity. Ensure you are using a fresh or properly stored catalyst. The activity can significantly impact the reaction rate and completeness.[1]

    • Insufficient Hydrogen Pressure: The reported procedure uses a high pressure of hydrogen (4750 psi).[1] If your equipment does not allow for such high pressures, the reaction may be significantly slower or incomplete. Consider a longer reaction time or a higher catalyst loading if using lower pressure.

    • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Purification Losses: The purification process involving ion-exchange chromatography can lead to yield loss if not optimized.[1] Ensure proper column packing and elution conditions.

Problem 2: Incomplete N-Boc protection or formation of side products.
  • Question: I am observing unreacted starting material and some side products after the Boc protection step. How can I improve this?

  • Answer: Issues during Boc protection typically arise from reaction conditions or reagent quality.

    • Reaction Conditions: The reaction of an amine with di-tert-butyl dicarbonate (Boc₂O) is usually efficient. Ensure the reaction is run under appropriate pH conditions (typically basic, using a base like triethylamine or sodium bicarbonate) to deprotonate the ammonium salt of the amino acid and free the nucleophilic amine.[][3]

    • Side Products: The formation of a double-Boc protected amine is possible if the reaction is run for too long or with a large excess of Boc₂O. A common side reaction is the formation of a urea-type by-product, especially with sterically hindered amines.[]

    • Reagent Quality: Ensure the Boc₂O is of good quality, as it can degrade over time.

Parameter Recommendation Rationale
Solvent Dioxane/water, THF, or methanolCo-solvents help to dissolve both the polar amino acid and the nonpolar Boc₂O.[][3]
Base Triethylamine (TEA), NaOH, or NaHCO₃To deprotonate the amino acid and catalyze the reaction.[]
Stoichiometry 1.1 to 1.5 equivalents of Boc₂OA slight excess ensures complete reaction but a large excess can lead to side products.
Temperature Room temperatureThe reaction is typically efficient at ambient temperature.
Problem 3: Low yield during tert-butyl esterification.
  • Question: The esterification of my N-Boc protected amino acid is inefficient. What method should I use for better yield?

  • Answer: The formation of a tert-butyl ester is challenging due to the steric hindrance of the tert-butyl group. Several methods can be employed, each with its own advantages.

    • Method 1: Isobutylene with Acid Catalysis: This is a common method but can result in low yields for some amino acids.[4][5] The reaction often requires pressure and a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid (PTSA).

    • Method 2: Tert-butanol with Activating Agents: Using tert-butanol with a coupling agent or a strong Lewis acid like boron trifluoride diethyl etherate can be effective for N-protected amino acids.[5]

    • Method 3: Transesterification: While less common for this specific transformation, transesterification from another tert-butyl ester is a possibility.

    • Method 4: Using Tert-butyl Acetate with a Strong Acid: A newer, efficient method involves using tert-butyl acetate as both the solvent and the tert-butyl source, with a strong acid catalyst like perchloric acid or bis(trifluoromethanesulfonyl)imide.[6][7]

Method Reagents Typical Yield Notes
IsobutyleneIsobutylene, H₂SO₄ or PTSA35-75%Requires pressure vessel; can have low yields.[4][5]
Tert-butanolt-BuOH, BF₃·OEt₂, MgSO₄GoodEffective for protected amino acids.[5]
Tert-butyl Acetatet-BuOAc, HClO₄ or Tf₂NHGood to HighPotentially hazardous perchloric acid; Tf₂NH is a safer alternative.[6][7]
Problem 4: Difficulty in removing the Boc protecting group.
  • Question: The final deprotection step is giving me a complex mixture of products. How can I achieve a clean deprotection?

  • Answer: Boc deprotection is acid-catalyzed. The choice of acid and the presence of scavengers are critical.

    • Incomplete Deprotection: If the reaction is not complete, you will have a mixture of the protected and unprotected product. Ensure you are using a sufficiently strong acid and allowing enough reaction time.

    • Side Reactions: The intermediate tert-butyl cation formed during deprotection is a reactive electrophile that can cause side reactions, such as alkylation of the aromatic ring or the amine.[8][9]

    • Solution: Use a strong acid like trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[3] To prevent side reactions from the tert-butyl cation, add a scavenger like anisole or thioanisole to the reaction mixture.

Experimental Protocols

Protocol 1: Synthesis of N-(tert-butoxycarbonyl)-4-(1-aminoethyl)benzoic acid
  • Starting Material: 4-(1-aminoethyl)benzoic acid (synthesized via reductive amination of 4-acetylbenzoic acid[1]).

  • Dissolve 4-(1-aminoethyl)benzoic acid (1 equivalent) in a 1:1 mixture of dioxane and water.

  • Add sodium bicarbonate (2.5 equivalents) and stir until the starting material is fully dissolved.

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.2 equivalents) portion-wise over 30 minutes.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Once complete, acidify the reaction mixture to pH 2-3 with a 1M HCl solution.

  • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-Boc protected product, which can be purified by column chromatography or crystallization.

Protocol 2: Synthesis of Tert-butyl N-(tert-butoxycarbonyl)-4-(1-aminoethyl)benzoate
  • Dissolve N-(tert-butoxycarbonyl)-4-(1-aminoethyl)benzoic acid (1 equivalent) in tert-butyl acetate.

  • Cool the solution in an ice bath.

  • Slowly add bis(trifluoromethanesulfonyl)imide (Tf₂NH, 1.1 equivalents).[6][10]

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by adding it to a cold, saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the resulting crude ester by flash column chromatography on silica gel.

Protocol 3: Synthesis of this compound (Final Product)
  • Dissolve the purified Tert-butyl N-(tert-butoxycarbonyl)-4-(1-aminoethyl)benzoate (1 equivalent) in dichloromethane (DCM).

  • Add anisole (1.5 equivalents) as a scavenger.

  • Cool the mixture in an ice bath and add trifluoroacetic acid (TFA, 10-20 equivalents) dropwise.

  • Stir the reaction at room temperature for 1-3 hours, monitoring the deprotection by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess TFA and DCM.

  • Dissolve the residue in a minimal amount of DCM and carefully add a saturated solution of sodium bicarbonate to neutralize the remaining acid.

  • Extract the final product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate to yield this compound. Further purification can be achieved by chromatography if necessary.

Visualizations

SynthesisWorkflow cluster_start Starting Material cluster_step1 Step 1: Reductive Amination cluster_step2 Step 2: N-Protection cluster_step3 Step 3: Esterification cluster_step4 Step 4: Deprotection A 4-Acetylbenzoic Acid B 4-(1-Aminoethyl)benzoic Acid A->B Raney Ni, H2, NH3/MeOH C N-Boc-4-(1-aminoethyl)benzoic Acid B->C Boc2O, Base D Tert-butyl N-Boc-4-(1-aminoethyl)benzoate C->D t-BuOAc, Tf2NH E This compound D->E TFA, DCM, Anisole

Caption: Overall synthetic workflow for this compound.

TroubleshootingTree Start Low Overall Yield Step Which step has low yield? Start->Step ReductiveAmination Reductive Amination Step->ReductiveAmination Step 1 BocProtection Boc Protection Step->BocProtection Step 2 Esterification Esterification Step->Esterification Step 3 Deprotection Deprotection Step->Deprotection Step 4 RA_Cause Check: - Catalyst Activity - H2 Pressure - Reaction Time ReductiveAmination->RA_Cause Boc_Cause Check: - pH of reaction - Stoichiometry of Boc2O - Purity of reagents BocProtection->Boc_Cause Est_Cause Consider alternative methods: - Isobutylene/Acid - tBuOH/BF3 - tBuOAc/Tf2NH Esterification->Est_Cause Dep_Cause Check: - Acid strength/amount - Presence of scavenger - Reaction time Deprotection->Dep_Cause

Caption: Troubleshooting decision tree for low yield issues.

References

Technical Support Center: Purification of Tert-butyl 4-(1-aminoethyl)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of Tert-butyl 4-(1-aminoethyl)benzoate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The primary synthetic route to this compound is the reductive amination of Tert-butyl 4-acetylbenzoate. Based on this synthesis, the most probable impurities include:

  • Unreacted Starting Material: Tert-butyl 4-acetylbenzoate.

  • Reduction Byproduct: Tert-butyl 4-(1-hydroxyethyl)benzoate, formed by the reduction of the ketone functionality.

  • Diastereomers: If a chiral reducing agent is used to introduce the amine stereospecifically, the corresponding diastereomer may be present as an impurity.

  • Residual Reagents: Contaminants from the reducing agent (e.g., borohydride salts) and the amine source.

Q2: My crude product is an oil, but I expected a solid. What should I do?

A2: The physical state of the crude product can be influenced by the presence of impurities and residual solvent. Oily residues are common and can often be purified using column chromatography. If a solid product is expected, attempting to induce crystallization by scratching the flask with a glass rod, seeding with a small crystal of the pure compound (if available), or triturating with a non-polar solvent like hexanes may be effective.

Q3: How can I remove the unreacted Tert-butyl 4-acetylbenzoate?

A3: Column chromatography is the most effective method for separating the more non-polar starting material, Tert-butyl 4-acetylbenzoate, from the more polar product, this compound. A silica gel column with a gradient elution of ethyl acetate in hexanes is typically successful.

Q4: The alcohol byproduct, Tert-butyl 4-(1-hydroxyethyl)benzoate, is co-eluting with my product during column chromatography. How can I improve the separation?

A4: If the alcohol byproduct and the desired amine have similar polarities, improving separation on silica gel can be challenging. Here are a few strategies:

  • Optimize the Solvent System: A shallower gradient or isocratic elution with a finely tuned solvent mixture (e.g., trying different solvent combinations like dichloromethane/methanol or ethyl acetate/heptane) can enhance resolution.

  • Use a Different Stationary Phase: Consider using alumina (basic or neutral) or a diol-bonded silica phase, which may offer different selectivity.

  • Derivatization: Temporarily protecting the amine group of your product (e.g., as a Boc-carbamate) can significantly alter its polarity, allowing for easier separation from the alcohol. The protecting group can be subsequently removed.

Q5: How can I separate the enantiomers of this compound?

A5: The enantiomers of this compound can be separated by chiral High-Performance Liquid Chromatography (HPLC). The use of polysaccharide-based chiral stationary phases (CSPs), such as those derived from amylose or cellulose, is a common and effective approach.

Troubleshooting Guides

Column Chromatography Troubleshooting
Problem Possible Cause Solution
Product is not eluting from the column. The solvent system is not polar enough.Gradually increase the polarity of the eluent. For example, if using an ethyl acetate/hexanes gradient, increase the percentage of ethyl acetate.
The compound has poor solubility in the eluent and has precipitated on the column.Try a different solvent system in which the compound is more soluble.
The compound is basic and is strongly interacting with the acidic silica gel.Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent to reduce tailing and improve elution.
Poor separation of product and impurities. The solvent system is too polar, causing all components to elute too quickly.Decrease the polarity of the eluent.
The column was overloaded with the crude sample.Use a larger column or reduce the amount of sample loaded.
The sample was not loaded in a concentrated band.Dissolve the sample in a minimal amount of the initial eluent or a slightly more polar solvent and load it carefully onto the column. Dry loading the sample onto silica gel can also improve resolution.
Streaking or tailing of the product spot on TLC. The compound is interacting too strongly with the silica gel.Add a basic modifier like triethylamine to the eluent.
The sample is degrading on the silica gel.Consider using a less acidic stationary phase like neutral alumina or deactivate the silica gel by pre-treating it with a triethylamine solution.
Chiral HPLC Troubleshooting
Problem Possible Cause Solution
No separation of enantiomers. The chosen chiral stationary phase (CSP) is not suitable.Screen different types of CSPs (e.g., amylose-based, cellulose-based, cyclodextrin-based).
The mobile phase is not optimal.Vary the composition of the mobile phase. For normal phase, adjust the ratio of the alcohol modifier (e.g., isopropanol, ethanol) in the non-polar solvent (e.g., hexanes, heptane).
The compound is not interacting sufficiently with the CSP.Consider derivatizing the amine with a group that can enhance chiral recognition, such as a 3,5-dinitrobenzoyl group.
Poor peak shape (broadening or tailing). Secondary interactions with the stationary phase.Add a basic additive like diethylamine or triethylamine (0.1%) to the mobile phase to improve peak shape for basic analytes.
The injection solvent is too strong.Dissolve the sample in the mobile phase or a weaker solvent.
Low signal intensity. The compound has a poor chromophore.If UV detection is used, derivatization with a UV-active group can significantly improve sensitivity.
The concentration of the sample is too low.Increase the concentration of the sample, if possible.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography
  • Slurry Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane. Add silica gel (approximately 2-3 times the mass of the crude product) and evaporate the solvent under reduced pressure to obtain a free-flowing powder.

  • Column Packing: Dry pack a flash chromatography column with silica gel. Wet the column with the initial eluent (e.g., 5% ethyl acetate in hexanes).

  • Loading: Carefully add the silica-adsorbed crude product to the top of the packed column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes. A typical gradient might be from 5% to 50% ethyl acetate.

  • Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Chiral HPLC Method Development for Enantiomeric Separation
  • Column Screening:

    • Initial screening should be performed on polysaccharide-based chiral stationary phases. Good starting points are columns with coated amylose tris(3,5-dimethylphenylcarbamate) or cellulose tris(3,5-dimethylphenylcarbamate).

  • Mobile Phase Screening (Normal Phase):

    • Prepare mobile phases consisting of a non-polar solvent (e.g., hexanes or heptane) and an alcohol modifier (e.g., isopropanol or ethanol).

    • Start with a mobile phase composition of 90:10 (v/v) hexanes:isopropanol.

    • If no separation is observed, screen other alcohol modifiers and vary the percentage of the modifier.

    • To improve peak shape for the basic amine, add 0.1% diethylamine or triethylamine to the mobile phase.

  • Method Optimization:

    • Once partial separation is achieved, optimize the mobile phase composition to maximize resolution.

    • Adjust the flow rate to improve efficiency. A typical analytical flow rate is 1.0 mL/min.

  • Detection:

    • Monitor the elution using a UV detector, typically at a wavelength where the benzoate moiety absorbs (e.g., 254 nm).

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_resolution Chiral Resolution start Tert-butyl 4-acetylbenzoate reaction Reductive Amination start->reaction crude Crude Product (Amine, Ketone, Alcohol) reaction->crude column Column Chromatography (Silica Gel, Hexanes/EtOAc) crude->column pure_racemate Pure Racemic Product column->pure_racemate hplc Chiral HPLC (Polysaccharide CSP) pure_racemate->hplc enantiomers Separated Enantiomers hplc->enantiomers

Caption: Experimental workflow for the synthesis and purification of this compound enantiomers.

troubleshooting_logic cluster_impurities Impurity Profile cluster_solutions Purification Strategy start Crude Product Analysis (TLC/LCMS) ketone Starting Ketone Present? start->ketone alcohol Alcohol Byproduct Present? start->alcohol diastereomers Diastereomers Present? start->diastereomers column Column Chromatography ketone->column Yes alcohol->column Yes recrystallization Recrystallization alcohol->recrystallization If crystalline chiral_hplc Chiral HPLC diastereomers->chiral_hplc Yes final_product final_product column->final_product Pure Racemate recrystallization->final_product Pure Racemate final_product_enantiomers final_product_enantiomers chiral_hplc->final_product_enantiomers Pure Enantiomers

Caption: Decision-making flowchart for selecting a purification strategy based on the impurity profile of this compound.

Technical Support Center: Synthesis of Tert-butyl 4-(1-aminoethyl)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of "Tert-butyl 4-(1-aminoethyl)benzoate" via reductive amination of "Tert-butyl 4-(1-acetyl)benzoate."

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and efficient method is the reductive amination of Tert-butyl 4-(1-acetyl)benzoate. This reaction involves the condensation of the ketone with an ammonia source to form an intermediate imine, which is then reduced in situ to the desired primary amine. This method is generally preferred over direct alkylation as it minimizes the risk of over-alkylation.[1][2]

Q2: What are the critical parameters to control during the reductive amination process?

Key parameters to ensure a successful reaction and high yield include:

  • Choice of Reducing Agent: Selecting a reducing agent that selectively reduces the imine intermediate over the starting ketone is crucial.[2][3][4]

  • pH Control: Maintaining a slightly acidic pH (around 5-6) is often necessary to facilitate imine formation without causing decomposition of the starting materials or the product.[5][6]

  • Ammonia Source: The concentration and type of ammonia source (e.g., ammonia in a solvent, ammonium acetate) can influence the reaction rate and equilibrium.

  • Temperature: The reaction is typically run at room temperature or with gentle heating.

Q3: What are the most common side-products observed in this reaction?

The primary side-products are:

  • Tert-butyl 4-(1-hydroxyethyl)benzoate: This alcohol is formed by the direct reduction of the starting ketone, Tert-butyl 4-(1-acetyl)benzoate.[7] Its formation competes with the desired imine reduction.

  • Secondary Amine (Dimer): Over-alkylation can occur where the newly formed primary amine product reacts with another molecule of the starting ketone, leading to the formation of a secondary amine dimer. While specific literature on dimerization for this exact molecule is scarce, it is a known side reaction in reductive aminations.[8][9]

Q4: How can I minimize the formation of the alcohol side-product?

To minimize the reduction of the starting ketone to the alcohol, consider the following:

  • Use a selective reducing agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reagent as it is less reactive towards ketones compared to imines.[4] Sodium cyanoborohydride (NaBH₃CN) is also effective, particularly at a controlled pH.[2]

  • Stepwise procedure: An alternative is a two-step process where the imine is formed first, followed by the addition of a less selective but more potent reducing agent like sodium borohydride (NaBH₄).[4] This requires careful monitoring to ensure complete imine formation before adding the reducing agent.

Q5: How can I prevent the formation of the secondary amine (dimer) side-product?

To suppress the formation of the secondary amine, you can:

  • Use a large excess of the ammonia source: This shifts the equilibrium towards the formation of the primary amine and reduces the likelihood of the product amine reacting with the remaining ketone.

  • Control the addition of the reducing agent: Adding the reducing agent portion-wise can help to keep the concentration of the primary amine product low at any given time, thus minimizing its chance to react further.

Q6: What are the recommended purification methods for the final product?

Purification of this compound typically involves:

  • Aqueous workup: An initial acid-base extraction can help to separate the basic amine product from neutral organic impurities.

  • Column chromatography: Silica gel chromatography is a common method for separating the desired product from the alcohol side-product and any unreacted starting material. The polarity of the eluent can be adjusted for optimal separation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of desired product Incomplete reaction.- Increase reaction time.- Gently heat the reaction mixture.- Ensure the reducing agent is active.
Decomposition of starting material or product.- Check the stability of the tert-butyl ester under the reaction conditions; strong acidic or basic conditions can cause cleavage.[10]- Run the reaction at a lower temperature.
High percentage of alcohol side-product The reducing agent is too reactive towards the ketone.- Switch to a more selective reducing agent like sodium triacetoxyborohydride.[4]- Perform a two-step reaction: form the imine first, then add the reducing agent.[4]
Reaction pH is too low.- Adjust the pH to a range of 5-6 to favor imine formation and selective reduction.[5]
Presence of secondary amine (dimer) Insufficient ammonia source.- Increase the excess of the ammonia source (e.g., ammonium acetate, ammonia in methanol).
High concentration of the primary amine product during the reaction.- Add the reducing agent slowly or in portions to control the rate of product formation.
Difficulty in purifying the product Close polarity of the product and side-products.- Optimize the solvent system for column chromatography.- Consider derivatization of the product or impurities to alter their polarity before chromatography.
Product is unstable on silica gel.- Use a neutral or deactivated silica gel for chromatography.- Consider alternative purification methods like crystallization.

Experimental Protocols

Key Experiment: Reductive Amination of Tert-butyl 4-(1-acetyl)benzoate

Objective: To synthesize this compound.

Materials:

  • Tert-butyl 4-(1-acetyl)benzoate

  • Ammonium acetate

  • Methanol (anhydrous)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of Tert-butyl 4-(1-acetyl)benzoate (1.0 eq) in anhydrous methanol, add ammonium acetate (10 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • In a separate flask, prepare a solution of sodium triacetoxyborohydride (1.5 eq) in dichloromethane.

  • Slowly add the sodium triacetoxyborohydride solution to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield this compound.

Visualizations

Reaction_Pathway Start Tert-butyl 4-(1-acetyl)benzoate Imine Imine Intermediate Start->Imine + NH3 - H2O Alcohol Tert-butyl 4-(1-hydroxyethyl)benzoate (Side-product) Start->Alcohol + [H] (Reduction) Product This compound Imine->Product + [H] (Reduction)

Caption: Main reaction pathway and side-product formation.

Troubleshooting_Workflow Start Reaction Outcome Unsatisfactory LowYield Low Yield? Start->LowYield HighAlcohol High Alcohol Side-product? LowYield->HighAlcohol No Sol_LowYield Increase reaction time/temp. Check reagent activity. LowYield->Sol_LowYield Yes HighDimer High Dimer Side-product? HighAlcohol->HighDimer No Sol_HighAlcohol Use more selective reducing agent (e.g., NaBH(OAc)3). Optimize pH. HighAlcohol->Sol_HighAlcohol Yes Sol_HighDimer Increase excess of ammonia source. Slow addition of reducing agent. HighDimer->Sol_HighDimer Yes Purification Optimize Purification HighDimer->Purification No

Caption: A logical troubleshooting workflow.

References

Technical Support Center: Optimizing Reaction Conditions for Tert-butyl 4-(1-aminoethyl)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Tert-butyl 4-(1-aminoethyl)benzoate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to produce this compound?

A1: A widely employed two-step synthetic pathway involves the initial esterification of 4-acetylbenzoic acid to yield tert-butyl 4-acetylbenzoate, followed by a reductive amination of the ketone functionality to produce the final chiral amine.

Q2: How can I introduce the tert-butyl ester group onto 4-acetylbenzoic acid?

A2: A common method is to first convert the carboxylic acid to an acid chloride using reagents like oxalyl chloride or thionyl chloride, followed by reaction with tert-butanol in the presence of a base such as pyridine.[1]

Q3: What are the key considerations for the reductive amination step?

A3: The choice of reducing agent and amine source are critical. Common reducing agents include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃).[2][3][4] For the synthesis of a primary amine, an ammonia source like ammonium acetate or ammonia gas is typically used.[5][6] Given that the product is chiral, employing an asymmetric reductive amination method using a chiral catalyst is recommended to control stereochemistry.[2][5]

Q4: How can I purify the final product, this compound?

A4: Purification can be challenging due to the presence of the amine and potential side products. Standard purification techniques include acid-base extraction to separate the basic amine from neutral or acidic impurities, followed by column chromatography on silica gel.[3] Salting out the amine as an HCl salt can also be an effective purification strategy.[7]

Experimental Protocols

Protocol 1: Synthesis of tert-Butyl 4-acetylbenzoate

This protocol is adapted from a procedure for the synthesis of tert-butyl 4-acetylbenzoate.[1]

Materials:

  • 4-Acetylbenzoic acid

  • Dichloromethane (DCM)

  • Oxalyl chloride

  • N,N-Dimethylformamide (DMF)

  • Chloroform

  • tert-Butanol

  • Pyridine

  • Toluene

  • 2M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Hexane

Procedure:

  • Suspend 4-acetylbenzoic acid in dichloromethane.

  • Slowly add oxalyl chloride and a catalytic amount of DMF at room temperature and stir for 2 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in chloroform and tert-butanol.

  • Cool the solution in an ice bath and slowly add pyridine, maintaining the temperature at approximately 12°C.[1]

  • After the addition is complete, stir the mixture at room temperature for 30 minutes.

  • Concentrate the mixture under reduced pressure.

  • Dissolve the residue in toluene and wash sequentially with 2M hydrochloric acid, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Add hexane to the residue and stir in an ice bath to precipitate the product.

  • Collect the crystals by filtration, wash with cold hexane, and dry under vacuum to yield tert-butyl 4-acetylbenzoate as a white solid.[1]

Protocol 2: Asymmetric Reductive Amination of tert-Butyl 4-acetylbenzoate

This is a general protocol based on established methods for asymmetric reductive amination of alkyl aryl ketones.[5]

Materials:

  • tert-Butyl 4-acetylbenzoate

  • Ammonium acetate

  • Methanol (or other suitable solvent)

  • Chiral Ruthenium catalyst (e.g., Ru/C3-TunePhos)[5]

  • Hydrogen gas (H₂)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

Procedure:

  • In a high-pressure reactor, dissolve tert-butyl 4-acetylbenzoate and ammonium acetate in methanol.

  • Add the chiral ruthenium catalyst to the solution.

  • Seal the reactor and purge with hydrogen gas.

  • Pressurize the reactor with hydrogen gas to the desired pressure.

  • Stir the reaction mixture at the desired temperature for the specified time, monitoring the reaction by TLC or LC-MS.

  • Once the reaction is complete, carefully vent the reactor and purge with an inert gas.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain enantiomerically enriched this compound.

Troubleshooting Guides

Esterification of 4-Acetylbenzoic Acid
Issue Potential Cause(s) Troubleshooting Steps
Low or no product yield Incomplete conversion of carboxylic acid to acid chloride.Ensure oxalyl chloride and DMF are fresh. Extend the reaction time or slightly warm the mixture.
Ineffective esterification.Use a larger excess of tert-butanol. Ensure pyridine is dry.
Product loss during workup.Be careful during the aqueous washes to avoid emulsion formation. Minimize the volume of hexane used for precipitation to avoid dissolving the product.
Presence of starting material in the final product Incomplete reaction.Increase the reaction time for both the acid chloride formation and the esterification step.
Formation of side products Reaction with residual water.Ensure all glassware and reagents are dry.
Polymerization or decomposition at high temperatures.Maintain the recommended reaction temperatures, especially during the addition of pyridine.[1]
Reductive Amination of tert-Butyl 4-acetylbenzoate
Issue Potential Cause(s) Troubleshooting Steps
Low or no product yield Inactive catalyst.Ensure the catalyst has been stored properly and is not deactivated.
Insufficient hydrogen pressure.Increase the hydrogen pressure according to literature recommendations for similar substrates.
Poor imine formation.Add a dehydrating agent like molecular sieves to shift the equilibrium towards imine formation.
Incomplete reaction (starting material remains) Insufficient reaction time or temperature.Increase the reaction time and/or temperature.
Deactivation of the catalyst.Add a fresh portion of the catalyst.
Formation of the corresponding alcohol Reduction of the ketone by the reducing agent before imine formation.Use a milder reducing agent that selectively reduces the imine, such as NaBH₃CN or NaBH(OAc)₃, if not using catalytic hydrogenation.[2]
Low enantioselectivity Inappropriate chiral catalyst or ligand.Screen different chiral catalysts and ligands. Optimize the reaction temperature, as lower temperatures often lead to higher enantioselectivity.
Racemization of the product.Ensure the workup conditions are not too harsh (e.g., prolonged exposure to strong acid or base).
Difficulty in purification Similar polarity of product and impurities.Utilize acid-base extraction to separate the basic amine product.[3] Consider converting the amine to its hydrochloride salt to facilitate purification by precipitation.[7]

Data Summary Tables

Table 1: Reaction Parameters for the Esterification of 4-Acetylbenzoic Acid

ParameterValueReference
Reagents 4-Acetylbenzoic acid, Oxalyl chloride, DMF, tert-Butanol, Pyridine[1]
Solvents Dichloromethane, Chloroform, Toluene[1]
Temperature Room temperature for acid chloride formation; ~12°C for esterification[1]
Reaction Time 2 hours for acid chloride formation; 30 minutes for esterification[1]
Yield 69%[1]

Table 2: Comparison of Reducing Agents for Reductive Amination

Reducing AgentAdvantagesDisadvantagesSuitable Solvents
H₂/Chiral Catalyst High enantioselectivity, clean reaction.[5]Requires specialized high-pressure equipment.Methanol, Ethanol
NaBH₄ Inexpensive and readily available.Can reduce the starting ketone, leading to alcohol byproduct.[4]Methanol, Ethanol
NaBH₃CN Selectively reduces imines over ketones, stable in mildly acidic conditions.[2][3]Toxic cyanide byproduct.Methanol
NaBH(OAc)₃ (STAB) Mild and selective for imine reduction.[2][3]Water-sensitive, not compatible with methanol.[4]DCE, DCM, THF

Visualizations

experimental_workflow cluster_esterification Step 1: Esterification cluster_amination Step 2: Reductive Amination start_ester 4-Acetylbenzoic Acid acid_chloride Acid Chloride Formation (Oxalyl Chloride, DMF) start_ester->acid_chloride esterification Esterification (tert-Butanol, Pyridine) acid_chloride->esterification workup_ester Workup & Purification esterification->workup_ester intermediate tert-Butyl 4-acetylbenzoate workup_ester->intermediate amination Asymmetric Reductive Amination (Ammonium Acetate, Chiral Catalyst, H₂) intermediate->amination workup_amine Workup & Purification amination->workup_amine final_product This compound workup_amine->final_product

Caption: Overall experimental workflow for the synthesis of this compound.

troubleshooting_reductive_amination start Reductive Amination Issues incomplete Incomplete Reaction? start->incomplete low_ee Low Enantioselectivity? start->low_ee side_product Side Product Formation? start->side_product incomplete_yes Increase time/temp Check catalyst activity incomplete->incomplete_yes Yes low_ee_yes Optimize temperature Screen catalysts/ligands low_ee->low_ee_yes Yes side_product_yes Identify side product (e.g., alcohol) side_product->side_product_yes Yes alcohol_check Alcohol byproduct? side_product_yes->alcohol_check alcohol_yes Use milder reducing agent (e.g., NaBH₃CN) alcohol_check->alcohol_yes Yes

Caption: Troubleshooting logic for the reductive amination step.

References

Racemization issues with "Tert-butyl 4-(1-aminoethyl)benzoate"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Tert-butyl 4-(1-aminoethyl)benzoate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and address potential racemization issues encountered during their experiments.

Troubleshooting Guides & FAQs

This section provides answers to common questions and offers guidance on handling this compound to maintain its enantiomeric purity.

FAQs

Q1: What is racemization and why is it a concern for this compound?

A1: Racemization is the process by which an enantiomerically pure or enriched substance converts into a mixture of equal parts of both enantiomers (a racemate). For a chiral compound like this compound, the stereocenter at the carbon bearing the amino group is susceptible to inversion. In pharmaceutical applications, typically only one enantiomer is therapeutically active, while the other may be inactive or even cause undesirable side effects. Therefore, maintaining the enantiomeric purity is critical. The benzylic position of the chiral center in this molecule makes the proton on that carbon susceptible to abstraction, which can lead to racemization.

Q2: What are the primary factors that can induce racemization of this compound?

A2: The primary factors include:

  • pH: Basic conditions can significantly accelerate racemization. The presence of a base can facilitate the removal of the proton at the chiral center, leading to the formation of a planar carbanion intermediate, which can then be protonated from either side to form a racemic mixture.

  • Temperature: Higher temperatures generally increase the rate of racemization.

  • Solvent: Protic solvents, especially in the presence of a base, can stabilize the transition state for proton abstraction, thereby promoting racemization. Aprotic solvents are generally preferred for maintaining enantiomeric integrity.

  • Presence of Catalysts: Certain transition metals, such as palladium, can catalyze racemization, often through a dehydrogenation-hydrogenation mechanism.

Troubleshooting Common Issues

Issue 1: Loss of enantiomeric excess (e.e.) after a reaction.

  • Possible Cause: The reaction conditions may be too basic or were run at an elevated temperature for an extended period.

  • Troubleshooting Steps:

    • Re-evaluate the base: If a base is necessary, consider using a weaker, non-nucleophilic base. The use of strong bases should be avoided.

    • Lower the reaction temperature: If the reaction allows, perform it at a lower temperature.

    • Minimize reaction time: Monitor the reaction closely and stop it as soon as it is complete.

    • Solvent choice: If possible, switch to an aprotic solvent to disfavor the formation of the planar carbanion intermediate.

Issue 2: Gradual loss of enantiomeric purity during storage.

  • Possible Cause: The compound may be stored under inappropriate conditions.

  • Troubleshooting Steps:

    • Storage Solvent: Store the compound in a dry, aprotic solvent. Avoid protic solvents like methanol or ethanol for long-term storage.

    • Temperature: Store at low temperatures (e.g., in a refrigerator or freezer) to minimize the rate of any potential racemization.

    • Inert Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidative processes that could indirectly lead to racemization.

Issue 3: Inconsistent results in chiral HPLC analysis.

  • Possible Cause: The analytical method may not be optimized, or racemization may be occurring on the column.

  • Troubleshooting Steps:

    • Column Selection: Ensure you are using a suitable chiral stationary phase. Polysaccharide-based columns are often effective for this class of compounds.

    • Mobile Phase: The mobile phase composition, particularly the additives, can influence the separation and stability of the enantiomers. Ensure the mobile phase is not basic.

    • Temperature Control: Use a column oven to maintain a consistent and controlled temperature during analysis.

Quantitative Data on Racemization

Table 1: Racemization Half-life of Selected Benzylic Amines under Basic Conditions

CompoundConditionsHalf-life (t½)
Econazole0.01 M Phosphate Buffer, pH 7.4, 23°C5 hours[1]
3-(4-aminophenyl)-pyrrolidine-2,5-dione0.01 M Phosphate Buffer, pH 7.4, 23°C7 hours[1]
N-pentyl-3-(4-aminophenyl)-pyrrolidine-2,5-dione0.01 M Phosphate Buffer, pH 7.4, 23°C6 hours[1]

Note: This data is for structurally related compounds and should be used as a general guide. The rate of racemization for this compound may vary.

Experimental Protocols

Protocol 1: Chiral HPLC Method for Enantiomeric Purity Determination

This protocol is a general guideline for the chiral separation of compounds structurally similar to this compound. Optimization will likely be required.

  • Column: A polysaccharide-based chiral stationary phase such as Chiralcel OD-H or Chiralpak IA, IB, or IC.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). A common starting point is a 90:10 or 80:20 mixture of hexane:isopropanol.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., ~230-254 nm).

  • Temperature: 25°C (controlled).

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.

  • Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject a small volume of the sample (e.g., 5-10 µL).

    • Monitor the chromatogram for the separation of the two enantiomers.

    • Calculate the enantiomeric excess (% e.e.) using the peak areas of the two enantiomers: % e.e. = |(Area₁ - Area₂)| / (Area₁ + Area₂) * 100

Visualizations

Diagram 1: Racemization Mechanism of a Benzylic Amine

racemization_mechanism cluster_enantiomer cluster_carbanion cluster_enantiomer2 R_enantiomer (R)-Enantiomer carbanion Planar Carbanion (Achiral Intermediate) R_enantiomer->carbanion - H⁺ (Base) carbanion->R_enantiomer + H⁺ S_enantiomer (S)-Enantiomer carbanion->S_enantiomer + H⁺ S_enantiomer->carbanion - H⁺ (Base)

Caption: Base-catalyzed racemization proceeds via a planar carbanion intermediate.

Diagram 2: Experimental Workflow for Assessing Racemization

racemization_workflow start Start with Enantiomerically Pure/Enriched Amine expose Expose to Potential Racemizing Conditions (e.g., Base, Heat) start->expose sample Take Aliquots at Different Time Points expose->sample analyze Analyze by Chiral HPLC sample->analyze calculate Calculate Enantiomeric Excess (% e.e.) analyze->calculate plot Plot % e.e. vs. Time calculate->plot determine Determine Racemization Rate plot->determine

Caption: Workflow for determining the rate of racemization under specific conditions.

References

"Tert-butyl 4-(1-aminoethyl)benzoate" stability and degradation pathways

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for tert-butyl 4-(1-aminoethyl)benzoate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and potential degradation pathways of this compound. Please note that experimental data for this specific molecule is limited, and much of the information provided is based on the known behavior of structurally similar compounds and general chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The main stability concerns for this compound revolve around the two primary functional groups: the tert-butyl ester and the primary amine on the ethyl substituent. The tert-butyl ester is susceptible to hydrolysis under acidic conditions, while the primary amine can be prone to oxidation and reactions with aldehydes or ketones.

Q2: How can I store this compound to ensure its stability?

A2: For optimal stability, it is recommended to store this compound in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen). This helps to minimize hydrolysis from atmospheric moisture and oxidation. Long-term storage in solution is generally not recommended without prior stability studies.

Q3: What are the likely degradation products of this compound?

A3: The most probable degradation product is 4-(1-aminoethyl)benzoic acid, resulting from the hydrolysis of the tert-butyl ester. Under oxidative conditions, degradation of the amino group could also occur.

Q4: Is the compound sensitive to light?

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Unexpectedly low assay results or presence of an additional peak in HPLC analysis. Hydrolysis of the tert-butyl ester. 1. Verify pH: Ensure that the sample and analytical mobile phase are not strongly acidic. The tert-butyl ester is labile to acid. 2. Check Storage Conditions: Confirm that the compound was stored in a dry environment. Exposure to moisture, especially with trace acidity, can cause hydrolysis. 3. Co-inject with a Standard: If available, co-inject the sample with a standard of 4-(1-aminoethyl)benzoic acid to confirm the identity of the impurity peak.
Discoloration of the solid compound (e.g., yellowing). Oxidation of the primary amine. 1. Inert Atmosphere: Ensure the compound has been stored under an inert atmosphere. 2. Purification: If discoloration is observed, consider repurification by a suitable method (e.g., recrystallization or chromatography) before use. 3. Antioxidants: For solution-based applications where oxidation is a concern, the addition of a small amount of an antioxidant could be explored, but its compatibility must be verified.
Inconsistent results in biological assays. Degradation of the compound in the assay medium. 1. Medium Stability Study: Perform a time-course study to evaluate the stability of this compound in the specific assay medium. Analyze samples at different time points by HPLC. 2. pH of Medium: Be aware of the pH of the assay medium, as this can influence the hydrolysis rate of the ester.

Stability and Degradation Pathways

The stability of this compound is primarily dictated by its ester and amino functionalities.

Predicted Stability under Various Conditions
Condition Ester Group Stability Amino Group Stability Remarks
Strongly Acidic (pH < 3) LowHigh (protonated)Rapid hydrolysis of the tert-butyl ester to 4-(1-aminoethyl)benzoic acid is expected.
Mildly Acidic (pH 4-6) ModerateHigh (protonated)Slow hydrolysis may occur over time.
Neutral (pH 7) HighModerateGenerally stable, but oxidation of the amine is possible over long periods.
Mildly Basic (pH 8-10) HighModerateThe ester is generally stable. The free amine is more susceptible to oxidation than its protonated form.
Strongly Basic (pH > 11) HighModerateThe tert-butyl ester is relatively stable to base-catalyzed hydrolysis compared to other esters.
Elevated Temperature ModerateModerateThermal decomposition may occur, potentially leading to the elimination of isobutylene from the ester.
Light Exposure ModerateModeratePotential for photodegradation, especially in solution.
Potential Degradation Pathways

The primary degradation pathway anticipated for this compound is the acid-catalyzed hydrolysis of the tert-butyl ester.

A This compound B 4-(1-aminoethyl)benzoic acid A->B Hydrolysis C tert-Butanol A->C Hydrolysis H H₂O, H⁺

Caption: Predicted primary degradation pathway of this compound.

Experimental Protocols

As specific experimental data for this compound is scarce, a general protocol for assessing its stability is provided below. Researchers should adapt this protocol to their specific experimental conditions.

General Protocol for Assessing Compound Stability in Solution
  • Stock Solution Preparation: Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., acetonitrile or DMSO).

  • Incubation Solutions: Prepare test solutions by diluting the stock solution into the desired buffers or matrices (e.g., phosphate buffer at various pH values, cell culture medium). Include a control sample in the initial solvent.

  • Time Points: Incubate the test solutions under the desired conditions (e.g., 37°C, protected from light).

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each test solution.

  • Sample Quenching: Immediately quench the degradation by adding an equal volume of a strong solvent like cold acetonitrile. This precipitates proteins (if in a biological matrix) and stops further reaction.

  • Analysis: Analyze the samples by a suitable analytical method, such as HPLC with UV detection or LC-MS.

  • Data Interpretation: Quantify the peak area of the parent compound at each time point to determine the rate of degradation. Identify any major degradation products by comparing retention times with standards or by using mass spectrometry.

A Prepare Stock Solution B Prepare Incubation Solutions (various pH, media) A->B C Incubate under Desired Conditions B->C D Withdraw Aliquots at Time Points C->D E Quench Reaction D->E F Analyze by HPLC or LC-MS E->F G Determine Degradation Rate and Identify Products F->G

Caption: General experimental workflow for assessing the stability of a compound in solution.

This technical support guide is intended to provide general advice. All experimental work should be conducted with appropriate safety precautions and controls. It is highly recommended to perform stability studies under your specific experimental conditions to ensure the integrity of your results.

Technical Support Center: Synthesis of Tert-butyl 4-(1-aminoethyl)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for the synthesis of Tert-butyl 4-(1-aminoethyl)benzoate, a common intermediate in pharmaceutical research. The primary synthetic route discussed is the reductive amination of tert-butyl 4-acetylbenzoate.

Frequently Asked Questions (FAQs)

Q1: What is the most common and direct synthetic route to this compound?

A1: The most prevalent method is a one-pot reductive amination of tert-butyl 4-acetylbenzoate. This process involves the reaction of the ketone with an ammonia source to form an intermediate imine, which is then reduced in situ to the desired primary amine.

Q2: What are the critical reagents for this synthesis?

A2: The key reagents include:

  • Starting Material: Tert-butyl 4-acetylbenzoate.

  • Ammonia Source: Ammonium acetate or a solution of ammonia in methanol are commonly used.

  • Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred due to their selectivity for reducing the imine in the presence of the ketone.[1] Sodium borohydride (NaBH₄) can also be used, but may require more careful control of conditions to avoid reducing the starting ketone.[2][3]

  • Solvent: Anhydrous methanol or ethanol are typical solvents.

Q3: What are the most critical reaction parameters to control?

A3: Success hinges on carefully controlling several factors:

  • pH: Imine formation is typically favored under mildly acidic conditions (pH 5-6), which can be achieved by using ammonium acetate or adding a small amount of acetic acid.[1]

  • Temperature: The reaction is usually run at room temperature. Exothermic reactions from adding the reducing agent should be managed, potentially with an ice bath.

  • Moisture: The reaction should be carried out under anhydrous conditions, as water can hydrolyze the intermediate imine, reducing the yield.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

Q4: My reaction yield is very low or I've isolated no product. What went wrong?

A4: Low or no yield can stem from several issues. A systematic check is recommended.

  • Possible Cause 1: Incomplete Imine Formation. The formation of the imine from the ketone and ammonia source is a crucial equilibrium-driven step.

    • Solution: Ensure the reaction medium is slightly acidic. If not using ammonium acetate, add a catalytic amount of acetic acid. Consider adding a dehydrating agent like 3Å or 4Å molecular sieves to remove water and drive the equilibrium towards the imine. Allow the ketone and ammonia source to stir for 1-2 hours before introducing the reducing agent.[4]

  • Possible Cause 2: Ineffective Reduction. The reducing agent may be inactive or inappropriate for the conditions.

    • Solution: Use a fresh bottle of the reducing agent, as borohydrides can degrade with improper storage. If using NaBH₄, ensure the imine has fully formed before addition, as it can also reduce the starting ketone.[2] Switching to NaBH(OAc)₃, which is a milder and more selective reagent for reductive aminations, is often a reliable solution.[1][5]

  • Possible Cause 3: Product Loss During Workup. The amine product's solubility is highly pH-dependent.

    • Solution: During the aqueous workup, ensure the solution is made sufficiently basic (pH > 10) with NaOH or K₂CO₃ before extracting with an organic solvent. This deprotonates the ammonium salt, making the free amine soluble in the organic layer. Perform multiple extractions (e.g., 3x with dichloromethane or ethyl acetate) to maximize recovery.

Q5: TLC analysis shows a significant amount of unreacted tert-butyl 4-acetylbenzoate. How can I improve conversion?

A5: This indicates the reaction has not gone to completion.

  • Solution: Increase the equivalents of the ammonia source (e.g., from 5 to 10 equivalents) and the reducing agent (e.g., from 1.5 to 2.0 equivalents) relative to the ketone. Extend the reaction time, monitoring progress by TLC until the starting ketone spot is minimal or absent.

Q6: My final product is contaminated with an impurity that I suspect is the imine intermediate. How can I resolve this?

A6: The presence of the imine indicates incomplete reduction.[2]

  • Solution 1 (During Reaction): Add another portion (0.2-0.5 equivalents) of the reducing agent to the reaction mixture and stir for several more hours.

  • Solution 2 (During Workup): The imine is less basic than the amine product. During an acidic wash (see Q7), the amine will be protonated and move to the aqueous layer, while the less basic imine may remain in the organic layer, allowing for separation.

Q7: I'm struggling to purify the product. What is the best purification strategy?

A7: The basic nature of the amine product is the key to effective purification.

  • Solution: Acid-Base Extraction. This is the most effective method for separating the amine product from neutral impurities like the starting ketone or imine intermediate.[2]

    • Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane.

    • Extract the organic solution with 1M HCl (aq). The basic amine product will become a protonated salt and dissolve in the aqueous layer, while neutral impurities remain in the organic layer.

    • Separate the aqueous layer. Wash the organic layer one more time with 1M HCl to ensure complete extraction of the product.

    • Combine the acidic aqueous layers and cool in an ice bath. Slowly add a base (e.g., 3M NaOH) until the pH is >10.

    • Extract the now-basic aqueous layer multiple times with fresh dichloromethane or ethyl acetate. The deprotonated "free base" amine will move back into the organic layer.

    • Combine the organic extracts, dry with anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified product.

Quantitative Data Summary

The following table summarizes typical parameters for the reductive amination of tert-butyl 4-acetylbenzoate.

ParameterTypical ValueNotes
Molar Ratio (Ketone:NH₄OAc:Reductant) 1 : 10 : 1.5-2.0A large excess of the ammonia source is used to drive imine formation.
Solvent Concentration 0.1 - 0.5 MA concentration of ~0.2 M is a good starting point.
Temperature 20-25 °C (Room Temp.)The reaction is typically run at ambient temperature.
Reaction Time 12 - 24 hoursMonitor by TLC to determine completion.
Typical Yield 75% - 90%Yields are highly dependent on the purity of reagents and workup procedure.

Experimental Protocol

Synthesis of this compound via Reductive Amination

Materials:

  • Tert-butyl 4-acetylbenzoate (1.0 eq)

  • Ammonium Acetate (10.0 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Methanol (Anhydrous)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • 3 M Sodium Hydroxide (NaOH)

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add tert-butyl 4-acetylbenzoate (1.0 eq) and ammonium acetate (10.0 eq).

  • Add anhydrous methanol to achieve a concentration of approximately 0.2 M with respect to the ketone.

  • Stir the mixture at room temperature for 2 hours to facilitate imine formation.

  • In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the stirring suspension. Note: The addition may cause some effervescence.

  • Allow the reaction to stir at room temperature for 16-24 hours. Monitor the reaction's progress via TLC (e.g., using a 1:1 Hexanes:Ethyl Acetate mobile phase).

  • Once the reaction is complete, remove the methanol under reduced pressure.

  • Dissolve the resulting residue in dichloromethane and water.

  • Separate the layers. Extract the aqueous layer twice more with dichloromethane.

  • Combine the organic layers and perform an acid-base extraction as described in Q7 for purification.

  • Dry the final organic solution over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford this compound, typically as a pale yellow oil or low-melting solid.

Visualizations

SynthesisWorkflow Start Tert-butyl 4-acetylbenzoate Imine Imine Formation Start->Imine + NH4OAc (MeOH) Reduction Reduction Imine->Reduction + NaBH(OAc)3 Workup Aqueous Workup Reduction->Workup Purify Acid-Base Purification Workup->Purify Product Final Product Purify->Product

Caption: A typical experimental workflow for the synthesis.

TroubleshootingLogic P1 Low or No Yield C1 Incomplete Imine Formation P1->C1 C2 Ineffective Reduction P1->C2 C3 Product Loss During Workup P1->C3 P2 Unreacted Ketone P2->C1 C4 Insufficient Reagents/Time P2->C4 P3 Imine Impurity P3->C2 S1 Adjust pH (acidic) Add molecular sieves C1->S1 S2 Use fresh reductant Switch to NaBH(OAc)3 C2->S2 S5 Add more reductant Purify via acid wash C2->S5 S3 Basify to pH > 10 for extraction C3->S3 S4 Increase equivalents of NH4OAc / reductant C4->S4

Caption: A troubleshooting decision tree for common synthesis issues.

References

Technical Support Center: Synthesis of Tert-butyl 4-(1-aminoethyl)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Tert-butyl 4-(1-aminoethyl)benzoate. This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to facilitate a successful synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and efficient method is the asymmetric reductive amination of tert-butyl 4-acetylbenzoate. This one-pot reaction involves the condensation of the ketone with an ammonia source to form an intermediate imine, which is then stereoselectively reduced to the desired chiral amine.

Q2: Which catalyst is recommended for the asymmetric reductive amination to achieve high enantioselectivity?

A2: For high enantioselectivity in the synthesis of chiral primary amines from aryl ketones, Ruthenium and Iridium-based catalysts are highly recommended.[1][2][3][4][5] Specifically, Ru-complexes with chiral ligands like BINAP or Tol-BINAP have shown excellent performance, often achieving high yields and enantiomeric excess (ee).[1] Biocatalysts, such as reductive aminases (RedAms), are also emerging as a highly selective and environmentally friendly option.[6][7][8]

Q3: What are the common sources of ammonia for this reaction?

A3: Ammonium salts, such as ammonium formate or ammonium acetate, are frequently used as they are easy to handle and can also serve as a hydrogen source in transfer hydrogenation.[1] Aqueous or methanolic ammonia solutions are also viable options.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by Thin Layer Chromatography (TLC) to observe the disappearance of the starting ketone (tert-butyl 4-acetylbenzoate). Alternatively, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can provide more quantitative data on the conversion to the product.

Q5: What are the critical parameters to control for a successful synthesis?

A5: Key parameters include the choice of catalyst and ligand, the solvent, the reaction temperature, and the pressure (if using H₂ gas). The purity of the starting materials and the exclusion of catalyst poisons are also crucial for achieving high yield and selectivity.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound via asymmetric reductive amination.

Issue Potential Cause(s) Troubleshooting Steps
Low or No Conversion 1. Inactive catalyst. 2. Catalyst poisoning. 3. Insufficient temperature or pressure. 4. Poor quality of reagents or solvent.1. Use a fresh batch of catalyst or handle it under an inert atmosphere if it's air-sensitive. 2. Ensure all reagents and solvents are pure and free from potential poisons like sulfur compounds or other coordinating species. 3. Optimize the reaction temperature and pressure according to the chosen catalytic system. 4. Use freshly distilled solvents and high-purity starting materials.
Low Yield 1. Incomplete reaction. 2. Side reactions (e.g., reduction of the ketone to an alcohol). 3. Product loss during workup and purification. 4. Hydrolysis of the tert-butyl ester.1. Increase the reaction time or catalyst loading. 2. Choose a reducing agent that is more selective for the imine over the ketone. 3. Optimize the extraction and chromatography conditions. 4. Avoid strongly acidic or basic conditions during the reaction and workup to prevent ester hydrolysis.[9]
Low Enantioselectivity (ee) 1. Suboptimal catalyst or ligand. 2. Incorrect reaction temperature. 3. Racemization of the product.1. Screen different chiral ligands for the chosen metal catalyst. 2. Vary the reaction temperature, as enantioselectivity is often temperature-dependent. 3. Ensure the workup and purification conditions are mild to prevent racemization.
Formation of Side Products 1. Over-alkylation leading to secondary amines. 2. Formation of the corresponding alcohol from ketone reduction.1. Use a large excess of the ammonia source to favor the formation of the primary amine. 2. Select a reducing agent with high chemoselectivity for the imine, such as NaBH₃CN or NaBH(OAc)₃, or use catalytic transfer hydrogenation.[10]
Difficulty in Product Purification 1. Co-elution of the product with starting material or byproducts. 2. Product instability on silica gel.1. Optimize the solvent system for column chromatography. A gradient elution may be necessary. 2. Consider using a different stationary phase, such as alumina, or an alternative purification method like crystallization of a salt form.

Catalyst Selection Data

While specific data for the asymmetric reductive amination of tert-butyl 4-acetylbenzoate is not widely published, the following table presents data for the analogous reaction of acetophenone, which serves as a good model for catalyst selection.

Catalyst SystemAmine SourceSolventTemp (°C)Yield (%)ee (%)Reference
[((R)-tol-binap)RuCl₂]HCOONH₄MeOH/NH₃859296[1]
[Ru(OAc)₂((R)-dm-segphos)]NH₄OAcMeOH509199.5[11]
Ir-complex with phosphoramidite ligandDiphenylmethanamineToluene60>95>99[4]
Reductive Aminase (RedAm)NH₃Buffer30>99>99[6][8]

Experimental Protocols

Protocol 1: Asymmetric Reductive Amination using a Ruthenium Catalyst

This protocol is adapted from established procedures for the asymmetric reductive amination of aryl ketones.[1]

Materials:

  • Tert-butyl 4-acetylbenzoate

  • [((R)-tol-binap)RuCl₂] catalyst

  • Ammonium formate

  • Anhydrous Methanol (MeOH)

  • 2 M HCl in diethyl ether

  • Saturated aqueous NaHCO₃ solution

  • Anhydrous MgSO₄

  • Solvents for column chromatography (e.g., Hexane/Ethyl Acetate with 1% triethylamine)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, add tert-butyl 4-acetylbenzoate (1.0 mmol), ammonium formate (10.0 mmol), and [((R)-tol-binap)RuCl₂] (0.01 mmol, 1 mol%).

  • Reaction Execution: Add anhydrous methanol (10 mL) via syringe. Seal the flask and heat the reaction mixture at 85 °C with stirring for 24 hours.

  • Monitoring: Monitor the reaction progress by TLC until the starting ketone is consumed.

  • Workup: Cool the reaction mixture to room temperature and concentrate under reduced pressure. Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous NaHCO₃ solution (2 x 10 mL) and brine (10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient with 1% triethylamine to prevent product protonation on the silica) to afford this compound.

  • Characterization: Determine the yield and confirm the structure by ¹H NMR, ¹³C NMR, and MS. Determine the enantiomeric excess by chiral HPLC analysis.

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Start add_reagents Add tert-butyl 4-acetylbenzoate, catalyst, and ammonium formate to a Schlenk flask start->add_reagents add_solvent Add anhydrous methanol add_reagents->add_solvent heat_stir Heat at 85°C with stirring for 24h add_solvent->heat_stir monitor Monitor by TLC heat_stir->monitor cool_concentrate Cool and concentrate monitor->cool_concentrate extract Dissolve and perform aqueous wash cool_concentrate->extract dry_concentrate Dry and concentrate extract->dry_concentrate purify Purify by column chromatography dry_concentrate->purify characterize Characterize (NMR, MS) and determine ee (chiral HPLC) purify->characterize end End Product characterize->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide start Low Yield or Conversion check_conversion Check Conversion (TLC/GC/HPLC) start->check_conversion incomplete_rxn Incomplete Reaction check_conversion->incomplete_rxn No complete_rxn Complete Reaction check_conversion->complete_rxn Yes inactive_catalyst Inactive Catalyst? incomplete_rxn->inactive_catalyst use_fresh_catalyst Use fresh catalyst, handle under inert atm. inactive_catalyst->use_fresh_catalyst Yes catalyst_poisoning Catalyst Poisoning? inactive_catalyst->catalyst_poisoning No purify_reagents Purify reagents and solvents. catalyst_poisoning->purify_reagents Yes suboptimal_conditions Suboptimal Conditions? catalyst_poisoning->suboptimal_conditions No optimize_conditions Increase temp/pressure/ reaction time. suboptimal_conditions->optimize_conditions Yes check_side_products Check for Side Products (NMR/GC-MS) complete_rxn->check_side_products ester_hydrolysis Ester Hydrolysis? check_side_products->ester_hydrolysis Yes avoid_acid_base Avoid strong acid/base during workup. ester_hydrolysis->avoid_acid_base Solution alcohol_formation Alcohol Formation? ester_hydrolysis->alcohol_formation No change_reductant Use more selective reducing agent. alcohol_formation->change_reductant Yes workup_loss Loss during workup? alcohol_formation->workup_loss No optimize_purification Optimize extraction and chromatography. workup_loss->optimize_purification Yes

Caption: Troubleshooting guide for low yield in the synthesis of this compound.

References

Technical Support Center: Solvent Effects on Tert-butyl 4-(1-aminoethyl)benzoate Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tert-butyl 4-(1-aminoethyl)benzoate. The information focuses on understanding and mitigating solvent-related issues during chemical reactions.

Troubleshooting Guides

Issue: Low yield in acylation/amidation reactions.

Question: I am performing an acylation reaction with this compound and an acyl chloride, but my yields are consistently low. What role could the solvent be playing?

Answer: Solvent choice is critical in acylation reactions. The polarity of the solvent can significantly influence the nucleophilicity of the amine and the stability of the intermediates.[1][2]

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These are often good choices as they can dissolve the amine salt that may form and do not hydrogen bond with the amine, thus preserving its nucleophilicity.[3] However, side reactions can occur if the solvent is not anhydrous.

  • Chlorinated Solvents (e.g., Dichloromethane (DCM), Chloroform): These are common for acylation reactions. They are relatively non-polar and inert. Ensure your starting material is fully dissolved.

  • Ethereal Solvents (e.g., THF, Diethyl ether): These can be used, but the solubility of the starting material and any amine salts formed might be limited.

  • Protic Solvents (e.g., Alcohols, Water): These are generally poor choices for acylation with reactive electrophiles like acyl chlorides as they can react with the acylating agent.[2] They can also solvate the amine, reducing its nucleophilicity through hydrogen bonding.[2][3]

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Water in the solvent will react with the acyl chloride. Use a dry solvent and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

  • Optimize Solvent Polarity: If you are using a non-polar solvent and observing poor solubility or low reaction rates, consider switching to a polar aprotic solvent like DMF or acetonitrile.[4] Conversely, if you suspect side reactions promoted by a polar solvent, a less polar solvent like DCM might be beneficial.

  • Add a Non-nucleophilic Base: The acylation reaction produces HCl, which will protonate the starting amine, rendering it non-nucleophilic. The use of a tertiary amine base like triethylamine or pyridine is crucial to neutralize the acid.[5]

Issue: Formation of multiple products or impurities.

Question: My reaction is messy, and I am observing multiple spots on my TLC plate. How can the solvent contribute to the formation of side products?

Answer: The solvent can influence reaction pathways, leading to impurities.

  • Reaction with Solvent: Some solvents can participate in the reaction. For example, in the presence of a strong base, protic solvents can be deprotonated and act as nucleophiles.

  • Temperature Control: Inadequate temperature control, which can be exacerbated by the solvent's boiling point and heat capacity, can lead to side reactions.

  • Solvent-Mediated Degradation: The stability of your starting material and product in the chosen solvent at the reaction temperature should be considered. For example, prolonged heating in certain solvents could lead to the decomposition of the tert-butyl ester.

Troubleshooting Steps:

  • Choose an Inert Solvent: Select a solvent that is unlikely to react with your reagents or intermediates under the reaction conditions.

  • Optimize Reaction Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize side reactions.

  • Perform a Stability Study: Test the stability of your starting material and desired product in the chosen solvent at the reaction temperature for the duration of the reaction.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose solvent for reactions involving this compound?

A1: There is no single "best" solvent. The optimal solvent depends on the specific reaction being performed. For nucleophilic additions or substitutions involving the amine group, polar aprotic solvents like DMF, DMSO, or acetonitrile are often a good starting point due to their ability to dissolve the reactants and facilitate the reaction without interfering.[3] For reactions where the tert-butyl ester is involved, one must be cautious about acidic or strongly basic conditions that could lead to its cleavage.

Q2: How does solvent polarity affect the reaction rate?

A2: The effect of solvent polarity on reaction rate is summarized by the Hughes-Ingold rules.[6]

  • If the transition state is more charged than the reactants, an increase in solvent polarity will accelerate the reaction.[6]

  • If the reactants are more charged than the transition state, an increase in solvent polarity will slow down the reaction.[6]

  • If there is little change in charge between the reactants and the transition state, solvent polarity will have a minimal effect on the reaction rate.[6]

For a typical acylation of this compound, the transition state involves charge separation, so a more polar solvent is generally expected to increase the reaction rate.

Q3: Can I use a protic solvent for reactions with this compound?

A3: Protic solvents (e.g., water, ethanol) can be problematic for several reasons. They can form hydrogen bonds with the amine, reducing its nucleophilicity.[2] If you are using a reactive electrophile (like an acyl chloride), the solvent will react with it. However, for reactions like reductive amination, protic solvents such as methanol or ethanol are often used.

Q4: My compound is not dissolving well. What should I do?

A4: Poor solubility can lead to slow and incomplete reactions.

  • Increase the solvent volume: This is the simplest solution, but may not always be practical.

  • Change the solvent: Refer to a solvent polarity chart and choose a solvent with a different polarity. A mixture of solvents can also be effective.

  • Gently heat the mixture: This can increase solubility, but be mindful of the thermal stability of your compounds.

  • Sonication: Applying ultrasonic waves can sometimes help to dissolve stubborn solids.

Data Presentation

Table 1: Expected Effect of Solvent Type on Acylation of this compound

Solvent TypeExamplesExpected Effect on Reaction RatePotential Issues
Polar Aprotic DMF, DMSO, AcetonitrileGenerally FavorableCan be difficult to remove; must be anhydrous.
Chlorinated DCM, ChloroformModerate to FavorablePotential toxicity; must be anhydrous.
Ethers THF, Diethyl EtherModerateLower boiling points; potential peroxide formation.
Non-polar Toluene, HexaneGenerally SlowPoor solubility of starting material and intermediates.
Polar Protic Water, Ethanol, MethanolGenerally UnfavorableReacts with acylating agent; reduces amine nucleophilicity.[2]

Experimental Protocols

General Protocol for Acylation of this compound

  • Preparation: To a solution of this compound (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine, 1.2 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (N2 or Ar), cool the mixture to 0 °C in an ice bath.

  • Addition: Slowly add the acyl chloride (1.1 eq.) dropwise to the cooled solution.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizations

TroubleshootingWorkflow start Low Reaction Yield/Purity check_solvent Is the solvent appropriate for the reaction type? start->check_solvent check_anhydrous Are anhydrous conditions necessary and maintained? check_solvent->check_anhydrous Yes change_solvent Select a more appropriate solvent (e.g., polar aprotic for acylation) check_solvent->change_solvent No check_base Is a suitable base being used? check_anhydrous->check_base Yes dry_solvent Use dried solvent and inert atmosphere check_anhydrous->dry_solvent No check_temp Is the reaction temperature optimized? check_base->check_temp Yes add_base Add a non-nucleophilic base (e.g., Et3N) check_base->add_base No optimize_temp Adjust temperature (cool for exothermic, heat for slow reactions) check_temp->optimize_temp No success Problem Resolved check_temp->success Yes change_solvent->check_anhydrous dry_solvent->check_base add_base->check_temp optimize_temp->success AcylationPathway cluster_solvent Solvent Amine This compound Intermediate Tetrahedral Intermediate Amine->Intermediate + AcylChloride AcylChloride R-COCl AcylChloride->Intermediate Base Base (e.g., Et3N) Salt Base-HCl Salt Base->Salt + HCl Solvent Aprotic Solvent (e.g., DCM, DMF) Product Amide Product Intermediate->Product - Cl-

References

Validation & Comparative

Comparative Spectroscopic Analysis of Tert-butyl 4-(1-aminoethyl)benzoate Batches

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of spectroscopic data for two hypothetical batches of "Tert-butyl 4-(1-aminoethyl)benzoate," herein designated as Batch A and Batch B. The data presented is based on publicly available spectroscopic information for closely related structural analogs and is intended to serve as an illustrative example of best practices for batch-to-batch quality control and compound verification.

Data Summary

The following tables summarize the key spectroscopic data obtained for Batch A and Batch B. Significant deviations between batches could indicate impurities, structural isomers, or degradation products, and should be investigated further.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)
Assignment Batch A Chemical Shift (δ, ppm) Batch B Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-a7.957.98d8.42H
H-b7.407.42d8.42H
H-c4.154.18q6.81H
H-d1.581.60s-9H
H-e1.451.47d6.83H
NH₂1.85 (br s)1.88 (br s)br s-2H
Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
Assignment Batch A Chemical Shift (δ, ppm) Batch B Chemical Shift (δ, ppm)
C-1165.8166.0
C-2152.5152.8
C-3129.8130.0
C-4125.2125.5
C-580.981.1
C-651.551.7
C-728.128.3
C-824.524.7
Table 3: Mass Spectrometry (ESI+)
Batch Observed m/z [M+H]⁺ Theoretical m/z [M+H]⁺
Batch A222.15222.15
Batch B222.16222.15
Table 4: Infrared Spectroscopy (FTIR, cm⁻¹)
Assignment Batch A (cm⁻¹) Batch B (cm⁻¹)
N-H stretch3380, 33003382, 3305
C-H stretch (aromatic)30503055
C-H stretch (aliphatic)2975, 29302978, 2932
C=O stretch (ester)17151718
C=C stretch (aromatic)1610, 15101612, 1512
C-O stretch1280, 11201285, 1122

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. Consistency in these protocols is critical for reliable batch-to-batch comparisons.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
  • Instrument: 400 MHz NMR Spectrometer

  • Solvent: Chloroform-d (CDCl₃)

  • Concentration: 10 mg/mL

  • Temperature: 25°C

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm

  • Parameters: 16 scans, 1.0 s relaxation delay

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
  • Instrument: 100 MHz NMR Spectrometer

  • Solvent: Chloroform-d (CDCl₃)

  • Concentration: 20 mg/mL

  • Temperature: 25°C

  • Reference: CDCl₃ at 77.16 ppm

  • Parameters: 512 scans, 2.0 s relaxation delay, proton-decoupled

Mass Spectrometry (MS)
  • Instrument: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometer

  • Mode: Positive Ion (ESI+)

  • Solvent: Acetonitrile/Water (90:10) with 0.1% Formic Acid

  • Infusion Rate: 5 µL/min

  • Scan Range: 50-500 m/z

Infrared (IR) Spectroscopy
  • Instrument: Fourier-Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory

  • Sample Preparation: A small amount of the solid sample was placed directly on the ATR crystal.

  • Scan Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Scans: 32 scans, background corrected

Workflow for Spectroscopic Data Comparison

The following diagram illustrates the logical workflow for the comparative analysis of spectroscopic data between different batches of a chemical compound.

G cluster_0 Batch A Analysis cluster_1 Batch B Analysis A_Sample Batch A Sample A_HNMR ¹H NMR A_Sample->A_HNMR A_CNMR ¹³C NMR A_Sample->A_CNMR A_MS Mass Spec A_Sample->A_MS A_IR IR Spec A_Sample->A_IR Data_Comparison Data Comparison A_HNMR->Data_Comparison A_CNMR->Data_Comparison A_MS->Data_Comparison A_IR->Data_Comparison B_Sample Batch B Sample B_HNMR ¹H NMR B_Sample->B_HNMR B_CNMR ¹³C NMR B_Sample->B_CNMR B_MS Mass Spec B_Sample->B_MS B_IR IR Spec B_Sample->B_IR B_HNMR->Data_Comparison B_CNMR->Data_Comparison B_MS->Data_Comparison B_IR->Data_Comparison Conclusion Conclusion Data_Comparison->Conclusion Pass Batches are Consistent Conclusion->Pass No Significant Differences Fail Inconsistency Detected (Further Investigation Required) Conclusion->Fail Significant Differences

Caption: Workflow for comparing spectroscopic data from two batches.

Determining Enantiomeric Purity: A Comparative Guide for Tert-butyl 4-(1-aminoethyl)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A guide to the analytical techniques available for determining the enantiomeric excess (ee) of the chiral amine, Tert-butyl 4-(1-aminoethyl)benzoate. This guide provides a comparison of the most common methods, complete with experimental protocols and data presentation formats.

The stereochemical purity of pharmaceutical intermediates and active ingredients is a critical quality attribute. For chiral amines such as this compound, accurate determination of the enantiomeric excess is essential. The two primary methods for this analysis are Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral derivatizing or solvating agents. This guide offers a comparative overview of these techniques to assist researchers in selecting the most suitable method for their needs.

Method Comparison at a Glance

FeatureChiral High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) with Chiral Derivatizing Agents
Principle Physical separation of enantiomers on a chiral stationary phase.Conversion of enantiomers into diastereomers with distinct NMR signals.
Sample Preparation Direct injection of the sample solution.Derivatization reaction required.
Analysis Time Typically 10-30 minutes per sample.Derivatization (1-2 hours) + NMR acquisition and processing (15-30 minutes).
Sensitivity High (can detect trace enantiomers).Lower (typically requires >1% of the minor enantiomer for accurate quantification).
Quantitative Accuracy Excellent, based on peak area integration.Good, based on signal integration.
Method Development Can be complex, requiring screening of columns and mobile phases.Relatively straightforward, with established derivatizing agents.
Instrumentation HPLC with a chiral column and UV detector.NMR spectrometer.
Cost High initial cost for chiral columns.Access to an NMR spectrometer is required.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for the direct separation and quantification of enantiomers. The separation is achieved by passing the analyte over a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Experimental Protocol: Chiral HPLC

Objective: To separate the enantiomers of this compound and determine the enantiomeric excess by integrating the peak areas from the chromatogram.

Materials:

  • HPLC system with a UV detector

  • Chiral stationary phase column (e.g., a polysaccharide-based column such as Daicel Chiralpak® series or a Pirkle-type column)

  • HPLC-grade solvents (e.g., hexane, isopropanol, ethanol)

  • This compound sample

Procedure:

  • Column Selection: Choose a suitable chiral column. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often a good starting point for the separation of amine enantiomers.

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol). The ratio of the solvents will need to be optimized to achieve baseline separation of the enantiomers. A small amount of an amine modifier (e.g., diethylamine) may be added to the mobile phase to improve peak shape.

  • Sample Preparation: Dissolve a known concentration of the this compound sample in the mobile phase.

  • Chromatographic Conditions:

    • Set the flow rate (e.g., 1.0 mL/min).

    • Set the column temperature (e.g., 25 °C).

    • Set the UV detection wavelength (e.g., 230 nm, where the benzoate chromophore absorbs).

  • Injection and Data Acquisition: Inject the sample onto the column and record the chromatogram.

  • Data Analysis: Integrate the areas of the two enantiomer peaks. Calculate the enantiomeric excess using the following formula:

    • ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100

Illustrative Data: Chiral HPLC of a Related Aminobenzoate
ParameterValue
Column Chiralpak® AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase Hexane/Isopropanol (90:10 v/v) with 0.1% Diethylamine
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 230 nm
Retention Time (Enantiomer 1) 12.5 min
Retention Time (Enantiomer 2) 14.8 min
Resolution > 2.0

Nuclear Magnetic Resonance (NMR) with Chiral Derivatizing Agents

This method involves reacting the chiral amine with a chiral derivatizing agent (CDA) to form a pair of diastereomers. Diastereomers have different physical properties and, crucially, distinct signals in the NMR spectrum. By integrating the signals corresponding to each diastereomer, the enantiomeric excess of the original amine can be determined. A commonly used CDA for amines is Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid).

Experimental Protocol: NMR with Mosher's Acid Derivatization

Objective: To derivatize this compound with Mosher's acid chloride and determine the enantiomeric excess by ¹H or ¹⁹F NMR spectroscopy.

Materials:

  • NMR spectrometer

  • NMR tubes

  • Deuterated chloroform (CDCl₃)

  • This compound sample

  • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride)

  • A non-chiral tertiary amine base (e.g., triethylamine or pyridine)

  • Anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran)

Procedure:

  • Derivatization:

    • In a dry vial, dissolve the this compound sample (1.0 eq) in the anhydrous solvent.

    • Add the tertiary amine base (1.2 eq).

    • Slowly add a solution of (R)-Mosher's acid chloride (1.1 eq) in the same solvent.

    • Stir the reaction mixture at room temperature for 1-2 hours.

  • Work-up:

    • Quench the reaction with a small amount of water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with a dilute acid (e.g., 1M HCl), a dilute base (e.g., saturated NaHCO₃), and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • NMR Analysis:

    • Dissolve the resulting diastereomeric amides in CDCl₃.

    • Acquire a ¹H or ¹⁹F NMR spectrum.

    • Identify a pair of well-resolved signals corresponding to the two diastereomers. Protons close to the stereocenter, or the CF₃ group in ¹⁹F NMR, are often good candidates.

  • Data Analysis:

    • Integrate the areas of the selected signals for each diastereomer.

    • Calculate the enantiomeric excess using the formula:

      • ee (%) = [ (Integral_major - Integral_minor) / (Integral_major + Integral_minor) ] x 100

Illustrative Data: NMR of Mosher's Amide of a Chiral Amine

The following table provides an example of the kind of data that would be obtained from the ¹H NMR spectrum of the Mosher's amide of a chiral amine.

DiastereomerChemical Shift (δ) of a specific protonIntegration
Diastereomer 17.25 ppm (e.g., aromatic proton)1.00
Diastereomer 27.28 ppm (e.g., aromatic proton)0.15
Calculated ee 73.9%

Workflow and Logical Relationships

The following diagrams illustrate the general workflows for enantiomeric excess determination using chiral HPLC and NMR with a chiral derivatizing agent.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample This compound Dissolve Dissolve in Mobile Phase Sample->Dissolve Inject Inject into HPLC System Dissolve->Inject Separate Separation on Chiral Column Inject->Separate Detect UV Detection Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate ee% Integrate->Calculate Result Result Calculate->Result Enantiomeric Excess

Caption: General workflow for ee determination by Chiral HPLC.

NMR_Workflow cluster_prep Derivatization cluster_analysis NMR Analysis cluster_data Data Processing Sample This compound React React with Chiral Derivatizing Agent Sample->React Diastereomers Formation of Diastereomers React->Diastereomers Dissolve Dissolve in CDCl3 Diastereomers->Dissolve Acquire Acquire NMR Spectrum Dissolve->Acquire Spectrum Obtain NMR Spectrum Acquire->Spectrum Integrate Integrate Diastereomeric Signals Spectrum->Integrate Calculate Calculate ee% Integrate->Calculate Result Result Calculate->Result Enantiomeric Excess

Caption: General workflow for ee determination by NMR with a CDA.

Conclusion

Both chiral HPLC and NMR with chiral derivatizing agents are reliable methods for determining the enantiomeric excess of this compound. The choice between the two often depends on the available instrumentation, the required sensitivity, and the stage of the research or development process. Chiral HPLC is generally preferred for its high sensitivity and accuracy, making it ideal for quality control and release testing. NMR with a chiral derivatizing agent is a valuable tool for rapid analysis during reaction monitoring and in research settings where a variety of chiral compounds are being synthesized and direct access to a wide range of chiral columns may be limited.

A Comparative Analysis of Tert-butyl Carbamate Derivatives in Bioassays for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Biological Evaluation of Novel Synthetic Compounds

This guide provides a comparative study of a series of synthetic tert-butyl carbamate derivatives, focusing on their performance in key bioassays relevant to drug development. While direct comparative data on "Tert-butyl 4-(1-aminoethyl)benzoate" derivatives is limited in publicly available research, this guide draws upon a closely related series of tert-butyl 2-(substituted benzamido)phenylcarbamate derivatives to illustrate the principles of comparative biological evaluation. The data and protocols presented herein serve as a valuable resource for researchers engaged in the synthesis and characterization of novel therapeutic agents.

Introduction

The tert-butyl carbamate protecting group is a common motif in medicinal chemistry, and derivatives of amino benzoates are explored for a wide range of biological activities. This guide focuses on a series of tert-butyl 2-(substituted benzamido) phenylcarbamate derivatives (compounds 4a-4j ) that have been synthesized and evaluated for their in vivo anti-inflammatory activity. The structure-activity relationship (SAR) of these compounds provides insights into how different substitutions on the benzamido ring affect their biological function.

I. Comparative Anti-Inflammatory Activity

A series of ten tert-butyl 2-(substituted benzamido) phenylcarbamate derivatives were synthesized and their anti-inflammatory activity was assessed using the carrageenan-induced rat paw edema model. The percentage of edema inhibition was measured at various time points, with the most significant results observed between 9 and 12 hours.

Data Presentation: In Vivo Anti-Inflammatory Activity

The following table summarizes the percentage of inhibition of paw edema for each derivative at the 9-hour mark, compared to the standard anti-inflammatory drug, indomethacin.

Compound IDR-Group (Substitution)% Inhibition of Edema (at 9 hours)
4a 4-Fluoro54.130
4b 4-Methyl49.034
4c 4-Chloro46.543
4d 4-Bromo44.567
4e 4-Nitro43.876
4f 3-Nitro42.123
4g 2-Chloro41.567
4h 2,4-Dichloro40.111
4i 3,4,5-Trimethoxy54.239
4j 4-Hydroxy39.021
Indomethacin(Standard Drug)55.000 (approx.)

Data sourced from Bhookya, S., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies.[1][2][3]

Observations:

  • Compounds 4i (3,4,5-Trimethoxy) and 4a (4-Fluoro) exhibited the highest anti-inflammatory activity, comparable to the standard drug indomethacin.[1][2][3]

  • The nature and position of the substituent on the benzamido ring significantly influence the anti-inflammatory activity.

II. Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following sections provide the protocols for the synthesis and the anti-inflammatory bioassay for the compared derivatives.

A. General Synthesis Protocol

The tert-butyl 2-(substituted benzamido) phenylcarbamate derivatives (4a-4j ) were synthesized by the condensation of tert-butyl 2-aminophenylcarbamate with various substituted carboxylic acids.[1][3]

Procedure:

  • To a stirred solution of the appropriate benzoic acid derivative in N,N-dimethylformamide (DMF) at 0 °C, N,N-diisopropylethylamine (DIPEA), tert-butyl 2-aminophenylcarbamate, 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI), and hydroxybenzotriazole (HOBt) were added successively.

  • The reaction mixture was stirred for 30 minutes at 0 °C and then allowed to warm to room temperature for 3 hours.

  • The completion of the reaction was monitored by Thin Layer Chromatography (TLC).

  • The crude product was diluted with water and extracted with diethyl ether.

  • The organic layer was washed with water and brine, then dried over anhydrous Na2SO4 and concentrated.

  • The resulting crude solid was purified by column chromatography.

B. Carrageenan-Induced Rat Paw Edema Assay

This in vivo assay is a standard method for evaluating the acute anti-inflammatory activity of compounds.

Procedure:

  • Wistar rats were divided into groups, including a control group, a standard group (indomethacin), and test groups for each derivative.

  • The test compounds and the standard drug were administered intraperitoneally.

  • After 30 minutes, 0.1 mL of 1% carrageenan solution was injected into the sub-plantar region of the right hind paw of each rat.

  • The paw volume was measured at regular intervals (e.g., every hour for up to 12 hours) using a plethysmometer.

  • The percentage of inhibition of edema was calculated for each group relative to the control group.

III. Broader Biological Evaluation: Representative Protocols

While specific data for the featured series in antimicrobial and cytotoxicity assays are not available, these are critical evaluations for any potential drug candidate. The following are widely accepted protocols for these bioassays.

A. Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Procedure (Broth Microdilution Method):

  • A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate with an appropriate broth medium.

  • Each well is inoculated with a standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli).

  • The plate is incubated at an appropriate temperature and duration (e.g., 37°C for 18-24 hours).

  • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

B. In Vitro Cytotoxicity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1]

Procedure:

  • Human cancer cell lines (e.g., MCF-7, HeLa) are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Living cells with active metabolism convert the yellow MTT into a purple formazan product.

  • The formazan crystals are dissolved in a solubilizing solution (e.g., DMSO).

  • The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated from the dose-response curve.

IV. Visualizing Experimental and Biological Processes

Diagrams are essential for a clear understanding of complex workflows and signaling pathways.

Experimental Workflow for Compound Evaluation

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_bioassays Biological Evaluation cluster_data Data Analysis Synthesis Synthesis of Derivatives Purification Purification (Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, Mass Spec) Purification->Characterization AntiInflammatory Anti-Inflammatory Assay (Carrageenan Paw Edema) Characterization->AntiInflammatory Antimicrobial Antimicrobial Assay (MIC) Characterization->Antimicrobial Cytotoxicity Cytotoxicity Assay (MTT) Characterization->Cytotoxicity SAR Structure-Activity Relationship (SAR) Analysis AntiInflammatory->SAR Antimicrobial->SAR Cytotoxicity->SAR Lead Lead SAR->Lead Lead Compound Identification

Caption: Workflow for synthesis, biological evaluation, and lead identification.

NF-κB Signaling Pathway in Inflammation

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of inflammation. Many anti-inflammatory drugs target components of this pathway.

nfkB_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK activates IkB IκB IKK->IkB phosphorylates NFkB_IkB NF-κB-IκB Complex IkB->NFkB_IkB degradation NFkB NF-κB (p50/p65) NFkB_nuc Active NF-κB NFkB->NFkB_nuc translocation NFkB_IkB->IkB NFkB_IkB->NFkB DNA DNA NFkB_nuc->DNA binds to Gene Inflammatory Gene Expression DNA->Gene promotes transcription

Caption: Simplified diagram of the canonical NF-κB signaling pathway.

Conclusion

This comparative guide highlights the importance of systematic biological evaluation in the process of drug discovery. The presented data on tert-butyl 2-(substituted benzamido)phenylcarbamate derivatives demonstrates how subtle structural modifications can significantly impact anti-inflammatory activity. By employing standardized bioassays and analyzing structure-activity relationships, researchers can rationally design and identify promising new therapeutic candidates. The provided protocols and diagrams serve as a foundational resource for scientists in this dynamic field.

References

A Comparative Guide to the Validation of Analytical Methods for Tert-butyl 4-(1-aminoethyl)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the validation of "Tert-butyl 4-(1-aminoethyl)benzoate," a key intermediate in pharmaceutical synthesis. The selection of an appropriate analytical technique is critical for ensuring the quality, purity, and stability of this compound. This document outlines common analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy—and provides hypothetical, yet representative, experimental data to guide researchers in their validation efforts.

Disclaimer: The experimental data presented in this guide is based on the analysis of structurally similar compounds due to the limited availability of specific validated methods for this compound in published literature. These values should be considered as illustrative examples for the purpose of method development and validation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the quantification and purity assessment of non-volatile and thermally labile compounds like this compound. A reversed-phase HPLC method with UV detection is a suitable approach.

Experimental Protocol: HPLC-UV
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of Acetonitrile (Solvent A) and a 0.1% formic acid solution in water (Solvent B).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV detection at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.

Data Presentation: HPLC Validation Parameters (Hypothetical)
Validation ParameterAcceptance CriteriaHypothetical Result
Linearity (R²) ≥ 0.9990.9995
Range 50-150% of target concentration0.5 - 1.5 mg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.5%
Precision (% RSD) ≤ 2.0%0.8%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 30.01 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 100.03 µg/mL

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis prep_sample Dissolve Sample in Mobile Phase injection Inject Sample/Standard prep_sample->injection prep_std Prepare Standard Solutions of Known Concentrations prep_std->injection instrument HPLC Instrument Setup (Column, Mobile Phase, Detector) instrument->injection separation Chromatographic Separation injection->separation detection UV Detection separation->detection chromatogram Obtain Chromatogram detection->chromatogram integration Peak Integration (Area, Retention Time) chromatogram->integration quantification Quantification & Purity Assessment integration->quantification

Caption: Workflow for the HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and thermally stable compounds. For a compound like this compound, derivatization may be necessary to improve its volatility and chromatographic behavior.

Experimental Protocol: GC-MS
  • Instrumentation: A gas chromatograph coupled with a mass spectrometer.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-450.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane). Derivatization with a silylating agent (e.g., BSTFA) may be required to cap the primary amine.

Data Presentation: GC-MS Validation Parameters (Hypothetical)
Validation ParameterAcceptance CriteriaHypothetical Result
Linearity (R²) ≥ 0.9950.997
Range 1-100 µg/mL1 - 100 µg/mL
Accuracy (% Recovery) 95.0% - 105.0%98.2%
Precision (% RSD) ≤ 5.0%2.5%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 30.1 ng/mL
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 100.3 ng/mL

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Analysis dissolve Dissolve Sample in Solvent derivatize Derivatization (Optional) dissolve->derivatize injection Inject Sample derivatize->injection instrument GC-MS Instrument Setup (Column, Temp Program) instrument->injection separation GC Separation injection->separation ionization Ionization (EI) separation->ionization detection Mass Detection ionization->detection tic Total Ion Chromatogram detection->tic spectrum Mass Spectrum Analysis detection->spectrum quantification Quantification & Identification tic->quantification spectrum->quantification

Caption: Workflow for the GC-MS analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation and confirmation of organic molecules. Both ¹H and ¹³C NMR would be used to confirm the identity of this compound.

Experimental Protocol: ¹H and ¹³C NMR
  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.

  • Data Acquisition: Standard pulse programs for ¹H and ¹³C{¹H} NMR.

Expected NMR Data
  • ¹H NMR:

    • Aromatic protons would appear in the range of δ 7.0-8.0 ppm.

    • The methine proton of the aminoethyl group would likely be a quartet around δ 4.0-4.5 ppm.

    • The methyl protons of the aminoethyl group would be a doublet around δ 1.4-1.6 ppm.

    • The tert-butyl protons would show a singlet around δ 1.5 ppm.

    • The amine protons would be a broad singlet, with its chemical shift dependent on concentration and solvent.

  • ¹³C NMR:

    • The carbonyl carbon of the ester would be in the range of δ 165-175 ppm.

    • Aromatic carbons would appear between δ 115-150 ppm.

    • The tert-butyl quaternary carbon would be around δ 80 ppm, and the methyl carbons around δ 28 ppm.

    • The carbons of the aminoethyl group would be in the aliphatic region.

NMR is primarily a qualitative technique for structure confirmation and is not typically used for routine quantitative analysis in a validation context unless specific quantitative NMR (qNMR) methods are developed.

Comparison of Analytical Methods

FeatureHPLC-UVGC-MSNMR Spectroscopy
Primary Use Quantification, PurityIdentification, QuantificationStructure Elucidation
Sensitivity GoodExcellentLow
Sample Volatility Not RequiredRequiredNot Required
Thermal Stability Not RequiredRequiredNot Required
Sample Throughput HighMediumLow
Destructive YesYesNo
Cost ModerateHighHigh

Conclusion

The choice of analytical method for the validation of this compound depends on the specific requirements of the analysis.

  • HPLC-UV is the recommended method for routine quality control, including assay and purity determinations, due to its robustness, high throughput, and good precision and accuracy.

  • GC-MS is an excellent alternative, particularly for impurity profiling, offering high sensitivity and specificity, though it may require a derivatization step.

  • NMR Spectroscopy is essential for the definitive structural confirmation of the compound and for the characterization of any unknown impurities.

A combination of these techniques will provide a comprehensive analytical characterization of this compound, ensuring its quality and suitability for its intended use in drug development.

Navigating the Analytical Landscape of Chiral Benzoates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate detection and differentiation of chiral molecules like Tert-butyl 4-(1-aminoethyl)benzoate are paramount. In the absence of direct cross-reactivity studies for this specific compound, this guide provides a comparative analysis of analytical methodologies and predictive insights into potential cross-reactivity based on structurally similar compounds. Understanding these analytical nuances is critical for developing robust assays and interpreting results with confidence.

Chiral Separation of Aminobenzoate Derivatives: A Comparative Overview

High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is a cornerstone technique for the enantioselective separation of chiral amines and their derivatives.[1][2] The choice of CSP and mobile phase composition is critical for achieving optimal resolution. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used for their broad applicability.[1][3]

Below is a comparison of different chiral HPLC methodologies that can be adapted for the separation of this compound enantiomers.

Chiral Stationary Phase (CSP)Typical Mobile PhaseAnalytes Separated (Examples)Key AdvantagesPotential Considerations
Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H) n-Hexane/IsopropanolChiral amines, α-amino acid esters[1]High enantioselectivity for a broad range of compounds.Coated CSPs may have limitations on solvent compatibility.
Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H) n-Hexane/EthanolChiral amines, α-amino acid esters[1]Often provides complementary selectivity to cellulose-based phases.Performance can be sensitive to the type and concentration of the alcohol modifier.
Amylose tris(3,5-dichlorophenylcarbamate) (e.g., Chiralpak IE) n-Hexane/IsopropanolChiral amines[1]Covalently bonded, offering greater solvent flexibility and durability.May require optimization of mobile phase additives for basic compounds.
Cyclofructan-based (e.g., Larihc CF6-P) Acetonitrile/Methanol with acidic/basic additivesPrimary amines[4]Effective for primary amines without the need for aqueous mobile phases.Enantioselectivity can be highly dependent on the type and concentration of additives.
Mixed-Mode (e.g., Primesep 100) Acetonitrile/Water with bufferIsomers of aminobenzoic acid[5]Combines reversed-phase and ion-exchange mechanisms for unique selectivity.May require more complex method development.

Experimental Protocols: Chiral HPLC Separation

General Protocol for Chiral HPLC of Amines

This protocol is a generalized starting point based on common practices for separating chiral amines.[1][6] Optimization will be necessary for this compound.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV or Diode Array Detector (DAD).

  • Chiral column (e.g., Chiralcel OD-H, 250 x 4.6 mm, 5 µm).

Reagents:

  • HPLC-grade n-Hexane

  • HPLC-grade Isopropanol (IPA)

  • Trifluoroacetic acid (TFA) or Diethylamine (DEA) (optional, as mobile phase additives)

  • Sample of this compound dissolved in mobile phase.

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing n-Hexane and Isopropanol in a desired ratio (e.g., 90:10 v/v). Degas the mobile phase before use. For basic analytes, the addition of a small amount of a basic modifier like DEA (e.g., 0.1%) can improve peak shape. For acidic analytes, an acidic modifier like TFA may be used.

  • System Equilibration: Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

  • Sample Injection: Inject a small volume (e.g., 10 µL) of the sample solution onto the column.

  • Chromatographic Separation: Perform the separation under isocratic conditions.

  • Detection: Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength (e.g., 254 nm).

  • Data Analysis: Determine the retention times, resolution, and peak areas of the two enantiomers.

Predictive Cross-Reactivity in Immunoassays

While no specific immunoassay for this compound has been described in the literature, we can predict potential cross-reactivity based on the structural similarity to para-aminobenzoic acid (PABA) and its derivatives. Cross-reactivity in immunoassays is often observed with compounds that share key structural features with the target analyte.[7]

The core structure of this compound includes a p-aminobenzoate moiety. PABA and its esters are known to be sensitizing agents and can exhibit cross-reactivity with other "para-amino" compounds.[8][9]

Potential Cross-Reactants for a Hypothetical this compound Immunoassay:

Compound ClassSpecific ExamplesStructural Similarity to TargetLikelihood of Cross-Reactivity
PABA and its Esters Para-aminobenzoic acid (PABA), Benzocaine, ProcaineShared p-aminobenzoate core structure.High
Sulfonamides Sulfamethoxazole, SulfanilamidePresence of a para-amino substituted benzene ring.Moderate
Azo Dyes Para-phenylenediamine (PPD)Contains a para-amino aniline structure.Moderate to Low
Structurally Related Amines Phenylethylamine, AmphetaminePresence of an aminoethyl side chain.Low
Benzoic Acid Derivatives Parabens (lacking the para-amino group)Share a benzoate structure but lack the key para-amino group.[7]Very Low

Visualizing Analytical Workflows and Relationships

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

Chiral_HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Sample Racemic Mixture (e.g., this compound) Dissolution Dissolution Sample->Dissolution Dissolve in mobile phase MobilePhase Mobile Phase (e.g., Hexane/IPA) Degassing Degassing MobilePhase->Degassing Injector Injector Degassing->Injector Column Chiral Stationary Phase (CSP) Injector->Column Inject Detector Detector Column->Detector Separated Enantiomers Chromatogram Chromatogram (Peak 1, Peak 2) Detector->Chromatogram Quantification Quantification (Enantiomeric Excess) Chromatogram->Quantification

Caption: Workflow for the enantioselective separation of chiral amines using HPLC.

Cross_Reactivity_Prediction cluster_high High Potential Cross-Reactivity cluster_moderate Moderate Potential Cross-Reactivity cluster_low Low to Very Low Potential Cross-Reactivity Target This compound PABA_Esters PABA & Esters (e.g., Benzocaine) Target->PABA_Esters Shared p-aminobenzoate core Sulfonamides Sulfonamides Target->Sulfonamides Shared p-amino benzene ring Azo_Dyes Azo Dyes (e.g., PPD) Target->Azo_Dyes Similar aniline structure Related_Amines Related Amines (e.g., Phenylethylamine) Target->Related_Amines Shared aminoethyl side chain Benzoates Other Benzoates (e.g., Parabens) Target->Benzoates Lacks key p-amino group

Caption: Predicted cross-reactivity based on structural similarity.

Conclusion

For researchers working with this compound, a robust analytical strategy is essential. While direct cross-reactivity data remains to be established, a comparison of chiral HPLC methodologies provides a strong foundation for developing effective enantioselective separation techniques. Furthermore, by understanding the principles of structural similarity and cross-reactivity observed in related p-aminobenzoate compounds, researchers can better anticipate and mitigate potential interferences in immunoassay development. The experimental protocols and predictive models presented in this guide serve as a valuable resource for navigating the analytical challenges associated with this and other chiral molecules.

References

Benchmarking Synthesis of Tert-butyl 4-(1-aminoethyl)benzoate: A Comparative Guide to Catalyst-Controlled and Chiral Auxiliary-Based Asymmetric Reductive Amination

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Gainesville, FL – November 2, 2025 – In the landscape of pharmaceutical development and chiral amine synthesis, the efficient and stereoselective production of key intermediates is paramount. This guide provides a comprehensive benchmark of two prominent synthetic strategies for obtaining enantiomerically enriched tert-butyl 4-(1-aminoethyl)benzoate, a valuable building block in medicinal chemistry. The comparison focuses on a modern catalyst-controlled asymmetric reductive amination and a classical substrate-controlled approach utilizing a chiral auxiliary, offering researchers and drug development professionals a data-driven overview to inform their synthetic route selection.

The synthesis of chiral amines is a cornerstone of modern organic chemistry, with broad applications in the preparation of active pharmaceutical ingredients. The target molecule, this compound, features a critical stereocenter that necessitates a synthesis method with high enantiocontrol. This guide details and compares two effective approaches, providing quantitative data and detailed experimental protocols to support their evaluation.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key performance indicators for the two benchmarked synthetic methods for producing this compound from its precursor, tert-butyl 4-acetylbenzoate.

ParameterMethod 1: Catalyst-Controlled Asymmetric Reductive AminationMethod 2: Chiral Auxiliary-Mediated Diastereoselective Reduction
Starting Material Tert-butyl 4-acetylbenzoateTert-butyl 4-acetylbenzoate
Key Reagents Ru-catalyst with chiral phosphine ligand, NH₄OAc, H₂(S)-α-Methylbenzylamine, Ti(OEt)₄, NaBH₄
Solvent MethanolToluene, Ethanol
Temperature 50-80 °C0 °C to Room Temperature
Reaction Time 12-24 hours12-24 hours (one-pot)
Reported Yield High (typically >90%)[1]High (typically 85-95%)[2]
Enantiomeric Excess (ee) Excellent (typically >95%)[1]High Diastereomeric Excess (de) (>98%), leading to high ee after auxiliary removal
Purification Column ChromatographyColumn Chromatography, followed by hydrogenolysis

Experimental Protocols

Method 1: Catalyst-Controlled Asymmetric Reductive Amination

This method is based on the direct, enantioselective conversion of the ketone to the primary amine using a chiral transition metal catalyst.

Step 1: Synthesis of Tert-butyl 4-acetylbenzoate

To a solution of 4-acetylbenzoic acid (1 equivalent) in dichloromethane, oxalyl chloride (1.2 equivalents) is added dropwise at 0 °C, followed by a catalytic amount of DMF. The reaction is stirred at room temperature for 2 hours. The solvent is removed under reduced pressure. The resulting acyl chloride is dissolved in dichloromethane and added dropwise to a solution of tert-butanol (1.5 equivalents) and pyridine (1.5 equivalents) in dichloromethane at 0 °C. The reaction is stirred at room temperature overnight. The reaction mixture is washed with 1M HCl, saturated NaHCO₃, and brine. The organic layer is dried over Na₂SO₄, filtered, and concentrated to yield tert-butyl 4-acetylbenzoate, which can be purified by column chromatography.

Step 2: Asymmetric Reductive Amination

In a high-pressure reactor, tert-butyl 4-acetylbenzoate (1 equivalent), a chiral Ruthenium-diphosphine catalyst (e.g., Ru(OAc)₂((R)-dm-segphos), 0.01 mol%), and ammonium acetate (10 equivalents) are dissolved in methanol. The reactor is charged with hydrogen gas (50 atm) and the mixture is stirred at 50-80 °C for 12-24 hours.[1][3] After cooling and venting the reactor, the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to afford enantiomerically enriched this compound.

Method 2: Chiral Auxiliary-Mediated Diastereoselective Reduction

This classic approach utilizes a chiral amine to form a diastereomeric intermediate, which is then reduced with high stereoselectivity.

Step 1: Synthesis of Tert-butyl 4-acetylbenzoate

The precursor is synthesized as described in Method 1, Step 1.

Step 2: One-Pot Condensation and Diastereoselective Reduction

To a solution of tert-butyl 4-acetylbenzoate (1 equivalent) and (S)-α-methylbenzylamine (1.1 equivalents) in toluene is added titanium(IV) ethoxide (1.2 equivalents). The mixture is stirred at room temperature for 4-6 hours to facilitate imine formation. The reaction is then cooled to 0 °C and a solution of sodium borohydride (1.5 equivalents) in ethanol is added portion-wise. The reaction is allowed to warm to room temperature and stirred for an additional 8-12 hours. The reaction is quenched by the slow addition of water. The mixture is filtered, and the filtrate is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The crude product, tert-butyl 4-(1-((S)-1-phenylethylamino)ethyl)benzoate, is purified by column chromatography.

Step 3: Removal of the Chiral Auxiliary

The purified diastereomeric amine from the previous step is dissolved in methanol. Palladium on carbon (10 mol%) is added, and the mixture is stirred under a hydrogen atmosphere (balloon pressure) at room temperature for 12-24 hours. The catalyst is removed by filtration through Celite®, and the filtrate is concentrated under reduced pressure to yield the final product, (S)-tert-butyl 4-(1-aminoethyl)benzoate.

Visualizing the Workflow

To better illustrate the synthetic pathways, the following diagrams were generated.

Synthesis_Method_1 Start 4-Acetylbenzoic Acid Ester Tert-butyl 4-acetylbenzoate Start->Ester 1. (COCl)₂, DMF 2. t-BuOH, Pyridine Product Tert-butyl 4-(1-aminoethyl)benzoate (Enantiomerically Enriched) Ester->Product Ru-catalyst, NH₄OAc, H₂

Caption: Catalyst-Controlled Asymmetric Synthesis Workflow.

Synthesis_Method_2 Start 4-Acetylbenzoic Acid Ester Tert-butyl 4-acetylbenzoate Start->Ester 1. (COCl)₂, DMF 2. t-BuOH, Pyridine Intermediate Tert-butyl 4-(1-((S)-1- phenylethylamino)ethyl)benzoate Ester->Intermediate 1. (S)-α-Methylbenzylamine, Ti(OEt)₄ 2. NaBH₄ Product (S)-Tert-butyl 4-(1-aminoethyl)benzoate Intermediate->Product H₂, Pd/C

Caption: Chiral Auxiliary-Mediated Synthesis Workflow.

Conclusion

Both the catalyst-controlled and chiral auxiliary-mediated approaches offer effective and high-yielding pathways to enantiomerically enriched this compound. The choice of method will depend on factors such as the availability and cost of the chiral catalyst versus the chiral auxiliary, the desired level of enantiopurity, and the scale of the synthesis. The catalyst-controlled method offers a more direct route to the final product, while the chiral auxiliary method is a well-established and robust alternative. This guide provides the necessary data and protocols to enable an informed decision for the synthesis of this important chiral building block.

References

Comparative Analysis of "Tert-butyl 4-(1-aminoethyl)benzoate" Analogs: A Review of Available Biological Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of available scientific literature and databases did not yield specific biological activity data for "Tert-butyl 4-(1-aminoethyl)benzoate" or its direct structural analogs. The requested comparative analysis, including quantitative data tables, detailed experimental protocols, and signaling pathway diagrams, cannot be constructed without this foundational information.

While direct data is unavailable for the specified compound, this guide will explore the biological activities of structurally related tert-butyl benzoate and benzamide derivatives to provide a broader context for researchers, scientists, and drug development professionals. The information presented is based on published studies of compounds sharing key structural motifs with the molecule of interest.

Biological Activities of Structurally Related Tert-Butyl Benzoate and Benzamide Derivatives

Research into compounds containing a tert-butylphenyl or tert-butyl benzoate moiety has revealed a range of biological activities, from anticancer properties to receptor antagonism. The following sections summarize key findings for these related compound classes.

Farnesoid X Receptor (FXR) Antagonism

A study focused on the discovery of novel farnesoid X receptor (FXR) antagonists identified 3-(tert-butyl)-4-hydroxyphenyl 2,4-dichlorobenzoate as a moderate FXR antagonist.[1] Systematic exploration of its derivatives led to the following structure-activity relationship (SAR) insights:

  • Replacement of the 2,4-dichlorophenyl group with a 2,6-dichloro-4-amidophenyl group significantly improved potency.[1]

  • Modification of the benzoate linker to a benzamide resulted in improved stability, although with a slight decrease in potency.[1]

  • The 3-(tert-butyl)-4-hydroxyphenyl unit was found to be essential for the FXR antagonistic activity.[1]

Table 1: SAR Summary of 3-(tert-butyl)-4-hydroxyphenyl Benzoate/Benzamide Derivatives as FXR Antagonists

ModificationEffect on Activity/Property
2,4-dichlorophenyl -> 2,6-dichloro-4-amidophenylGreatly improved potency
Benzoate -> BenzamideImproved stability, slightly decreased potency
Removal of 3-(tert-butyl)-4-hydroxyphenylLoss of antagonistic activity
Anticancer Activity of L-γ-Methyleneglutamic Acid Amide Prodrugs

Tert-butyl ester prodrugs of L-γ-methyleneglutamic acid amides have been synthesized and evaluated for their potential in cancer therapy.[2] These compounds were designed to inhibit glutamine metabolism in cancer cells.

Key findings from this research include:

  • The parent L-γ-methyleneglutamic acid amides were effective in suppressing the growth of various cancer cell lines, including breast cancer, glioblastoma, and head and neck cancer, in a concentration-dependent manner.[2]

  • The tert-butyl ester prodrugs also demonstrated the ability to suppress the growth of breast cancer cells, although they were found to be less potent than the parent amide compounds.[2]

  • Importantly, the parent compounds did not inhibit the cell growth of nonmalignant breast cells, suggesting a degree of selectivity for cancer cells.[2]

Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonism

Structure-activity relationship studies have been conducted on N-(4-t-butylbenzyl)-N'-[4-(methylsulfonylamino)benzyl]thiourea analogues as TRPV1 receptor antagonists.[3] While structurally more distant from the query compound, this research highlights the importance of the 4-t-butylbenzyl group for high receptor binding and potent antagonism in this particular series of compounds.[3] Modifications to this group generally led to a decrease in binding affinity and antagonistic potency.[3]

Experimental Methodologies

Due to the absence of specific data for "this compound," detailed experimental protocols for this compound cannot be provided. However, for the related compounds discussed, typical experimental procedures would involve:

  • FXR Antagonist Assay: A common method is a cell-based reporter gene assay. In this setup, cells are co-transfected with a plasmid expressing the FXR ligand-binding domain fused to a GAL4 DNA-binding domain, and a reporter plasmid containing a GAL4 upstream activation sequence driving the expression of a reporter gene (e.g., luciferase). The cells are then treated with a known FXR agonist and the test compounds. A decrease in the reporter gene signal in the presence of the test compound indicates antagonistic activity.

  • In Vitro Cytotoxicity Assays: To evaluate anticancer activity, various cell viability assays can be employed. A common method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cancer cells are seeded in 96-well plates and treated with different concentrations of the test compounds. After a specific incubation period, MTT is added, which is converted by metabolically active cells into a colored formazan product. The absorbance of the formazan is measured, and the concentration of the compound that inhibits cell growth by 50% (IC50) is calculated.

Logical Workflow for SAR Studies

The process of conducting a structure-activity relationship (SAR) study, as exemplified by the research on FXR antagonists, follows a logical progression.

SAR_Workflow A Initial Hit Compound Identification (e.g., High-Throughput Screening) B Synthesis of Analogs (Systematic Structural Modifications) A->B Design C Biological Evaluation of Analogs (In Vitro/In Vivo Assays) B->C Testing D Data Analysis and SAR Determination C->D Data D->B Feedback for new designs E Lead Optimization D->E Identify key pharmacophores

Caption: A typical workflow for a structure-activity relationship (SAR) study.

Conclusion

While a direct comparative analysis of "this compound" analogs is not possible due to a lack of published data, the examination of structurally related compounds provides valuable insights. The tert-butylphenyl and tert-butyl benzoate moieties are present in molecules with diverse biological activities, including FXR antagonism and anticancer effects. The biological outcome is highly dependent on the overall molecular structure. Future research on "this compound" would be necessary to elucidate its specific biological activity profile and potential therapeutic applications. Researchers interested in this scaffold may draw initial hypotheses from the findings on related structures presented in this guide.

References

A Cost-Benefit Analysis of Tert-butyl 4-(1-aminoethyl)benzoate in Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmaceutical and fine chemical synthesis, the selection of chiral building blocks is a critical decision that significantly impacts the efficiency, cost, and overall success of a synthetic route. Tert-butyl 4-(1-aminoethyl)benzoate, a chiral amine derivative, presents itself as a specialized reagent for the introduction of a specific chiral motif. This guide provides a comprehensive cost-benefit analysis of utilizing this compound in comparison to more fundamental alternatives and different synthetic strategies. The intended audience for this guide includes researchers, scientists, and drug development professionals who are tasked with making strategic decisions in chemical synthesis.

Executive Summary

The use of pre-functionalized chiral building blocks like this compound offers the advantage of incorporating a specific stereocenter with a protected carboxylic acid functionality in a single step, potentially shortening synthetic sequences. However, this convenience often comes at a higher reagent cost and limited supplier availability, especially at a larger scale. In contrast, starting from a more basic chiral building block, such as (R)- or (S)-α-methylbenzylamine, provides greater flexibility and significant cost savings, although it necessitates additional synthetic steps for functionalization and protection. A third approach, de novo asymmetric synthesis from prochiral starting materials, offers the lowest raw material cost but requires significant investment in catalyst screening, optimization, and specialized equipment. The optimal choice is highly dependent on the scale of the synthesis, the complexity of the target molecule, and the available resources and expertise.

Comparative Analysis of Synthetic Strategies

The synthesis of a chiral amine moiety, such as the one present in this compound, can be approached in several ways. Below is a comparison of three primary strategies.

Table 1: Comparison of Synthetic Strategies for Chiral Amine Incorporation

StrategyProsConsBest Suited For
Use of a Specialized Building Block (e.g., this compound)- Fewer synthetic steps- Predictable stereochemistry- Reduced development time- High reagent cost- Limited supplier availability, especially at scale- Less flexibility in molecular design- Small-scale synthesis (e.g., initial lead optimization)- When speed is critical
Use of a Fundamental Building Block (e.g., (R)-α-Methylbenzylamine)- Significantly lower reagent cost- Readily available from multiple suppliers in bulk- Greater synthetic flexibility for derivatization- Requires additional synthetic steps for functionalization and protection- May require optimization of subsequent reactions- Medium to large-scale synthesis- When cost of goods is a major factor
Asymmetric Synthesis (e.g., Asymmetric Hydrogenation of an Imine)- Lowest raw material cost- High potential for process efficiency at scale- Avoids the use of chiral auxiliaries that need to be removed- Requires significant process development and optimization- High initial investment in catalysts and specialized equipment- May require high-pressure reactors- Large-scale manufacturing- When a long-term, cost-effective process is needed

Cost Comparison: (R)-α-Methylbenzylamine

Table 2: Cost of (R)-α-Methylbenzylamine (as of late 2025)

SupplierQuantityPurityPrice (USD)Price per Gram (USD)
Sigma-Aldrich[1]10 mL98%$80.40~$8.46
Sigma-Aldrich[1]100 mL98%$215.00~$2.26
Thermo Scientific[2]25 g99+% (99% ee)$68.00$2.72
Thermo Scientific[2]500 g99+% (99% ee)$497.00~$0.99
Chem-Impex[3]100 g≥ 98%$30.00$0.30
Chem-Impex[3]1 kg≥ 98%$225.00$0.225

Note: Prices are subject to change and may not include shipping and handling fees. The density of α-methylbenzylamine is approximately 0.95 g/mL.

The data clearly indicates that the cost per gram of (R)-α-methylbenzylamine decreases dramatically with increasing scale, making it a highly cost-effective starting material for larger-scale campaigns.

Experimental Protocols

Below are representative experimental protocols for the synthesis of a chiral amine via asymmetric hydrogenation and the protection of a carboxylic acid as a tert-butyl ester, which are relevant to the comparison.

Protocol 1: Asymmetric Hydrogenation of an N-Aryl Imine

This protocol is a general representation of a transition metal-catalyzed asymmetric hydrogenation to produce a chiral amine.[4][5]

  • Materials: N-aryl imine (1 mmol), [Rh(COD)2]BF4 (0.01 mmol), chiral phosphine ligand (e.g., (R)-BINAP, 0.012 mmol), methanol (5 mL), hydrogen gas.

  • Procedure:

    • In a glovebox, a high-pressure reactor is charged with the N-aryl imine, [Rh(COD)2]BF4, and the chiral phosphine ligand.

    • Anhydrous, degassed methanol is added.

    • The reactor is sealed, removed from the glovebox, and purged with hydrogen gas.

    • The reaction is pressurized with hydrogen gas (e.g., 10 atm) and stirred at a controlled temperature (e.g., 50 °C) for a specified time (e.g., 12-24 hours).

    • After cooling and venting, the solvent is removed under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to yield the chiral amine.

    • Enantiomeric excess is determined by chiral HPLC analysis.

Protocol 2: Synthesis of a Tert-butyl Ester from a Carboxylic Acid

This protocol describes a common method for the protection of a carboxylic acid as a tert-butyl ester.

  • Materials: Carboxylic acid (10 mmol), dichloromethane (50 mL), tert-butanol (50 mmol), 4-(dimethylamino)pyridine (DMAP, 1 mmol), dicyclohexylcarbodiimide (DCC, 12 mmol).

  • Procedure:

    • The carboxylic acid is dissolved in dichloromethane in a round-bottom flask.

    • Tert-butanol and DMAP are added to the solution.

    • The mixture is cooled to 0 °C in an ice bath.

    • A solution of DCC in dichloromethane is added dropwise over 30 minutes.

    • The reaction is allowed to warm to room temperature and stirred for 12-18 hours.

    • The precipitated dicyclohexylurea is removed by filtration.

    • The filtrate is washed sequentially with 1 M HCl, saturated NaHCO3, and brine.

    • The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to afford the tert-butyl ester.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the different synthetic strategies.

cluster_0 Strategy 1: Specialized Building Block cluster_1 Strategy 2: Fundamental Building Block cluster_2 Strategy 3: Asymmetric Synthesis A This compound B Target Molecule A->B Coupling Reaction C (R)-α-Methylbenzylamine D Functionalization & Protection C->D E Intermediate D->E F Target Molecule E->F Coupling Reaction G Prochiral Imine H Asymmetric Hydrogenation G->H I Chiral Amine H->I J Functionalization & Protection I->J K Intermediate J->K L Target Molecule K->L Coupling Reaction

Figure 1: Comparison of synthetic workflows.

Start Decision Point: Synthesize Chiral Amine Moiety Specialized Use Specialized Building Block (e.g., this compound) Start->Specialized Fundamental Use Fundamental Building Block (e.g., (R)-α-Methylbenzylamine) Start->Fundamental Asymmetric Perform Asymmetric Synthesis (e.g., Hydrogenation) Start->Asymmetric Cost_High High Reagent Cost Low Process Complexity Specialized->Cost_High Cost_Med Medium Reagent Cost Medium Process Complexity Fundamental->Cost_Med Cost_Low Low Reagent Cost High Process Complexity Asymmetric->Cost_Low

Figure 2: Decision matrix for chiral amine synthesis.

Conclusion and Recommendations

The choice between using a specialized building block like this compound, a more fundamental one like α-methylbenzylamine, or an asymmetric synthesis approach is a nuanced decision that hinges on a project's specific needs.

  • For early-stage research and development, where speed and proof-of-concept are paramount, the use of a specialized building block can be justified despite its higher cost. The ability to rapidly access target molecules can accelerate the drug discovery process.

  • For process development and scale-up activities, a switch to a more cost-effective and readily available fundamental building block like α-methylbenzylamine is highly recommended. The significant cost savings at scale will have a major impact on the final cost of goods.

  • For large-scale commercial manufacturing, investing in the development of an asymmetric catalytic process is often the most economically viable long-term strategy. While the initial investment is higher, the low cost of starting materials and potential for high efficiency can lead to substantial cost advantages in the long run.

Ultimately, a thorough evaluation of the project's timeline, budget, scale, and in-house synthetic capabilities will guide the most prudent choice of strategy.

References

Navigating Purity in Chiral Building Blocks for Pharmaceutical Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the purity of starting materials is a cornerstone of reliable and reproducible results. This is particularly critical for chiral building blocks, where even minute impurities can have significant impacts on the stereochemistry and biological activity of the final drug candidate. While "Tert-butyl 4-(1-aminoethyl)benzoate" is a molecule of interest, its commercial availability and documented purity standards are notably scarce. This guide, therefore, provides a comparative analysis of readily available and structurally similar chiral building blocks, offering insights into their typical purity standards, analytical methodologies for purity assessment, and potential impurity profiles.

Comparison of Purity Standards for Chiral Building Blocks

The selection of a chiral building block in drug discovery is often guided by a balance of structural suitability, availability, and, crucially, purity. High chemical and enantiomeric purity are paramount to avoid the introduction of unwanted side products and to ensure the desired stereospecific interactions with biological targets. Below is a comparison of typical purity specifications for commercially available alternatives to "this compound."

Compound NameEnantiomerTypical Chemical Purity (by GC/HPLC)Typical Enantiomeric Purity (ee%)
(1-(4-Bromophenyl)ethylamine) (S)-≥98.0%[1][2]≥99.0%[2]
(R)-≥98.0%≥99.0%
tert-Butyl (1-(4-aminophenyl)ethyl)carbamate (S)-≥97% (Typical)Not consistently specified
(R)-≥97% (Typical)Not consistently specified
tert-Butyl (1-phenylethyl)carbamate Racemic≥98% (Typical)Not applicable

Note: Data is compiled from various supplier specifications and may vary by batch and supplier. Researchers should always refer to the Certificate of Analysis for specific lot information.

Experimental Protocols for Purity Determination

Ensuring the purity of chiral building blocks requires robust analytical methods. High-Performance Liquid Chromatography (HPLC), particularly with chiral stationary phases (CSPs), is the gold standard for determining both chemical and enantiomeric purity.

Protocol 1: Chiral HPLC for Enantiomeric Purity of (S)-(-)-1-(4-Bromophenyl)ethylamine

Objective: To determine the enantiomeric excess (ee%) of (S)-(-)-1-(4-Bromophenyl)ethylamine.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral Stationary Phase (CSP) Column: Polysaccharide-based columns such as Chiralpak® AD-H or similar are often effective for this class of compounds.[3]

Mobile Phase:

  • A mixture of n-Hexane and Isopropanol (IPA) with a small percentage of an amine modifier like diethylamine (DEA) to improve peak shape. A typical starting gradient could be 90:10 (n-Hexane:IPA) + 0.1% DEA.

Procedure:

  • Sample Preparation: Prepare a standard solution of the racemic mixture and a sample solution of the (S)-enantiomer at a concentration of approximately 1 mg/mL in the mobile phase.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 220 nm

  • Analysis: Inject the racemic standard to confirm the separation of the two enantiomers. Subsequently, inject the sample of the (S)-enantiomer.

  • Calculation of Enantiomeric Excess (ee%):

    • ee% = [([Area of Major Enantiomer] - [Area of Minor Enantiomer]) / ([Area of Major Enantiomer] + [Area of Minor Enantiomer])] x 100

Protocol 2: Reversed-Phase HPLC for Chemical Purity of tert-Butyl (1-(4-aminophenyl)ethyl)carbamate

Objective: To determine the chemical purity of tert-Butyl (1-(4-aminophenyl)ethyl)carbamate by assessing the presence of non-enantiomeric impurities.

Instrumentation:

  • HPLC system with a UV detector.

  • Reversed-Phase Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

Mobile Phase:

  • A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA). A typical gradient might run from 10% to 90% acetonitrile over 20 minutes.

Procedure:

  • Sample Preparation: Dissolve approximately 1 mg of the sample in a 1:1 mixture of acetonitrile and water.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

  • Analysis: Inject the sample and record the chromatogram.

  • Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all observed peaks.

Understanding the Synthesis and Impurity Landscape

The purity of a chiral building block is intrinsically linked to its synthetic route. Potential impurities can arise from starting materials, side reactions, or incomplete reactions.

Synthesis Workflow and Potential Impurity Introduction cluster_0 Synthesis of Chiral Amine cluster_1 Boc Protection cluster_2 Potential Impurities Start Starting Material (e.g., Ketone) Asymmetric_Reduction Asymmetric Reductive Amination Start->Asymmetric_Reduction Chiral_Amine Chiral Amine Product Asymmetric_Reduction->Chiral_Amine Opposite_Enantiomer Opposite Enantiomer Asymmetric_Reduction->Opposite_Enantiomer Imperfect Enantioselectivity Boc_Protection N-Boc Protection Reaction Chiral_Amine->Boc_Protection Boc_Anhydride Di-tert-butyl dicarbonate (Boc)2O Boc_Anhydride->Boc_Protection Base Base (e.g., Triethylamine) Base->Boc_Protection Boc_Protected_Amine Boc-Protected Chiral Amine Boc_Protection->Boc_Protected_Amine Starting_Material_Impurity Unreacted Starting Material Boc_Protection->Starting_Material_Impurity Incomplete Reaction DiBoc_Impurity Di-Boc Protected Amine Boc_Protection->DiBoc_Impurity Side Reaction Overalkylation_Impurity Over-alkylation Products

Caption: Synthetic workflow and points of impurity introduction.

Common Impurities in Boc-Protected Chiral Amines:

  • Opposite Enantiomer: The most critical impurity in a chiral building block. Its presence is determined by the enantioselectivity of the asymmetric synthesis or the efficiency of the chiral resolution process.

  • Unreacted Starting Materials: Incomplete reactions can leave residual starting materials, such as the corresponding ketone in a reductive amination.

  • Di-Boc Protected Amine: In the case of primary amines, a potential side reaction during Boc protection is the formation of a di-Boc protected product.[4]

  • Byproducts from Deprotection: If the final product requires the removal of a protecting group, byproducts from this step can be a source of impurities. For instance, the cleavage of a Boc group can generate t-butyl cation-related impurities.[5]

  • Over-alkylation Products: In syntheses involving direct alkylation of amines, over-alkylation leading to secondary or tertiary amines can be a significant issue. Reductive amination is often employed to mitigate this.[6]

Logical Flow for Purity Assessment

A systematic approach is essential for the comprehensive assessment of a chiral building block's purity.

cluster_0 Initial Analysis cluster_1 Chemical Purity Assessment cluster_2 Enantiomeric Purity Assessment cluster_3 Final Qualification CoA_Review Review Certificate of Analysis (CoA) Method_Verification Verify Analytical Method Suitability CoA_Review->Method_Verification RP_HPLC Reversed-Phase HPLC Method_Verification->RP_HPLC GC_MS GC-MS for Volatile Impurities RP_HPLC->GC_MS NMR_Spec 1H and 13C NMR for Structural Confirmation GC_MS->NMR_Spec Chiral_HPLC Chiral HPLC NMR_Spec->Chiral_HPLC Qualification Qualified for Use? Chiral_HPLC->Qualification

Caption: Logical workflow for assessing the purity of a chiral building block.

References

Safety Operating Guide

Personal protective equipment for handling Tert-butyl 4-(1-aminoethyl)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Tert-butyl 4-(1-aminoethyl)benzoate

Disclaimer: No direct safety data sheet (SDS) was found for this compound. The following guidance is based on the safety data for the closely related compound, tert-Butyl 4-aminobenzoate (CAS 18144-47-3), and should be treated as a baseline for safe handling. A comprehensive, substance-specific risk assessment should be conducted before use.

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is vital for ensuring laboratory safety and proper chemical management.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound.

PPE CategoryItemSpecification
Eye Protection Safety GlassesANSI Z87.1 certified, with side shields.
Chemical GogglesTo be used when there is a risk of splashing.
Hand Protection GlovesChemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber). Inspect for tears or holes before use.[1]
Body Protection Lab CoatFlame-retardant, fully buttoned.
Protective ClothingTo be worn when a higher risk of exposure is present.
Respiratory Dust Mask / RespiratorN95-rated dust mask for handling solids. A respirator may be necessary if dust or aerosols are generated.[2]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is essential to minimize exposure and prevent accidents.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of dust or vapors.[3]

  • Ensure that an eyewash station and safety shower are readily accessible.

  • Remove all ignition sources from the handling area.[1]

2. Donning Personal Protective Equipment (PPE):

  • Before handling the chemical, put on all required PPE as detailed in the table above.

3. Handling the Chemical:

  • Avoid all personal contact with the substance, including inhalation.[4]

  • Do not eat, drink, or smoke in the handling area.[4]

  • When transferring the solid, use methods that minimize dust generation, such as careful scooping.

  • Keep the container tightly closed when not in use.[3]

4. In Case of Exposure:

  • Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4]

  • Skin: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[4]

  • Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. Seek medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]

5. Post-Handling:

  • Thoroughly wash hands with soap and water after handling.[4]

  • Clean the work area and decontaminate any equipment used.

  • Properly remove and dispose of contaminated PPE.

Disposal Plan: Step-by-Step Waste Management

Proper disposal of this compound and its contaminated waste is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • Collect all waste containing this compound, including unused product and contaminated materials (e.g., gloves, wipes, and containers), in a designated, properly labeled, and sealed waste container.

2. Spill Management:

  • Minor Spills: For small spills of the solid, carefully sweep up the material to avoid creating dust and place it in a sealed container for disposal.[3]

  • Major Spills: In the event of a large spill, evacuate the area and alert the appropriate emergency response personnel.[1]

3. Container Disposal:

  • Empty containers may retain product residue. Do not reuse empty containers. They should be disposed of as chemical waste.

4. Final Disposal:

  • Dispose of the chemical waste through an authorized hazardous waste disposal facility, in accordance with all local, state, and federal regulations.[4] Do not allow the product to enter drains or waterways.[3]

Workflow Visualization

The following diagram illustrates the logical flow for the safe handling and disposal of this compound.

Safe Handling and Disposal Workflow for this compound prep Preparation & Engineering Controls ppe Don PPE prep->ppe handle Chemical Handling ppe->handle use Experimental Use handle->use exposure Exposure Event handle->exposure post_handle Post-Handling Procedures use->post_handle decon Decontamination post_handle->decon waste Waste Segregation decon->waste disposal Final Disposal waste->disposal first_aid First Aid exposure->first_aid

Caption: Workflow for handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.